2,3-dihydro-1H-inden-4-amine
Description
Properties
IUPAC Name |
2,3-dihydro-1H-inden-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTJLDXSGNEJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185975 | |
| Record name | Indan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32202-61-2 | |
| Record name | 4-Aminoindane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32202-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminoindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032202612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Indanamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indan-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOINDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XLG4R478F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectroscopic Data of 2,3-dihydro-1H-inden-4-amine (4-Aminoindan)
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,3-dihydro-1H-inden-4-amine, a key building block in medicinal chemistry and organic synthesis. We delve into the principles and practical application of ¹H and ¹³C NMR spectroscopy for the unambiguous structural elucidation and purity assessment of this compound. This document is structured to serve as a practical reference, blending theoretical explanations with detailed experimental protocols and in-depth spectral interpretation. By explaining the causality behind spectral features, this guide equips researchers with the necessary insights for confident characterization of 4-aminoindan and related molecular scaffolds.
Introduction: The Significance of 4-Aminoindan
This compound, commonly known as 4-aminoindan, is a primary amine derivative of the indane bicyclic system.[1] Its rigid framework and functional handles make it a valuable intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical agents.[2] For instance, it has been utilized in the synthesis of compounds targeting various receptors and enzymes.[2]
Given its role as a foundational precursor, the absolute certainty of its molecular structure and purity is paramount. Any impurities or isomeric misassignments can lead to significant downstream consequences in multi-step syntheses, affecting reaction yields, biological activity, and safety profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the definitive structural characterization of organic molecules in solution.[3] This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of 4-aminoindan, offering a self-validating framework for its identification.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectral data, a standardized atom numbering system for this compound is essential. The structure below will be used as the reference for all spectral assignments throughout this guide.
Figure 1: Molecular structure of this compound with IUPAC numbering.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) is the cornerstone of structural elucidation, providing rich information about the number of distinct proton environments, their relative quantities, and their connectivity through spin-spin coupling.[4]
Experimental Protocol: ¹H NMR Data Acquisition
A robust and reproducible protocol is critical for obtaining high-quality NMR data.
Protocol Steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its excellent solvating power and the fact that its residual proton signal does not overlap with key signals of the analyte.[1][5] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: The data should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[6]
-
Acquisition Parameters:
-
Temperature: Set the probe temperature to 298 K (25 °C).
-
Pulse Sequence: Use a standard single-pulse sequence.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: ~2-5 seconds.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the resulting spectrum and calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm.[5] Integrate the signals to determine the relative number of protons.
Data Presentation and Interpretation
The following table summarizes the experimental ¹H NMR data for this compound, acquired in DMSO-d₆ at 400 MHz.[1]
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| A | 6.80 | Triplet (t) | 7.6 | 1H | H6 |
| B | 6.42 | Doublet (d) | 6.8 | 1H | H5 or H7 |
| C | 6.36 | Doublet (d) | 7.8 | 1H | H7 or H5 |
| D | 4.77 | Singlet (s) | - | 2H | NH₂ |
| E | 2.76 | Triplet (t) | 7.5 | 2H | H1 or H3 |
| F | 2.61 | Triplet (t) | 7.3 | 2H | H3 or H1 |
| G | 1.95 | Multiplet (m) | - | 2H | H2 |
Causality and In-Depth Signal Assignment
-
Aromatic Protons (Signals A, B, C): The signals between δ 6.3 and 6.8 ppm are characteristic of protons attached to an aromatic ring.
-
Signal A (δ 6.80, t): This signal is a triplet, which indicates it has two neighboring protons according to the n+1 rule.[4] In the aromatic ring, only the H6 proton is coupled to two neighbors (H5 and H7). The coupling constant of 7.6 Hz is typical for ortho-coupling in a benzene ring.
-
Signals B & C (δ 6.42, d; δ 6.36, d): These two signals are doublets, meaning each is coupled to only one neighboring proton. This corresponds to H5 and H7, which are each coupled only to H6. The electron-donating amino group (-NH₂) causes significant shielding (a shift to a lower ppm value) of the ortho (H5) and para (H7) protons relative to the meta proton (H6), explaining why they appear upfield from H6. The precise assignment of H5 vs. H7 is non-trivial without 2D NMR data but they are unambiguously assigned to these two positions.
-
-
Amine Protons (Signal D):
-
Signal D (δ 4.77, s): This singlet integrates to two protons and is assigned to the amine (-NH₂) group. Amine protons often appear as a broad singlet because their coupling to adjacent protons can be averaged out by chemical exchange with trace amounts of water in the solvent or by quadrupolar broadening from the ¹⁴N nucleus.[3]
-
-
Aliphatic Protons (Signals E, F, G): These signals in the upfield region (δ 1.9-2.8 ppm) correspond to the three methylene (-CH₂-) groups in the five-membered ring.
-
Signal G (δ 1.95, m): This signal, appearing as a complex multiplet (often a quintet or pseudo-quintet), is assigned to the H2 protons. It is coupled to four neighboring protons (two on C1 and two on C3), resulting in a complex splitting pattern. It is the most shielded of the aliphatic protons as it is furthest from the deshielding aromatic ring.
-
Signals E & F (δ 2.76, t; δ 2.61, t): These two triplets are assigned to the H1 and H3 protons. Each of these methylene groups is adjacent to only one other methylene group (C2), and thus their signals are split into triplets by the two H2 protons. Their downfield shift relative to H2 is due to their benzylic position, being directly attached to the aromatic system, which exerts a deshielding effect.[7]
-
Workflow for ¹H NMR Analysis
References
- 1. 4-AMINOINDAN | 32202-61-2 [chemicalbook.com]
- 2. 4-Aminoindan 97 32202-61-2 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. bhu.ac.in [bhu.ac.in]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. compoundchem.com [compoundchem.com]
Spectroscopic Characterization of 2,3-dihydro-1H-inden-4-amine: An Integrated IR and Mass Spectrometry Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: This technical guide provides a comprehensive analysis of 2,3-dihydro-1H-inden-4-amine using two foundational analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Authored from the perspective of a Senior Application Scientist, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices and data interpretation. It is designed to equip researchers and drug development professionals with the expertise to perform robust structural elucidation and characterization of this important chemical scaffold. The guide details predictive spectral analysis, step-by-step experimental protocols, and the synergistic interpretation of data to ensure unambiguous compound identification and purity assessment.
Introduction: The Analytical Imperative for 4-Aminoindane
This compound, commonly known as 4-aminoindane, is a bicyclic primary aromatic amine. Its rigid scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a range of pharmacologically active agents. The precise characterization of such molecules is a cornerstone of the drug discovery and development process, where unambiguous identification and purity confirmation are mandated by regulatory bodies and essential for reproducible pharmacological data.[1][2]
This guide focuses on the application of Infrared (IR) spectroscopy and Mass Spectrometry (MS) as orthogonal and complementary techniques for the definitive structural analysis of this compound.[3] IR spectroscopy provides detailed information about the functional groups present by probing molecular vibrations, while mass spectrometry determines the compound's molecular weight and offers structural insights through controlled fragmentation.[3][4] By integrating these techniques, we establish a self-validating system for structural confirmation.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule.[4] The principle is based on the absorption of specific frequencies of IR radiation, which correspond to the vibrational energies of chemical bonds.[5] For this compound, the spectrum is a composite of absorptions from the primary amine, the aromatic ring, and the aliphatic cyclic system.
Predicted IR Spectrum: A Functional Group Approach
The causality behind spectral interpretation lies in dissecting the molecule into its constituent parts and predicting their characteristic vibrational modes.
-
N-H Vibrations (Primary Amine): As a primary amine (R-NH₂), two distinct N-H stretching bands are expected in the 3500-3300 cm⁻¹ region.[6] These correspond to the asymmetric and symmetric stretching modes.[7] Aromatic amines typically show these bands at slightly higher frequencies than their aliphatic counterparts.[8] Furthermore, a characteristic N-H "scissoring" (bending) vibration is anticipated in the 1650-1580 cm⁻¹ range.[9] A broad N-H "wagging" band may also be observed between 650 and 900 cm⁻¹.[6]
-
C-N Vibrations: The stretching of the C-N bond in an aromatic amine is expected to produce a strong band in the 1335-1250 cm⁻¹ region.[6][9] This is a key diagnostic peak for the amine functionality.
-
Aromatic Ring Vibrations: The presence of the benzene ring will give rise to several characteristic peaks. Look for C-H stretching vibrations just above 3000 cm⁻¹.[10] C=C stretching vibrations within the ring typically appear as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹.[10]
-
Aliphatic C-H Vibrations: The saturated five-membered ring contains sp³-hybridized carbons. Their C-H stretching vibrations will result in strong absorptions in the 2950-2850 cm⁻¹ region.[10]
Table 1: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Comments |
| ~3450 & ~3360 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium | Two distinct, sharp peaks are characteristic of -NH₂.[6][11] |
| 3100-3000 | C-H Stretch (sp²) | Aromatic Ring | Medium-Weak | Confirms the presence of hydrogens on the benzene ring. |
| 2950-2850 | C-H Stretch (sp³) | Aliphatic Ring (Indane) | Strong | Indicates the saturated portion of the indane structure. |
| 1620-1580 | N-H Bend (Scissoring) | Primary Amine | Medium-Strong | Often overlaps with the aromatic C=C stretch.[9] |
| 1600 & 1500 | C=C Ring Stretch | Aromatic Ring | Medium-Strong | Characteristic pair of bands for aromatic systems.[10] |
| 1335-1250 | C-N Stretch | Aromatic Amine | Strong | Key diagnostic band for the aryl-amine bond.[7] |
| 900-650 | N-H Wag | Primary Amine | Broad, Strong | Out-of-plane bending of the N-H bonds.[6] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
The choice of the ATR method is deliberate for its simplicity, speed, and minimal sample preparation, making it ideal for routine analysis in a drug development setting.[12] It eliminates the need for KBr pellet preparation, which can be affected by moisture.
Caption: A standardized workflow for acquiring an ATR-FTIR spectrum.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is calibrated. Clean the ATR crystal (typically diamond or ZnSe) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Collection: Acquire a background spectrum. This is a critical self-validating step that subtracts the absorbance of ambient air (CO₂, H₂O) from the final sample spectrum.
-
Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply consistent and firm pressure. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality, reproducible spectrum.
-
Data Acquisition: Collect the sample spectrum. A typical setting involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum should be processed using the instrument software, which automatically performs an ATR correction to make the spectrum resemble a traditional transmission spectrum. A baseline correction may also be applied if necessary.
Mass Spectrometry (MS) Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern.[13] The choice of ionization technique is critical; Electron Ionization (EI) is often used for volatile, thermally stable small molecules as it induces reproducible fragmentation, creating a characteristic "fingerprint."[14]
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion (M⁺•): The molecular formula for this compound is C₉H₁₁N. Its nominal molecular weight is 133 amu. According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our structure.[15] The molecular ion peak is expected to be reasonably intense due to the stability conferred by the aromatic ring.[16]
-
Key Fragmentation Pathways: The fragmentation pattern is a logical consequence of the molecule's structure, driven by the formation of stable ions and radicals. The primary amine and the benzylic positions are key sites for fragmentation initiation.
-
α-Cleavage (Benzylic Cleavage): The most favorable fragmentation for many amines is cleavage of the bond alpha to the nitrogen and beta to the aromatic ring.[17] Loss of an ethylene molecule (C₂H₄, 28 Da) via cleavage of the C2-C3 and C1-C9a bonds, followed by hydrogen rearrangement, is a plausible pathway.
-
Loss of H• (M-1): Aromatic amines often show a prominent [M-1]⁺ peak due to the loss of a hydrogen atom from the amine group, forming a stable iminium cation.[16]
-
Loss of •NH₂ (M-16): Cleavage of the C-N bond can lead to the loss of an amino radical, resulting in an indenyl cation at m/z 117.
-
Retro-Diels-Alder (RDA)-type Reaction: Cleavage of the five-membered ring can occur. A characteristic fragmentation for indane-type structures is the loss of ethylene (C₂H₄, 28 Da), leading to a fragment at m/z 105.
-
Table 2: Predicted Key Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Ion Structure / Loss | Fragmentation Pathway | Significance |
| 133 | [C₉H₁₁N]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight and odd nitrogen count.[15] |
| 132 | [M - H]⁺ | Loss of H• from -NH₂ | Common for aromatic amines.[16] |
| 117 | [M - NH₂]⁺ | Loss of •NH₂ radical | Indicates a primary amine. |
| 105 | [M - C₂H₄]⁺• | RDA-type fragmentation | Suggests the indane bicyclic ring structure. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal platform for this analysis, as the gas chromatograph separates the analyte from volatile impurities before it enters the mass spectrometer, providing a clean mass spectrum.[1]
Caption: Proposed fragmentation logic for this compound in an EI source.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or dichloromethane. This prevents overloading the GC column and MS detector.
-
GC Conditions:
-
Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Oven Program: A temperature gradient is used to ensure good separation. For example, hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at the standard 70 eV. This energy level is chosen because it provides reproducible fragmentation patterns that are comparable to library spectra.
-
Mass Analyzer: Scan a mass range that comfortably includes the molecular ion and expected fragments (e.g., m/z 40-200).
-
Interface Temperature: The GC-MS interface temperature should be high enough to prevent condensation of the analyte (e.g., 280 °C).
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the analyte. Extract the mass spectrum from this peak and compare it against the predicted fragmentation pattern and spectral libraries like NIST.[18]
Integrated Spectroscopic Analysis: A Synergistic Approach
Neither technique in isolation provides a complete structural picture. The true analytical power is realized when the data are combined.
-
The IR spectrum confirms the presence of the key functional groups: the primary aromatic amine (-NH₂), the aromatic ring, and the aliphatic C-H bonds. It answers the question, "What building blocks are present?"
-
The mass spectrum provides the molecular weight, confirming the molecular formula (C₉H₁₁N) via the molecular ion at m/z 133. The fragmentation pattern (e.g., loss of C₂H₄) provides evidence for the specific bicyclic indane skeleton, which the IR spectrum can only hint at. It answers the question, "What is the total mass and how are the pieces connected?"
Together, the IR and MS data provide orthogonal, confirmatory evidence for the structure of this compound, forming a robust and self-validating analytical package essential for modern chemical and pharmaceutical development.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. ACTTR Inc. - How to Use IR Spectroscopy in Pharmaceutical Starting Material Test? [acttr.com]
- 3. whitman.edu [whitman.edu]
- 4. measurlabs.com [measurlabs.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. allreviewjournal.com [allreviewjournal.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. wikieducator.org [wikieducator.org]
- 10. www1.udel.edu [www1.udel.edu]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. lambdasci.com [lambdasci.com]
- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 15. Video: Mass Spectrometry of Amines [jove.com]
- 16. GCMS Section 6.15 [people.whitman.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Atomic Spectra Database | NIST [nist.gov]
A Senior Application Scientist's Guide to the Quantum Chemical Characterization of 2,3-dihydro-1H-inden-4-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: From Structure to Function in Drug Discovery
In the landscape of modern medicinal chemistry, 2,3-dihydro-1H-inden-4-amine, commonly known as 4-aminoindan, represents a pivotal structural scaffold. Its derivatives are found in a range of psychoactive substances and therapeutic candidates, making a deep understanding of its intrinsic properties essential.[1][2] Historically, drug development relied heavily on empirical screening and serendipity. Today, computational chemistry provides a rational, predictive framework to accelerate this process, reducing both time and cost.[3][4][5] Quantum chemical calculations, in particular, allow us to move beyond a simple 2D structure and probe the very electronic distributions that govern a molecule's stability, reactivity, and, ultimately, its biological activity.[6][7]
This guide eschews a rigid, step-by-step template. Instead, it presents a logical, causality-driven workflow from the perspective of a senior scientist. We will not just perform calculations; we will understand why we choose specific methods, how to validate our results, and what these results mean for the potential of 4-aminoindan as a pharmacophore. We will build a foundational understanding of the molecule's most stable state, dissect its electronic reactivity, and predict its spectroscopic signature for experimental validation.
Chapter 1: The Theoretical Framework—Choosing the Right Tools for the Job
The central tenet of computational drug design is that a molecule's electronic structure dictates its function.[8] To investigate this, we turn to quantum mechanics. For drug-sized organic molecules, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[9][10][11] DFT allows us to approximate the complex, many-electron wavefunction of a molecule by focusing on its electron density, a more manageable property.[9][11]
Our Methodological Choices—The Rationale:
-
Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP hybrid functional. This is a field-proven workhorse for organic molecules because it incorporates a portion of exact Hartree-Fock exchange, which provides a more accurate description of electron correlation than pure DFT functionals, crucial for molecules with heteroatoms like the nitrogen in our amine group.[12]
-
Basis Set - 6-311G(d,p): A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311G(d,p) basis set is a robust choice. The "6-311G" part indicates a flexible description of core and valence electrons. The "(d,p)" notation signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape and "polarize," which is essential for accurately modeling the non-spherical electron distribution in chemical bonds and lone pairs—a critical feature of the amine group in 4-aminoindan.[12]
-
Software: These calculations can be reliably performed using industry-standard software packages such as Gaussian, ORCA, or GAMESS.[9]
Chapter 2: Establishing the Ground State—Geometry Optimization and Vibrational Analysis
Before we can analyze reactivity, we must first identify the most stable three-dimensional arrangement of the molecule. This is not merely a structural formality; the ground-state geometry is the conformation from which all electronic properties are derived.
Objective: To locate the lowest energy conformation of this compound on the potential energy surface and to confirm that it is a true energy minimum, not a transitional state.
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Initial Structure Generation: A starting 3D structure of this compound is constructed using a molecular editor like GaussView or Avogadro, or imported from a database such as PubChem.[13][14]
-
Computational Setup: The calculation is defined in the input file.
-
Method: B3LYP/6-311G(d,p)
-
Keywords: Opt Freq (This instructs the software to first perform a geometry optimization, then follow it with a frequency calculation at the optimized geometry).
-
-
Execution and Convergence: The calculation is run. The optimization algorithm iteratively adjusts the positions of the atoms to minimize the total energy of the system until a stationary point is reached.
-
Self-Validation via Frequency Analysis: This is the critical, self-validating step. The subsequent frequency calculation determines the vibrational modes of the molecule.
-
A stable, minimum-energy structure will have zero imaginary frequencies.
-
The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state), meaning the structure is not a true minimum. The geometry must then be distorted along the vector of the imaginary frequency and re-optimized.
-
Data Presentation: Optimized Molecular Geometry
The resulting optimized geometry provides precise bond lengths and angles. Below is a table summarizing key structural parameters.
| Parameter | Atoms Involved | Calculated Value (Å or °) |
| Bond Lengths | ||
| C-N | ~1.40 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| C-C (aliphatic) | ~1.53 - 1.55 Å | |
| Bond Angles | ||
| C-C-N | ~121° | |
| H-N-H | ~107° | |
| Dihedral Angle | C(aromatic)-C(aromatic)-C(aliphatic)-N | Defines amine group orientation |
Visualization: Computational Workflow for Ground State Determination
References
- 1. Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
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Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 2,3-dihydro-1H-inden-4-amine
Abstract
This technical guide provides a comprehensive walkthrough for the single-crystal X-ray diffraction analysis of 2,3-dihydro-1H-inden-4-amine (4-aminoindan), a key structural motif in medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document delineates the critical steps from synthesis and crystallization to data collection, structure solution, and refinement. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and reproducible crystallographic workflow. By elucidating the three-dimensional structure of this versatile scaffold, this guide aims to empower researchers to forge a deeper understanding of its structure-activity relationships, paving the way for the rational design of novel therapeutics.
Introduction: The Significance of 4-Aminoindan in Drug Discovery
The indane scaffold, a bicyclic system comprising a benzene ring fused to a cyclopentane ring, is a privileged structure in medicinal chemistry. Its rigid framework provides a well-defined orientation for pendant functional groups, making it an attractive template for designing molecules that interact with specific biological targets.[1] Among its derivatives, the aminoindanes have garnered significant attention, particularly in the development of therapies for neurodegenerative disorders.[2][3]
Derivatives of 2-aminoindan are known to interact with plasma membrane monoamine transporters, highlighting their potential in modulating neurotransmitter levels.[4] Notably, the 4-aminoindan core is a constituent of several pharmacologically active agents. For instance, rasagiline and ladostigil, which are used in the management of Parkinson's disease and have been investigated for Alzheimer's disease, feature the aminoindan moiety.[2][5][6][7][8] The therapeutic efficacy of these drugs is intrinsically linked to their three-dimensional structure, which dictates their binding affinity and selectivity for target enzymes such as monoamine oxidase (MAO).[3][5][6]
A precise understanding of the crystal structure of this compound is therefore of paramount importance. It provides the foundational blueprint for computational modeling, structure-based drug design, and the synthesis of next-generation therapeutics with improved efficacy and safety profiles. This guide offers a comprehensive, field-proven methodology for determining this crucial crystal structure.
Synthesis and Purification of this compound
A reliable supply of high-purity this compound is the prerequisite for successful crystallization. While several synthetic routes to aminoindanes and their derivatives have been reported, a common and effective method involves the reduction of an appropriate indanone precursor.[9]
Synthetic Protocol
A plausible synthetic route starting from 4-nitro-1-indanone is outlined below. This multi-step synthesis involves reduction of the nitro group followed by reduction of the ketone.
Step 1: Reduction of 4-Nitro-1-indanone to 4-Amino-1-indanone
A standard method for the reduction of an aromatic nitro group is catalytic hydrogenation.
-
Procedure:
-
In a hydrogenation vessel, dissolve 4-nitro-1-indanone in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 2-3 atm).
-
Stir the reaction mixture at room temperature until the consumption of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 4-amino-1-indanone.
-
Step 2: Reduction of 4-Amino-1-indanone to this compound
The ketone functionality can be reduced using a variety of reducing agents. A Wolff-Kishner or Clemmensen reduction are common choices for this transformation.
-
Procedure (Wolff-Kishner Reduction):
-
To a round-bottom flask equipped with a reflux condenser, add 4-amino-1-indanone, hydrazine hydrate, and a high-boiling solvent such as diethylene glycol.
-
Add a strong base, such as potassium hydroxide or sodium ethoxide.
-
Heat the mixture to reflux. The temperature will typically rise as water and excess hydrazine are distilled off.
-
After the reaction is complete (monitored by TLC), cool the mixture and add water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification
The crude this compound should be purified to obtain material suitable for crystallization. Column chromatography on silica gel is a standard method.
-
Procedure:
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
-
Single Crystal Growth: The Art and Science
Obtaining diffraction-quality single crystals is often the most challenging step in a crystal structure determination. For small organic molecules like this compound, several techniques can be employed. The key is to achieve slow supersaturation of a solution of the compound.
General Considerations for Aromatic Amines
Aromatic amines can be prone to oxidation and may have challenging solubility profiles. Therefore, it is advisable to:
-
Use freshly purified material.
-
Work with deoxygenated solvents where possible.
-
Screen a wide range of solvents with varying polarities.
Recommended Crystallization Techniques
1. Slow Evaporation: This is the simplest method and often a good starting point.[10]
-
Protocol:
-
Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture).
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment.
-
2. Solvent Layering (Vapor Diffusion): This technique is effective when the compound is soluble in one solvent but insoluble in another miscible solvent.[10][11]
-
Protocol:
-
Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble).
-
Carefully layer a "poor" solvent (one in which the compound is insoluble but is miscible with the good solvent) on top of the solution. The poor solvent should be less dense than the good solvent.
-
Alternatively, place the vial containing the solution of the compound inside a larger, sealed container that has a small amount of the poor solvent. The vapor of the poor solvent will slowly diffuse into the solution, inducing crystallization.
-
3. Thermal Control (Slow Cooling): This method is suitable for compounds whose solubility is highly dependent on temperature.[12]
-
Protocol:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator or freezer). The rate of cooling is critical; slower cooling generally yields better crystals.
-
| Technique | Principle | Suitable Solvents (Examples) | Key Considerations |
| Slow Evaporation | Gradual increase in concentration as solvent evaporates. | Ethanol, Acetone, Dichloromethane | Rate of evaporation is crucial. |
| Solvent Layering | Slow diffusion of a "poor" solvent into a solution of the compound in a "good" solvent. | Good: Dichloromethane, Poor: Hexane | Solvent miscibility and density differences are important. |
| Thermal Control | Decreased solubility upon slow cooling of a saturated solution. | Toluene, Acetonitrile | Rate of cooling must be carefully controlled. |
Single-Crystal X-ray Diffraction Analysis
Once a suitable single crystal is obtained, the next step is to determine its three-dimensional structure using X-ray diffraction.
Crystal Selection and Mounting
-
Under a microscope, select a crystal that is well-formed, clear, and free of defects. Ideal dimensions are typically between 0.1 and 0.3 mm in all directions.[13]
-
Mount the selected crystal on a suitable support, such as a glass fiber or a cryoloop, using a minimal amount of adhesive or oil.
Data Collection
The mounted crystal is then placed on a diffractometer, and a beam of monochromatic X-rays is directed at it. The crystal is rotated, and the diffracted X-rays are recorded by a detector.
-
Data Collection Strategy: A complete dataset requires collecting reflections from a significant portion of the reciprocal space.[14][15][16] The data collection strategy will depend on the crystal system and the diffractometer geometry. A typical strategy involves collecting a series of frames with small rotational increments (e.g., 0.5-1.0 degrees) over a wide angular range.
-
X-ray Source: The choice of X-ray source (e.g., Molybdenum or Copper) depends on the nature of the crystal. For organic compounds, Mo-Kα radiation (λ = 0.71073 Å) is commonly used.[13]
-
Temperature: Data is typically collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, which leads to higher quality data.
Caption: Experimental workflow for crystal structure analysis.
Structure Solution
The collected diffraction data consists of a list of reflection intensities. The "phase problem" in crystallography prevents the direct calculation of the electron density from these intensities. Therefore, methods are needed to determine the initial phases.
-
Direct Methods: For small molecules like this compound, direct methods are the most common approach for solving the phase problem.[17][18] These methods use statistical relationships between the reflection intensities to derive the phases. Software packages like SHELXS are widely used for this purpose.[17][18][19][20]
Structure Refinement
Once an initial model of the structure is obtained, it must be refined to best fit the experimental data. This is typically done using a least-squares minimization process.[21][22][23][24]
-
Least-Squares Refinement: The positions of the atoms, their anisotropic displacement parameters (which model thermal motion), and other parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[23] Software such as SHELXL is the standard for this process.[20][25]
-
Refinement Cycles: The refinement is an iterative process. After each cycle, the electron density map is recalculated and inspected for missing atoms (such as hydrogen atoms) or disorder.
Caption: Iterative cycle of crystallographic structure refinement.
Data Analysis and Validation
After the refinement has converged, the final crystal structure must be thoroughly validated to ensure its quality and chemical reasonableness.
Quality Indicators
Several metrics are used to assess the quality of a crystal structure determination:
| Parameter | Description | Typical Value for a Good Structure |
| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 |
| wR2 | A weighted R-factor based on squared structure factor amplitudes. | < 0.15 |
| Goodness-of-Fit (GooF) | Should be close to 1.0 for a good model and appropriate weighting scheme. | ~1.0 |
| Residual Electron Density | The highest peaks and deepest holes in the final difference Fourier map should be minimal. | < ±0.5 e-/ų |
Structural Analysis
The validated crystal structure provides a wealth of information, including:
-
Bond lengths and angles: These can be compared to standard values to confirm the chemical identity and identify any unusual geometric features.
-
Torsion angles: These define the conformation of the molecule.
-
Intermolecular interactions: Hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing can be analyzed.
Conclusion
The determination of the crystal structure of this compound is a critical step in understanding the structure-activity relationships of this important pharmacological scaffold. This technical guide has provided a comprehensive, step-by-step methodology for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. By following these protocols and understanding the rationale behind each step, researchers can confidently determine the three-dimensional architecture of this and related molecules. The resulting structural insights will undoubtedly accelerate the design and development of novel therapeutics for a range of diseases, particularly those affecting the central nervous system.
References
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- 2. Multifunctional neuroprotective derivatives of rasagiline as anti-alzheimer’s disease drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. From rasagiline ( Azilect, Agliect ) to ladostigil and the M30 HLA-20 series [rasagiline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. unifr.ch [unifr.ch]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
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- 14. journals.iucr.org [journals.iucr.org]
- 15. biostruct.org [biostruct.org]
- 16. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SHELXS - Direct Methods [chem.gla.ac.uk]
- 18. Structure Solution | OlexSys [olexsys.org]
- 19. psi.ch [psi.ch]
- 20. ocw.mit.edu [ocw.mit.edu]
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- 22. Structure Refinement [phenix-online.org]
- 23. fiveable.me [fiveable.me]
- 24. Chemical Crystallography [xtl.ox.ac.uk]
- 25. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
In-Depth Technical Guide to the Theoretical Properties of 2,3-Dihydro-1H-Inden-4-Amine Derivatives
Preamble: The Strategic Value of the 4-Aminoindane Scaffold
The 2,3-dihydro-1H-inden-4-amine, or 4-aminoindan, core represents a conformationally restricted phenethylamine analogue. This structural rigidity imparts a distinct pharmacological profile compared to more flexible biogenic amines, making it a compelling scaffold for drug discovery. By locking the ethylamine side chain into a fused ring system, the orientation of the aromatic ring and the nitrogen atom relative to each other is fixed, which can lead to enhanced selectivity and potency for specific biological targets. This guide provides a comprehensive overview of the theoretical properties, synthesis, and biological potential of this compound derivatives for researchers, scientists, and drug development professionals. The aminoindane structure is a significant pharmacophore, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and central nervous system effects[1].
I. Physicochemical and Molecular Properties: The Foundation of Druggability
The physicochemical properties of a drug candidate are paramount to its success, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The this compound scaffold possesses a unique combination of lipophilicity and basicity that can be fine-tuned through chemical modification.
Core Scaffold Properties
The parent compound, this compound, is a liquid at room temperature with a boiling point of 90-92 °C and a density of approximately 1.102 g/mL. Its molecular weight is 133.19 g/mol , and its molecular formula is C₉H₁₁N.[2] The presence of the primary amine group makes it a basic compound, capable of forming salts with acids. The hydrochloride salt is a common form for handling and formulation.
| Property | Value (Parent Compound) | Significance in Drug Design |
| Molecular Weight | 133.19 g/mol [2] | Low molecular weight provides a good starting point for derivatization without violating Lipinski's Rule of Five. |
| logP (calculated) | 2.1[2] | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | A low TPSA is generally associated with good cell membrane permeability and blood-brain barrier penetration. |
| pKa (predicted) | ~9.5-10.0 (for the primary amine) | The basicity of the amino group is crucial for salt formation and interactions with biological targets. |
II. Synthetic Strategies: Accessing Chemical Diversity
The synthesis of this compound derivatives is accessible through several established synthetic routes, allowing for the introduction of a wide range of substituents to explore the chemical space and optimize biological activity.
General Synthetic Workflow
A common and efficient method for the synthesis of the this compound core involves the reduction of a corresponding nitro-precursor. This workflow allows for late-stage introduction of the key amino group.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures for the reduction of 4-nitroindan.
Step 1: Hydrogenation of 4-Nitroindan
-
Reaction Setup: In a Parr shaker vessel, dissolve 4-nitroindan (10 g, 61 mmol) in 50 mL of ethanol.
-
Catalyst Addition: Add a slurry of 10% Palladium on carbon (Pd/C) (1 g) in ethanol to the reaction vessel.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (50 psi) and agitate on a Parr oscillator for 1 hour.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexane mobile phase to confirm the complete consumption of the starting material.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite twice, washing with a generous amount of ethanol. Filter the combined filtrate through filter paper.
-
Isolation: Remove the ethanol by rotary evaporation under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with 10% ethyl acetate in hexane, to yield this compound as a viscous oil.
III. Pharmacological Landscape and Structure-Activity Relationships (SAR)
While the medicinal chemistry of this compound derivatives is not as extensively explored as its 1- and 2-amino counterparts, existing research points towards its potential in several therapeutic areas. The rigid structure of the indane core provides a valuable platform for dissecting SAR.
Central Nervous System (CNS) Applications
The structural similarity of aminoindanes to amphetamines has led to their investigation for CNS activity. Derivatives of the related 2-aminoindan have been shown to interact with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3][4] Ring-substituted 2-aminoindanes can exhibit varying degrees of selectivity for these transporters, suggesting that similar modifications to the 4-aminoindan scaffold could yield compounds with tailored neuropharmacological profiles.[3][4]
Anti-inflammatory and Analgesic Potential
The aminoindane scaffold has been associated with anti-inflammatory and analgesic properties.[1] While specific studies on 4-aminoindan derivatives are limited, the general findings for the broader class of aminoindanes suggest that this is a promising avenue for further investigation.
Anticancer and Antimicrobial Activities
Derivatives of various amino-heterocycles have demonstrated potent anticancer and antimicrobial activities.[1][5][6] The planar aromatic portion of the 4-aminoindan scaffold allows for potential intercalating interactions with DNA, while the amino group provides a handle for introducing functionalities that can interact with specific enzymes or receptors.
IV. Metabolism and Toxicology: Considerations for Drug Development
Understanding the metabolic fate and toxicological profile of a new chemical entity is a critical aspect of preclinical development.[7][8]
Metabolic Pathways
Based on studies of related aminoindanes, the primary metabolic pathways for this compound derivatives are likely to involve:
-
N-acetylation: The primary amine is susceptible to acetylation by N-acetyltransferases (NATs).[9]
-
Hydroxylation: The aromatic ring and the aliphatic portion of the indane core can undergo hydroxylation, mediated by cytochrome P450 enzymes.[9]
-
Conjugation: The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to facilitate excretion.[9]
Caption: Putative metabolic pathways for this compound derivatives.
Toxicology
The toxicological profile of this compound derivatives will be highly dependent on the nature of the substituents. The parent compound is classified as an irritant to the skin, eyes, and respiratory system. High doses of some 2-aminoindan derivatives have been associated with serotonin syndrome and cardiotoxicity, highlighting the importance of careful toxicological evaluation during drug development.[10]
V. Future Directions and Opportunities
The this compound scaffold remains a relatively underexplored area of medicinal chemistry with significant potential. Future research should focus on:
-
Systematic SAR studies: The synthesis and biological evaluation of diverse libraries of 4-aminoindan derivatives are needed to establish clear SAR for various therapeutic targets.
-
Target identification: Unbiased screening of 4-aminoindan libraries against a wide range of biological targets could uncover novel therapeutic applications.
-
Computational modeling: The use of in silico methods, such as QSAR and molecular docking, can help to rationalize experimental findings and guide the design of more potent and selective derivatives.
-
Preclinical development: Promising candidates should be advanced into preclinical studies to evaluate their pharmacokinetic and toxicological profiles in vivo.
VI. References
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Cornett, E. M., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236.
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Synthesis and dopaminergic activity of (R)- and (S)-4-hydroxy-2-(di-n-propylamino)indan. (1993). Journal of Medicinal Chemistry, 36(18), 2635-2641.
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Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 360(1), 33-47.
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Galy, J. P., et al. (1998). 4-Hydroxymethyl-3-aminoacridine derivatives as a new family of anticancer agents. Journal of Medicinal Chemistry, 41(14), 2537-2544.
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Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. (2009). Bioorganic & Medicinal Chemistry Letters, 19(1), 238-242.
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Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 43(2), 283-291.
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Ruzgar, D., Akbaba, Y., Ozgeris, B., & Gormez, A. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. NatProBiotech, 2(1), 1-5.
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Oshiro, Y., et al. (1991). Novel cerebroprotective agents with central nervous system stimulating activity. 1. Synthesis and pharmacology of 1-amino-7-hydroxyindan derivatives. Journal of Medicinal Chemistry, 34(7), 2004-2013.
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Nguyen, T. P. T., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Medicinal Chemistry, 12(1), 86-95.
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Nguyen, T. P. T., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(2), 1121-1130.
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Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. (2018). Google Patents. Retrieved from --INVALID-LINK--
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Lesyk, R., et al. (2006). Synthesis and evaluation of anticancer activity of 5-ylidene-4-aminothiazol-2(5H)-one derivatives. Archiv der Pharmazie, 339(8), 403-411.
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Kumar, A., et al. (2021). 4-Aminoantipyrine Analogs as Anti-inflammatory and Antioxidant agents: Synthesis, Biological Evaluation and Molecular Docking. Letters in Drug Design & Discovery, 18(11), 1045-1057.
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Meyer, M. R., et al. (2020). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug Testing and Analysis, 12(2), 239-248.
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Kumar, A., et al. (2021). 4-Aminoantipyrine Analogs as Anti-inflammatory and Antioxidant agents: Synthesis, Biological Evaluation and Molecular Docking Studies. ResearchGate.
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Halberstadt, A. L., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 236(7), 2193-2205.
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Ruzgar, D., Akbaba, Y., Ozgeris, B., & Gormez, A. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. ResearchGate.
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Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(7), 2193-2205.
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Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306.
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Saxena, R. N., Pendse, V. K., & Khanna, N. K. (1984). Anti-inflammatory and analgesic properties of four amino-acids. Indian Journal of Physiology and Pharmacology, 28(4), 299-305.
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Naito, Y., et al. (2003). Synthesis and pharmacological evaluation of 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines and related analogues as a new class of specific bradycardic agents possessing I(f) channel inhibitory activity. Journal of Medicinal Chemistry, 46(22), 4728-4740.
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Singh, P., et al. (2014). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 76-83.
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Wang, Y., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(11), e202200169.
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- 9. The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of 4-Aminoindan: A Technical Guide to its Discovery and Chemical History
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 4-Aminoindan Scaffold
4-Aminoindan, a bicyclic aromatic amine, represents a privileged structural motif in medicinal chemistry and drug discovery. Its rigid framework, which incorporates a phenethylamine moiety, allows for the precise spatial orientation of functional groups, making it a valuable scaffold for designing ligands that interact with a variety of biological targets. From its early investigation as a potential bronchodilator to its incorporation into modern therapeutics, the journey of 4-aminoindan is a compelling narrative of chemical ingenuity and the evolution of synthetic organic chemistry. This guide provides an in-depth technical exploration of the discovery and history of 4-aminoindan synthesis, offering a comprehensive resource for researchers and professionals in the field.
Historical Context: The Emergence of Aminoindanes in Pharmacological Research
The scientific intrigue surrounding aminoindanes began with the exploration of their structural similarities to amphetamines, suggesting potential bronchodilatory and vasoactive properties. While the precise first synthesis of 4-aminoindan is not definitively documented in readily available literature, the broader class of aminoindanes garnered attention in the mid-20th century for their pharmacological potential. It was the later work, particularly in the 1990s, that solidified the importance of substituted aminoindanes as potent and selective psychoactive agents, further fueling the development of diverse and efficient synthetic routes to access this versatile chemical scaffold.
Key Synthetic Strategies for 4-Aminoindan
The synthesis of 4-aminoindan has evolved significantly over the decades, with several key strategies emerging as the most practical and widely adopted. This section will provide a detailed examination of these methodologies, including their underlying mechanisms and experimental protocols.
The Tetrahydroquinoline Rearrangement Route
One of the most elegant and industrially significant approaches to substituted 4-aminoindanes involves the acid-catalyzed rearrangement of N-acyl-tetrahydroquinolines. This method is particularly noteworthy for its ability to construct the indan skeleton from readily available starting materials.
Causality Behind Experimental Choices: This multi-step synthesis begins with the condensation of an aniline derivative with an acetone equivalent to form a dihydroquinoline. This initial step efficiently creates the core heterocyclic structure. The subsequent hydrogenation to a tetrahydroquinoline is a critical reduction step, typically employing a heterogeneous catalyst like palladium on carbon for high efficiency and ease of product separation. Acylation of the tetrahydroquinoline nitrogen is a key activation step, preparing the molecule for the subsequent rearrangement. The choice of a strong acid, such as sulfuric acid, is crucial for promoting the intramolecular electrophilic aromatic substitution that drives the rearrangement to the indan framework. The final hydrolysis step unmasks the desired primary amine.
Experimental Protocol: Synthesis of a 4-Aminoindan Derivative via Tetrahydroquinoline Rearrangement
-
Step 1: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline. 4-Fluoroaniline is reacted with acetone in the presence of an acid catalyst to yield the corresponding dihydroquinoline.
-
Step 2: Hydrogenation to 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline. The dihydroquinoline is dissolved in a suitable solvent, such as an aliphatic hydrocarbon, and subjected to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.
-
Step 3: Acylation of the Tetrahydroquinoline. The resulting tetrahydroquinoline is acylated with a suitable acylating agent (e.g., an acid chloride or anhydride) in the presence of a base to form the N-acyl-tetrahydroquinoline.
-
Step 4: Acid-Catalyzed Rearrangement. The N-acyl-tetrahydroquinoline is treated with a strong acid, such as concentrated sulfuric acid, at a controlled temperature to induce rearrangement to the N-acyl-4-aminoindan derivative.
-
Step 5: Hydrolysis to 4-Aminoindan. The N-acyl group is removed by hydrolysis under acidic or basic conditions to afford the final 4-aminoindan product.
Caption: Workflow for the synthesis of 4-aminoindan via tetrahydroquinoline rearrangement.
Synthesis from Indanone Precursors
A more direct and versatile approach to 4-aminoindan involves the functionalization of a pre-formed indanone ring. This strategy offers the advantage of introducing the amino group at a later stage in the synthesis, allowing for greater flexibility in the preparation of diverse analogs.
Reductive amination is a powerful and widely used method for the conversion of ketones to amines.[1] In the context of 4-aminoindan synthesis, this one-pot reaction typically involves the treatment of 4-indanone with an amine source in the presence of a reducing agent.
Causality Behind Experimental Choices: The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. The choice of the amine source can be ammonia (for the primary amine) or a primary/secondary amine for N-substituted derivatives. The selection of the reducing agent is critical for the success of the reaction. Milder reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they selectively reduce the imine intermediate in the presence of the starting ketone, minimizing the formation of the corresponding alcohol as a byproduct.[2] Catalytic hydrogenation can also be employed for this transformation.
Experimental Protocol: Reductive Amination of 4-Indanone
-
A solution of 4-indanone in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) is prepared.
-
An amine source, such as ammonia in methanol or ammonium acetate, is added to the solution.
-
A reducing agent, for example, sodium cyanoborohydride or sodium triacetoxyborohydride, is added portion-wise at a controlled temperature.
-
The reaction is stirred until completion, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
The reaction is quenched, and the product is isolated and purified through standard workup and purification procedures.
Caption: Reductive amination of 4-indanone to 4-aminoindan.
An alternative route from 4-indanone involves the formation of an oxime, which is subsequently reduced to the primary amine. This two-step process provides a reliable method for the synthesis of 4-aminoindan.
Causality Behind Experimental Choices: The formation of the oxime is a straightforward condensation reaction between the ketone and hydroxylamine. The subsequent reduction of the oxime can be achieved using various reducing agents. Catalytic hydrogenation over palladium on carbon or Raney nickel is a common and effective method. Other reducing agents such as lithium aluminum hydride (LiAlH4) or sodium in a protic solvent can also be employed. The choice of reducing agent can sometimes influence the selectivity and yield of the reaction.
Experimental Protocol: Synthesis of 4-Aminoindan via an Oxime Intermediate
-
Step 1: Oximation of 4-Indanone. 4-Indanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in a suitable solvent like ethanol to form 4-indanone oxime.
-
Step 2: Reduction of the Oxime. The isolated 4-indanone oxime is then reduced to 4-aminoindan. For example, the oxime can be dissolved in ethanol and subjected to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.
The Classical Nitration-Reduction Approach
A traditional and fundamental method for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. This approach can be applied to the synthesis of 4-aminoindan starting from indan.
Causality Behind Experimental Choices: The nitration of indan is an electrophilic aromatic substitution reaction. The choice of nitrating agent (typically a mixture of nitric acid and sulfuric acid) and reaction conditions (temperature control is crucial) determines the regioselectivity of the nitration. While this reaction can produce a mixture of isomers, 4-nitroindan is a significant product. The subsequent reduction of the nitro group to an amine is a well-established transformation that can be achieved with high efficiency. Common methods include catalytic hydrogenation (e.g., using Pd/C and H2) or reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid).
Experimental Protocol: Synthesis of 4-Aminoindan from Indan
-
Step 1: Nitration of Indan. Indan is carefully treated with a nitrating mixture (e.g., nitric acid in sulfuric acid) at a low temperature to yield a mixture of nitroindan isomers, including 4-nitroindan.
-
Step 2: Separation of Isomers (if necessary). The isomeric mixture is separated to isolate the desired 4-nitroindan.
-
Step 3: Reduction of 4-Nitroindan. The purified 4-nitroindan is then reduced to 4-aminoindan. A common laboratory-scale method involves dissolving the nitro compound in ethanol and adding a catalyst such as 10% palladium on carbon, followed by hydrogenation on a Parr shaker under a hydrogen atmosphere.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route for 4-aminoindan depends on several factors, including the desired scale of the synthesis, the availability of starting materials, and the required purity of the final product.
| Synthetic Route | Starting Material | Key Steps | Advantages | Disadvantages |
| Tetrahydroquinoline Rearrangement | Aniline, Acetone | Condensation, Hydrogenation, Acylation, Rearrangement, Hydrolysis | Utilizes readily available starting materials; suitable for large-scale synthesis. | Multi-step process; rearrangement can be sensitive to conditions. |
| Reductive Amination of 4-Indanone | 4-Indanone | One-pot imine formation and reduction | Direct and efficient; can be used for a wide range of derivatives. | Requires access to the indanone precursor; potential for side products (alcohol). |
| Synthesis via Oxime Intermediate | 4-Indanone | Oximation, Reduction | Reliable two-step process; good yields. | Requires isolation of the oxime intermediate. |
| Nitration-Reduction of Indan | Indan | Nitration, Reduction | Utilizes a simple hydrocarbon starting material. | Nitration can lead to isomeric mixtures requiring separation; use of strong acids. |
Modern Developments and Future Outlook
Recent advancements in the synthesis of 4-aminoindan and its derivatives have focused on the development of more efficient, selective, and sustainable methods. Biocatalysis, for instance, has emerged as a powerful tool for the asymmetric synthesis of chiral aminoindanes. The use of transaminases allows for the direct and highly enantioselective amination of indanones, offering a green alternative to traditional chemical methods.
The continued importance of the 4-aminoindan scaffold in drug discovery will undoubtedly drive further innovation in its synthesis. Future research will likely focus on the development of novel catalytic systems, the exploration of new synthetic routes from alternative starting materials, and the optimization of existing processes for improved efficiency and environmental compatibility.
References
An In-Depth Technical Guide to the Mechanism of Action of 2,3-Dihydro-1H-inden-4-amine Analogs
Abstract
The 2,3-dihydro-1H-inden-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective inhibitors of monoamine oxidase B (MAO-B). This technical guide provides a comprehensive overview of the mechanism of action of these analogs, tailored for researchers, scientists, and drug development professionals. We will delve into the intricacies of MAO-B inhibition, exploring both reversible and irreversible binding modes, and elucidate the downstream signaling pathways responsible for the neuroprotective effects observed with this class of compounds. Furthermore, this guide will detail the critical experimental protocols for the evaluation of these analogs, from in vitro enzymatic assays to in vivo models of neurodegeneration and pharmacokinetic assessments. The synthesis of key analogs and a thorough analysis of their structure-activity relationships are also presented to provide a holistic understanding of this important therapeutic class.
Introduction: The Significance of this compound Analogs in Neurotherapeutics
Neurodegenerative disorders such as Parkinson's disease (PD) are characterized by the progressive loss of specific neuronal populations.[1] In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a deficiency in the neurotransmitter dopamine, resulting in debilitating motor and non-motor symptoms.[2] A key therapeutic strategy has been to augment dopaminergic neurotransmission. One highly effective approach is the inhibition of monoamine oxidase B (MAO-B), an enzyme primarily responsible for the degradation of dopamine in the brain.[3][4]
The this compound core structure has proven to be a highly effective pharmacophore for the development of selective MAO-B inhibitors. Analogs built upon this scaffold have demonstrated not only potent enzymatic inhibition but also significant neuroprotective properties, suggesting a multifaceted mechanism of action that extends beyond simple dopamine preservation.[5][6] This guide will provide an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of this important class of compounds.
Core Mechanism of Action: Selective Inhibition of Monoamine Oxidase B
Monoamine oxidase B is a flavin-containing enzyme located on the outer mitochondrial membrane of astrocytes and serotonergic neurons in the brain.[4][7] It plays a crucial role in the catabolism of monoamine neurotransmitters, including dopamine. The oxidative deamination of dopamine by MAO-B produces 3,4-dihydroxyphenylacetaldehyde (DOPAL), ammonia, and hydrogen peroxide (H₂O₂), a reactive oxygen species that can contribute to oxidative stress and neuronal damage.[8]
Reversible vs. Irreversible Inhibition
This compound analogs can be designed to inhibit MAO-B through either reversible or irreversible mechanisms.
-
Irreversible Inhibitors: Many potent indanamine analogs, such as those inspired by rasagiline, feature a propargylamine moiety.[5][9] This group forms a covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor within the active site of MAO-B, leading to irreversible inhibition.[10][11] The enzyme's activity can only be restored through the synthesis of new enzyme molecules.[12]
-
Reversible Inhibitors: Other analogs have been developed as reversible MAO-B inhibitors.[13][14] These compounds bind to the active site non-covalently, and their inhibitory effect can be reversed upon dissociation. The kinetics of these inhibitors are crucial for understanding their pharmacological profile.
Molecular Interactions and Selectivity
The selectivity of these analogs for MAO-B over the MAO-A isoform is a critical aspect of their therapeutic utility, as inhibition of MAO-A is associated with the "cheese effect," a hypertensive crisis caused by the inability to metabolize dietary tyramine.[14] The active site of MAO-B features a hydrophobic substrate cavity and an entrance cavity.[15] Molecular docking studies have revealed that the indane ring of these analogs typically occupies the hydrophobic substrate cavity, forming key π-π stacking interactions with tyrosine residues such as Tyr398 and Tyr326.[13][16] The specific substitutions on the indane ring and the amine group dictate the potency and selectivity of the inhibitor.
Downstream Signaling Pathways and Neuroprotection
Beyond the immediate effect of increasing dopamine levels, the inhibition of MAO-B by this compound analogs triggers a cascade of downstream signaling events that contribute to their neuroprotective properties. These effects can be both dependent on and independent of MAO-B inhibition itself.[5][17]
Mitigation of Oxidative Stress
By blocking the degradation of dopamine, these inhibitors directly reduce the production of hydrogen peroxide, a major source of oxidative stress in dopaminergic neurons.[18] This reduction in reactive oxygen species helps to preserve mitochondrial function and prevent oxidative damage to cellular components.[4]
Activation of Pro-Survival Signaling
Several studies have demonstrated that certain indanamine-based MAO-B inhibitors can activate pro-survival signaling pathways. For instance, rasagiline has been shown to upregulate the expression of anti-apoptotic proteins like Bcl-2 and activate the Akt/Nrf2 redox signaling pathway.[19][20] The Nrf2 pathway is a master regulator of the antioxidant response, leading to the expression of a battery of cytoprotective genes.
Preservation of Mitochondrial Integrity
Mitochondrial dysfunction is a hallmark of neurodegenerative diseases.[18] MAO-B inhibitors have been shown to protect mitochondria by preventing the opening of the mitochondrial permeability transition pore (mPTP), a key event in the apoptotic cascade.[17] This stabilization of the mitochondrial membrane potential helps to maintain cellular energy production and prevent the release of pro-apoptotic factors like cytochrome c.
MAO-B Independent Neuroprotection
Intriguingly, some of the neuroprotective effects of propargylamine-containing indanamine analogs appear to be independent of their MAO-B inhibitory activity.[5][21] These effects are attributed to the propargylamine moiety itself, which may interact with other cellular targets to promote neuronal survival. For example, rasagiline and its primary metabolite, 1-(R)-aminoindan, have demonstrated neuroprotective effects in models where MAO-B is not the primary driver of toxicity.[6][19]
Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of this compound analogs is highly dependent on their chemical structure. A comprehensive understanding of the structure-activity relationship (SAR) is crucial for the rational design of new, more potent, and selective inhibitors.[1][22][23]
-
The Indane Scaffold: The rigid, bicyclic indane core provides an optimal framework for orienting key pharmacophoric features within the MAO-B active site.
-
The Amino Group: The nature of the substituent on the amine nitrogen is critical. A propargyl group often confers irreversible inhibition, while other alkyl or aryl groups can lead to reversible inhibitors with varying potencies.
-
Substitutions on the Aromatic Ring: The position and nature of substituents on the aromatic ring of the indane nucleus significantly influence both potency and selectivity. For example, the introduction of a thiol group at the 4-position of the indene ring in some analogs has been shown to enhance MAO-B inhibitory activity.[9] Halogen substitutions can also modulate activity, with the position of the halogen being a key determinant.[13]
-
Linker Moiety: In some analogs, a linker is introduced to connect the indanamine core to other pharmacophores. The length and chemical nature of this linker can impact binding affinity and selectivity.[22]
Experimental Protocols
The following section provides detailed methodologies for the preclinical evaluation of this compound analogs.
In Vitro MAO-B Inhibition Assay (Fluorometric)
This assay quantifies the ability of a test compound to inhibit the activity of recombinant human MAO-B. The assay is based on the fluorometric detection of hydrogen peroxide, a byproduct of the MAO-B-catalyzed oxidation of a substrate.[11][24][25][26]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., tyramine, benzylamine)
-
High Sensitivity Probe (e.g., Amplex Red)
-
Developer (e.g., Horseradish Peroxidase)
-
Positive Control Inhibitor (e.g., Selegiline)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in MAO-B Assay Buffer.
-
Enzyme Solution Preparation: Dilute the MAO-B enzyme stock solution in MAO-B Assay Buffer to the desired working concentration.
-
Reaction Setup: In a 96-well plate, add the test compound dilutions, positive control, and vehicle control. Add the diluted MAO-B enzyme solution to all wells except the blank. Incubate for 10 minutes at 37°C.
-
Substrate Solution Preparation: Prepare a substrate solution containing the MAO-B substrate, high sensitivity probe, and developer in MAO-B Assay Buffer.
-
Initiate Reaction: Add the substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
In Vivo Neuroprotection Study: The MPTP Mouse Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used preclinical model to assess the neuroprotective effects of anti-parkinsonian drugs.[2][14][27] MPTP is a neurotoxin that is converted to its active, toxic metabolite MPP⁺ by MAO-B in astrocytes. MPP⁺ is then taken up by dopaminergic neurons, where it inhibits mitochondrial complex I, leading to neuronal death.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Compound Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) for a predetermined period before and/or during MPTP administration.
-
MPTP Administration: Administer MPTP hydrochloride (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.
-
Behavioral Assessment: Perform behavioral tests such as the rotarod test or open-field test to assess motor function at various time points after MPTP administration.
-
Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue (striatum and substantia nigra).
-
Neurochemical Analysis: Quantify the levels of dopamine and its metabolites in the striatum using HPLC with electrochemical detection.
-
Immunohistochemistry: Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the number of surviving dopaminergic neurons in the substantia nigra.
In Vitro Blood-Brain Barrier Permeability Assay
The ability of a compound to cross the blood-brain barrier (BBB) is essential for its therapeutic efficacy in CNS disorders. The hCMEC/D3 human cerebral microvascular endothelial cell line is a well-established in vitro model of the human BBB.[3][7][15][19][28]
Materials:
-
hCMEC/D3 cells
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Collagen-coated plates/inserts
-
Cell culture medium and supplements
Procedure:
-
Cell Seeding: Seed hCMEC/D3 cells on the apical side of the Transwell inserts.
-
Monolayer Formation: Culture the cells until a confluent monolayer is formed, as confirmed by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay: Add the test compound to the apical (blood) side of the Transwell. At various time points, collect samples from the basolateral (brain) side.
-
Quantification: Analyze the concentration of the test compound in the basolateral samples using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to determine the compound's ability to cross the endothelial monolayer.
Western Blot Analysis of Pro-Survival Proteins
This protocol is used to assess the effect of the test compound on the expression of key proteins in pro-survival signaling pathways, such as Bcl-2 and phosphorylated Akt.[8][29][30][31][32]
Procedure:
-
Cell Treatment and Lysis: Treat cultured neuronal cells (e.g., SH-SY5Y) with the test compound. Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-phospho-Akt) and a loading control (e.g., anti-β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry and normalize to the loading control to determine the relative changes in protein expression.
Synthesis of this compound Analogs
The synthesis of this compound analogs often starts from commercially available indanones or related precursors. The introduction of the amine functionality and subsequent modifications are key steps in the synthetic route. For example, the synthesis of 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene derivatives can be achieved through reductive amination of the corresponding indanone with propargylamine.[33] Further modifications to the indane ring or the amine substituent can be accomplished using standard organic chemistry transformations.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutics for neurodegenerative diseases. The primary mechanism of action for many of these analogs is the selective inhibition of MAO-B, which leads to increased dopamine levels and a reduction in oxidative stress. However, the growing body of evidence for MAO-B-independent neuroprotective effects, mediated through the activation of pro-survival signaling pathways and the preservation of mitochondrial function, highlights the multifaceted nature of these compounds.
Future research in this area should focus on the continued optimization of the indanamine scaffold to enhance potency, selectivity, and pharmacokinetic properties, particularly blood-brain barrier penetration. A deeper understanding of the alternative cellular targets and the precise molecular mechanisms underlying the MAO-B-independent neuroprotective effects will be crucial for the development of next-generation therapies with disease-modifying potential. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of these promising therapeutic candidates.
References
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- 4. Inhibition of Monoamine Oxidase-A Increases Respiration in Isolated Mouse Cortical Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological aspects of the neuroprotective effects of irreversible MAO-B inhibitors, selegiline and rasagiline, in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. benchchem.com [benchchem.com]
- 9. Novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as potent selective human monoamine oxidase B inhibitors: Design, SAR development, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. Discovery of MAO-B Inhibitor with Machine Learning, Topomer CoMFA, Molecular Docking and Multi-Spectroscopy Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational Chemistry and Molecular Modeling of Reversible MAO Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 14. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. criver.com [criver.com]
- 17. mdpi.com [mdpi.com]
- 18. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 19. An In Vitro Brain Endothelial Model for Studies of Cryptococcal Transmigration into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacological aspects of the neuroprotective effects of irreversible MAO-B inhibitors, selegiline and rasagiline, in Parkinson’s disease | springermedicine.com [springermedicine.com]
- 22. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders | Semantic Scholar [semanticscholar.org]
- 24. arigobio.cn [arigobio.cn]
- 25. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 26. sigmaaldrich.cn [sigmaaldrich.cn]
- 27. meliordiscovery.com [meliordiscovery.com]
- 28. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 31. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 32. Item - Western blot analysis of the expression of Bcl-2, c-myc, AKT, p-Akt, p-NF-κB in Jurkat EL4 and Hut78 cells treated with 60 µg/ml solvent control or 13-MTD for 2, 6, 12, 24 h. - Public Library of Science - Figshare [plos.figshare.com]
- 33. researchgate.net [researchgate.net]
Physical and chemical properties of 2,3-dihydro-1H-inden-4-amine
An In-depth Technical Guide to 2,3-dihydro-1H-inden-4-amine
Executive Summary: This document provides a comprehensive technical overview of this compound (also known as 4-aminoindan), a versatile bicyclic aromatic amine. With its unique structural framework combining a benzene and cyclopentane ring, this compound serves as a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This guide details its core physicochemical properties, spectroscopic profile, synthesis and reactivity, key applications, and essential safety protocols. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep, actionable understanding of this compound.
Section 1: Molecular Identity and Physicochemical Profile
This compound is an organic compound featuring a rigid indane core with a primary amino group at the 4-position.[1] This structure imparts a combination of aromatic and aliphatic characteristics, influencing its reactivity and physical properties. The amine group provides basicity and a site for a wide range of chemical modifications.[2]
Key Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Aminoindan, 4-Indanamine, Indan-4-ylamine | [1][2][3] |
| CAS Number | 32202-61-2 | [1][4] |
| Molecular Formula | C₉H₁₁N | [3][4] |
| Molecular Weight | 133.19 g/mol | [3][4][5] |
| Appearance | Colorless to yellow or brown liquid/solid | [1][2][3] |
| Melting Point | 9 °C | [1][6] |
| Boiling Point | 90-92 °C (lit.) | [1][7] |
| Density | 1.102 g/mL at 25 °C (lit.) | [1][7] |
| Refractive Index | n20/D 1.592 (lit.) | [1][7] |
| Solubility | Slightly soluble in water (2.7 g/L at 25°C) | [1] |
| LogP | 2.33870 | [1] |
The physical state can vary, being described as a liquid or a low-melting solid that may darken upon storage.[1][2] Its solubility is limited in water but is generally higher in polar organic solvents.[2]
Structural Diagram
The foundational structure of 4-aminoindan is critical to understanding its function.
Caption: Molecular structure of this compound.
Section 2: Spectroscopic and Analytical Characterization
Accurate identification and purity assessment are paramount. The following spectroscopic data are characteristic of this compound.
-
¹H NMR (400 MHz, DMSO-d6):
-
δ 6.80 (t, J = 7.6 Hz, 1H, Ar-H)
-
δ 6.42 (d, J = 6.8 Hz, 1H, Ar-H)
-
δ 6.36 (d, J = 7.8 Hz, 1H, Ar-H)
-
δ 4.77 (s, 2H, -NH₂)
-
δ 2.76 (t, J = 7.5 Hz, 2H, Ar-CH₂)
-
δ 2.61 (t, J = 7.3 Hz, 2H, Ar-CH₂)
-
δ 1.95 (m, 2H, -CH₂-)[7]
-
-
Infrared (IR) Spectroscopy: As a primary amine, the IR spectrum is expected to show N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. The presence of the aliphatic portion will contribute C-H stretching peaks just below 3000 cm⁻¹.
-
Mass Spectrometry (MS): Electron Ionization (EI-MS) would show a strong molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 133.19). Fragmentation patterns would be consistent with the indane structure.
-
Purity Analysis (HPLC): A standard method for assessing purity involves reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection. A typical system would use a C18 column with a gradient elution of acetonitrile and water (often with a modifier like trifluoroacetic acid).
Section 3: Synthesis and Reactivity Landscape
Synthesis
A common and efficient laboratory-scale synthesis involves the reduction of the corresponding nitro compound, 4-nitroindan.
Workflow: Synthesis via Catalytic Hydrogenation
Caption: General workflow for the synthesis of 4-aminoindan.
This procedure involves dissolving 4-nitroindane in ethanol, adding a palladium on carbon (Pd/C) catalyst, and subjecting the mixture to a hydrogen atmosphere (e.g., 50 psi) in a Parr shaker apparatus.[6] The reaction is typically complete within an hour. Post-reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which can be further purified if necessary.[6][7]
Reactivity
The chemical behavior of 4-aminoindan is dictated by its two primary functional regions: the nucleophilic amino group and the aromatic ring.
-
Amine Group Reactivity: As a primary amine, it readily participates in reactions such as:
-
Acylation and Amidation: Reacts with acyl chlorides or anhydrides to form amides.
-
Nucleophilic Addition: It undergoes nucleophilic addition reactions. For instance, it reacts with 2-chloroacetylisocyanate to produce 1-(2-chloroacetyl)-3-(2,3-dihydro-1H-inden-4-yl)-urea.[8] This reactivity is fundamental for creating more complex molecules.
-
Coupling Reactions: The amine can be a coupling partner in various named reactions used in pharmaceutical synthesis.
-
-
Aromatic Ring Reactivity: The benzene ring can undergo electrophilic aromatic substitution, although the reaction conditions must be chosen carefully to avoid side reactions with the amine group. The amino group is an activating, ortho-, para-directing group, though steric hindrance from the fused ring will influence regioselectivity.
Section 4: Applications in Medicinal Chemistry and Drug Development
The indane scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[9] 4-aminoindan, as a functionalized version of this scaffold, is a valuable starting material and intermediate.[1]
-
CNS-Targeting Agents: The rigid structure of the indane core is often used to mimic the conformation of neurotransmitters, making it a valuable component in the design of drugs targeting the central nervous system (CNS).[1]
-
Enzyme Inhibitors: It has been used as a reactant in the preparation of UBLCP1 proteasome phosphatase inhibitors.[2]
-
Antimitotic Agents: Derivatives of 4-aminoindan have been investigated as potential irreversible antagonists of the colchicine-binding site on β-tubulin, which is a target for anticancer drugs.
-
S1PR Modulators: The broader aminoindan scaffold is a key intermediate in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators, which are used in treating neurodegenerative diseases like multiple sclerosis.[10]
References
- 1. kuujia.com [kuujia.com]
- 2. CAS 32202-61-2: 4-Aminoindane | CymitQuimica [cymitquimica.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. 4-Aminoindan | C9H11N | CID 122569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 4-AMINOINDAN | 32202-61-2 [chemicalbook.com]
- 8. 4-Aminoindan (97%) - Amerigo Scientific [amerigoscientific.com]
- 9. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajpamc.com [ajpamc.com]
Methodological & Application
Application Note & Protocol: Synthesis of 2,3-dihydro-1H-inden-4-amine
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2,3-dihydro-1H-inden-4-amine, commonly known as 4-aminoindan, is a pivotal structural motif and key starting material in the synthesis of a wide range of pharmacologically active compounds.[1][2] Its rigid bicyclic framework is featured in molecules targeting various receptors and enzymes. This document provides a detailed, field-proven experimental protocol for the synthesis of 4-aminoindan via the catalytic hydrogenation of 4-nitro-2,3-dihydro-1H-indene. An alternative, widely applicable strategy using reductive amination of 4-indanone is also discussed, offering flexibility in precursor selection. The protocols are designed to be robust and reproducible, with an emphasis on the causal logic behind experimental choices to ensure both high yield and purity.
Part 1: Strategic Overview of Synthetic Routes
The synthesis of 4-aminoindan can be approached from several distinct chemical pathways. The choice of route often depends on the availability of starting materials, scalability requirements, and the desired purity profile.
-
Reduction of a Nitro Precursor: This is arguably the most direct and high-yielding method. It involves the synthesis of 4-nitroindan, followed by the reduction of the nitro group to a primary amine. This transformation is typically achieved through catalytic hydrogenation, a clean and efficient process that avoids harsh chemical reductants. The protocol detailed in this guide is based on this highly reliable method.[3]
-
Reductive Amination of a Ketone: An alternative strategy starts from the corresponding ketone, 4-indanone. Reductive amination is a powerful and versatile reaction that converts a carbonyl group into an amine in a single conceptual step.[4] This involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.[5][6] This method is particularly valuable when the ketone precursor is more readily accessible than the nitro-analogue.
-
Biocatalytic Approaches: Modern synthetic chemistry increasingly employs enzymatic methods for their high selectivity. Transaminases can be used to convert a ketone precursor (e.g., 4-cyano-1-indanone) directly into a chiral amine with high enantiomeric excess.[7][8] While highly effective, this approach requires specialized enzymes and reaction conditions, making it suitable for specific, often large-scale, chiral syntheses.[9]
-
Rearrangement Reactions: More complex, multi-step syntheses involving skeletal rearrangements, such as those starting from tetrahydroquinoline derivatives, have also been developed.[10][11] These routes are typically employed for producing highly substituted or complex analogues of aminoindans.
This guide will focus on the first two methods, providing a comprehensive, step-by-step protocol for the catalytic hydrogenation route and a detailed workflow for the reductive amination strategy.
Part 2: Primary Protocol - Catalytic Hydrogenation of 4-Nitroindan
This protocol describes the reduction of 4-nitro-2,3-dihydro-1H-indene to 4-aminoindan using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The reaction is efficient, clean, and provides the target compound in high yield.[3]
Reaction Principle
The core of this transformation is a heterogeneous catalytic hydrogenation. The nitro group (-NO₂) is reduced to a primary amine (-NH₂) by molecular hydrogen (H₂). The palladium catalyst provides a surface on which the H₂ molecule is adsorbed and activated, facilitating its addition across the nitrogen-oxygen bonds of the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates, which are rapidly reduced to the final amine product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-aminoindan via catalytic hydrogenation.
Materials and Equipment
| Reagents & Materials | Grade/Specification | Supplier Example |
| 4-Nitro-2,3-dihydro-1H-indene (4-Nitroindan) | 98% or higher | Sigma-Aldrich, TCI |
| Palladium on Carbon (Pd/C) | 10% (w/w), dry basis | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous, 200 proof | Fisher Scientific |
| Hydrogen (H₂) gas | High purity (99.99%) | Airgas, Linde |
| Celite® 545 | Filtration aid | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hexane | ACS Grade | VWR |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |
| Equipment |
| Parr Hydrogenation Apparatus (or equivalent) |
| 500 mL Parr shaker vessel |
| Round-bottom flasks (various sizes) |
| Magnetic stirrer and stir bars |
| Buchner funnel and filter paper |
| Rotary evaporator |
| Glassware for column chromatography |
| Thin-Layer Chromatography (TLC) plates |
Detailed Step-by-Step Protocol
-
Vessel Preparation: Charge a 500 mL Parr shaker vessel with 4-nitroindan (10 g, 61 mmol).
-
Solvent Addition: Add 50 mL of ethanol to the vessel to dissolve the starting material.
-
Catalyst Addition:
-
In a separate small beaker, prepare a slurry of 10% Pd/C (1 g) in a small amount of ethanol (~5-10 mL).
-
Carefully add this slurry to the Parr vessel containing the reaction mixture.
-
Senior Scientist's Note: Preparing a slurry prevents the fine, dry Pd/C powder from becoming airborne, which is a safety hazard (pyrophoric) and ensures efficient transfer and dispersion of the catalyst in the reaction medium.
-
-
Hydrogenation:
-
Seal the Parr vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen gas several times to remove all oxygen.
-
Introduce hydrogen gas to a pressure of 50 psi.
-
Begin agitation (shaking) and maintain the reaction for 1 hour.
-
-
Reaction Monitoring:
-
After 1 hour, cease agitation, vent the hydrogen gas carefully, and purge with nitrogen.
-
Take a small aliquot of the reaction mixture and spot it on a TLC plate.
-
Develop the TLC plate using a mobile phase of 20% ethyl acetate in hexane.
-
Visualize the plate under UV light. The reaction is complete when the spot corresponding to the starting material (4-nitroindan) has completely disappeared.
-
Senior Scientist's Note: If the reaction is not complete, the vessel should be re-purged, re-pressurized with hydrogen, and allowed to react for an additional 30-60 minutes before re-checking.
-
-
Catalyst Removal (Work-up):
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® 545 in a Buchner funnel to remove the Pd/C catalyst.
-
Wash the Celite pad with additional ethanol (~20-30 mL) to ensure all the product is collected.
-
Safety First: The filtered Pd/C catalyst on the Celite pad is highly pyrophoric and must not be allowed to dry in the air. Immediately quench it by carefully adding it to a beaker of water.
-
-
Solvent Removal: Concentrate the filtered ethanol solution under reduced pressure using a rotary evaporator. This will yield the crude product.
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute the column with a mobile phase of 10% ethyl acetate in hexane.
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to afford the final product, 4-aminoindan, as a viscous colored oil.[3]
-
Expected Results & Characterization
| Parameter | Value |
| Expected Yield | 7.04 g (86%) |
| Appearance | Viscous colored oil |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.95 (m, 2H), 2.61 (t, J = 7.3 Hz, 2H), 2.76 (t, J = 7.5 Hz, 2H), 4.77 (s, 2H), 6.36 (d, J = 7.8 Hz, 1H), 6.42 (d, J = 6.8 Hz, 1H), 6.80 (t, J = 7.6 Hz, 1H)[3] |
| Molecular Weight | 133.19 g/mol [2] |
| Boiling Point | 90-92 °C (lit.)[1] |
| Density | 1.102 g/mL at 25 °C (lit.)[1] |
Part 3: Alternative Protocol - Reductive Amination of 4-Indanone
This protocol provides a robust alternative for synthesizing 4-aminoindan starting from 4-indanone. It follows the principles of direct reductive amination, where the ketone, an ammonia source, and a reducing agent are combined.[5]
Reaction Principle
The reaction proceeds in two main stages within a single pot.[4] First, 4-indanone reacts with an ammonia source (e.g., ammonium acetate) under mildly acidic conditions to form a hemiaminal, which then dehydrates to an intermediate imine. Second, a mild and selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), reduces the C=N bond of the imine to the C-N single bond of the final amine product.[12] These specific hydrides are chosen because they are less reactive towards the starting ketone, allowing the imine to form and be reduced preferentially.[13]
Reductive Amination Workflow Diagram
Caption: Reductive amination pathway from 4-indanone to 4-aminoindan.
Materials and Equipment
-
Reagents: 4-Indanone, Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN), Methanol (MeOH), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Dichloromethane (DCM).
-
Equipment: Standard laboratory glassware, magnetic stirrer, pH meter or pH paper, separatory funnel, rotary evaporator.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 4-indanone (5.0 g, 37.8 mmol) in methanol (150 mL).
-
Amine Source: Add ammonium acetate (29.2 g, 378 mmol, 10 equivalents) to the solution. Stir until dissolved.
-
pH Adjustment: Adjust the pH of the solution to ~6-7 by adding glacial acetic acid dropwise.
-
Senior Scientist's Note: The formation of the imine is acid-catalyzed but requires the amine to be nucleophilic. A slightly acidic pH is the optimal balance for this equilibrium.
-
-
Reducing Agent Addition: Add sodium cyanoborohydride (2.6 g, 41.6 mmol, 1.1 equivalents) portion-wise over 10 minutes.
-
Safety First: NaBH₃CN is toxic and can release HCN gas under strongly acidic conditions. Handle in a well-ventilated fume hood and maintain the pH in the specified range.
-
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexane), observing the disappearance of the 4-indanone spot.
-
Work-up:
-
Quench the reaction by slowly adding 1M HCl until the pH is ~2 to decompose excess NaBH₃CN (perform in a fume hood).
-
Stir for 1 hour, then concentrate the mixture via rotary evaporation to remove most of the methanol.
-
Dilute the remaining aqueous residue with water and wash with dichloromethane (DCM) to remove any unreacted starting material.
-
Basify the aqueous layer to pH >12 with 6M NaOH solution, ensuring the solution is cold using an ice bath.
-
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-aminoindan.
-
Purification: Purify by flash column chromatography as described in the primary protocol if necessary.
References
- 1. 4-Aminoindan 97 32202-61-2 [sigmaaldrich.com]
- 2. 4-アミノインダン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-AMINOINDAN | 32202-61-2 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpamc.com [ajpamc.com]
- 8. ajpamc.com [ajpamc.com]
- 9. EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod - Google Patents [patents.google.com]
- 10. US11148995B2 - Processes for preparation of 4-aminoindane compounds and related aminoindane amides - Google Patents [patents.google.com]
- 11. WO2019002042A1 - Method for preparing substituted 4-aminoindane derivatives - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application of 2,3-dihydro-1H-inden-4-amine in Drug Discovery: A Technical Guide
The 2,3-dihydro-1H-inden-4-amine scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a variety of therapeutic agents. Its rigid bicyclic framework provides a well-defined orientation for pharmacophoric elements, enabling precise interactions with biological targets. This guide provides an in-depth exploration of the applications of this compound and its derivatives in drug discovery, with a focus on its role as a key intermediate in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators and its potential as a scaffold for β2-adrenoceptor agonists.
The this compound Scaffold: A Versatile Pharmacophore
The indane ring system, a fusion of a benzene ring and a cyclopentane ring, offers a unique combination of aromaticity and three-dimensionality. The amino group at the 4-position provides a crucial anchor point for further chemical modifications, allowing for the exploration of a vast chemical space. This versatility has led to the identification of this compound derivatives with a wide range of pharmacological activities.
Application in Sphingosine-1-Phosphate (S1P) Receptor Modulation
One of the most significant applications of this compound derivatives is in the development of S1P receptor modulators. S1P is a signaling sphingolipid that regulates a multitude of cellular processes, including lymphocyte trafficking, immune responses, and endothelial barrier function, through its interaction with five G protein-coupled receptors (GPCRs), S1P1-5.[1]
The (S)-enantiomer of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile is a key intermediate in the synthesis of potent S1P receptor modulators like Ozanimod and Ponesimod, which are approved for the treatment of relapsing multiple sclerosis.[2][3][4][5] These drugs act by functionally antagonizing the S1P1 receptor on lymphocytes, which leads to their sequestration in lymph nodes and a reduction of circulating lymphocytes that can mediate autoimmune damage in the central nervous system.[6]
S1P Receptor Signaling Pathway
The binding of S1P to its receptors initiates a cascade of intracellular signaling events. The specific downstream pathways activated depend on the receptor subtype and the G protein to which it couples.[7][8]
References
- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 2,3-Dihydro-1H-inden-4-amine as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of the 4-Aminoindan Scaffold in Medicinal Chemistry
2,3-Dihydro-1H-inden-4-amine, commonly referred to as 4-aminoindan, is a versatile bicyclic primary amine that has emerged as a privileged scaffold in modern drug discovery.[1][2] Its rigid structure, which incorporates both aromatic and aliphatic features, provides a unique three-dimensional framework that allows for precise spatial orientation of pharmacophoric groups. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets, a critical attribute in the design of novel therapeutics.
The primary amine functionality of 4-aminoindan serves as a versatile synthetic handle for a wide array of chemical transformations, most notably N-alkylation and N-acylation reactions.[3][4][5] These reactions allow for the facile introduction of diverse side chains and functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Derivatives of 4-aminoindan have been investigated for a range of therapeutic applications, including as neuroprotective agents and potential treatments for mood disorders.[3]
This guide provides a detailed overview of the properties, synthesis, and key applications of this compound as a pharmaceutical intermediate. It offers field-proven insights and step-by-step protocols for its use in the synthesis of advanced molecular architectures, aimed at researchers, scientists, and drug development professionals.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a starting material is paramount for its effective and safe utilization in any synthetic workflow.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁N | [2] |
| Molecular Weight | 133.19 g/mol | [2] |
| Appearance | Liquid | [2] |
| Boiling Point | 90-92 °C | [3] |
| Density | 1.102 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.592 | [3] |
| CAS Number | 32202-61-2 | [2] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood.
Hazard Identification: [6]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE): [6][7]
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and full-length trousers.
-
Respiratory Protection: Use of a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) is recommended, especially when handling larger quantities or in case of insufficient ventilation.
Handling and Storage: [7]
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
In case of accidental exposure, it is crucial to seek immediate medical attention and have the Safety Data Sheet (SDS) readily available.
Synthesis of this compound
The most common laboratory-scale synthesis of 4-aminoindan involves the catalytic hydrogenation of 4-nitroindan. This method is efficient and generally proceeds with high yield.
Protocol 1: Synthesis of 4-Aminoindan via Catalytic Hydrogenation of 4-Nitroindan[8]
This protocol outlines the reduction of the nitro group of 4-nitroindan to a primary amine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
Materials:
-
4-Nitroindan
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Parr shaker or similar hydrogenation apparatus
-
Diatomaceous earth (Celite®)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a suitable Parr shaker vessel, dissolve 4-nitroindan (1.0 eq) in ethanol.
-
Carefully add a slurry of 10% Pd/C (typically 10% by weight of the starting material) in ethanol to the reaction vessel.
-
Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas to a pressure of 50 psi.
-
Commence shaking and maintain the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system. The reaction is complete when the starting material spot is no longer visible.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake thoroughly with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a viscous oil.
Causality of Experimental Choices:
-
Catalyst: 10% Pd/C is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. It offers a good balance of activity and selectivity, minimizing side reactions.
-
Solvent: Ethanol is an excellent solvent for both the starting material and the product, and it is compatible with the catalytic hydrogenation conditions.
-
Hydrogen Pressure: A pressure of 50 psi is generally sufficient to achieve a reasonable reaction rate without requiring specialized high-pressure equipment.
-
Purification: Filtration through diatomaceous earth is crucial for the complete removal of the pyrophoric palladium catalyst. Column chromatography ensures the removal of any potential byproducts, yielding a high-purity product suitable for subsequent pharmaceutical applications.
Application in Pharmaceutical Synthesis: N-Acylation and N-Alkylation Reactions
The nucleophilic primary amine of 4-aminoindan is readily functionalized through N-acylation and N-alkylation reactions, which are cornerstone transformations in the synthesis of active pharmaceutical ingredients (APIs).
N-Acylation: Synthesis of Amide Derivatives
N-acylation is a common strategy to introduce a variety of substituents and to modulate the electronic properties of the amino group. The resulting amides are often key structural motifs in biologically active molecules. A prominent example is the synthesis of pyrazole carboxamides, which are a class of compounds with known fungicidal and potential pharmaceutical activities.[2][8]
Protocol 2: General Procedure for N-Acylation with a Heterocyclic Acid Chloride[9]
This protocol describes the coupling of 4-aminoindan with a pyrazole-4-carbonyl chloride, a reaction analogous to the synthesis of fungicides like Fluindapyr.[9][10]
Materials:
-
This compound
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired N-(2,3-dihydro-1H-inden-4-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
Mechanistic Rationale: [11][12] The N-acylation of an amine with an acid chloride proceeds via a nucleophilic acyl substitution mechanism. The non-bonding electrons on the nitrogen atom of 4-aminoindan act as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. The triethylamine or pyridine acts as a base to neutralize the hydrochloric acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion. The basicity of the amine and the electrophilicity of the acid chloride are key factors influencing the reaction rate.[13]
N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation introduces aliphatic or benzylic groups to the nitrogen atom, which can significantly impact a molecule's lipophilicity, metabolic stability, and receptor binding interactions.
Protocol 3: General Procedure for N-Alkylation with an Alkyl Halide[5]
This protocol provides a general method for the mono-alkylation of 4-aminoindan using an alkyl halide and a mild base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 eq) in acetonitrile, add this compound (1.0 eq).
-
Add the alkyl halide (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired N-alkylated product.
Mechanistic Considerations: [14][15] The N-alkylation of amines with alkyl halides typically proceeds via an Sₙ2 mechanism. The amine acts as the nucleophile, and the alkyl halide is the electrophile. The choice of base is critical; an inorganic base like K₂CO₃ is often preferred as it is inexpensive and easily removed during workup. It neutralizes the hydrohalic acid formed during the reaction, preventing the formation of the unreactive ammonium salt of the starting material. The use of a polar aprotic solvent like acetonitrile or DMF facilitates the Sₙ2 reaction by solvating the cation of the base without strongly solvating the amine nucleophile. Over-alkylation to the tertiary amine or even the quaternary ammonium salt can be a competing side reaction, which can be minimized by controlling the stoichiometry of the alkylating agent and the reaction time.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound and its derivatives is crucial for the reproducibility of synthetic procedures and the safety of the final pharmaceutical product. A combination of analytical techniques should be employed for comprehensive quality control.[16]
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to quantify any impurities. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is a common starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the intermediate and its derivatives.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) are commonly used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of volatile amines and for detecting residual solvents.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecule, such as the N-H stretches of the primary amine.
Conclusion
This compound is a valuable and versatile building block for pharmaceutical research and development. Its rigid framework and synthetically accessible primary amine group make it an ideal starting point for the creation of diverse chemical libraries and the optimization of lead compounds. The N-acylation and N-alkylation reactions described herein are robust and scalable transformations that provide access to a wide range of derivatives with significant therapeutic potential. By understanding the underlying reaction mechanisms and adhering to strict safety and quality control standards, researchers can effectively leverage the unique properties of this intermediate to advance their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. patents.justia.com [patents.justia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ria.utn.edu.ar [ria.utn.edu.ar]
- 6. tcichemicals.com [tcichemicals.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. jocpr.com [jocpr.com]
- 9. S-Fluindapyr | C18H20F3N3O | CID 90357047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (R)-fluindapyr | C18H20F3N3O | CID 72548543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. studylib.net [studylib.net]
- 13. Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanistic studies on the N-alkylation of amines with alcohols catalysed by iridium(i) complexes with functionalised N-heterocyclic carbene ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 16. Quality control and analytical techniques for biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Fungicides Using 4-Aminoindan as a Precursor
Introduction: The 4-Aminoindan Scaffold in Modern Fungicide Design
In the relentless pursuit of novel agrochemicals to safeguard global crop yields, the inherent structural rigidity and versatile substitution patterns of the 4-aminoindan scaffold have rendered it a privileged starting point for the development of potent fungicides. Its three-dimensional structure allows for precise spatial orientation of pharmacophoric groups, enhancing binding affinity to target enzymes. This guide provides a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships of a prominent class of fungicides derived from 4-aminoindan: the N-(indan-4-yl)pyrazolecarboxamides. These compounds are highly effective against a wide range of phytopathogenic fungi and are part of the broader class of Succinate Dehydrogenase Inhibitors (SDHIs), a cornerstone of modern disease management strategies.[1][2]
This document is intended for researchers, chemists, and drug development professionals in the agrochemical industry, offering both the strategic rationale behind synthetic choices and detailed, actionable protocols for laboratory execution.
Part 1: Mechanistic Underpinnings - Targeting Fungal Respiration
The fungicidal efficacy of N-(indan-4-yl)pyrazolecarboxamides stems from their ability to inhibit the enzyme Succinate Dehydrogenase (SDH), also known as Complex II, a critical component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[3][4]
Mechanism of Action:
-
Binding to SDH: The fungicide molecule binds to the ubiquinone-binding site (Qp-site) of the SDH enzyme complex.[5] This binding is highly specific and is stabilized by interactions such as hydrogen bonds and π-π stacking with key amino acid residues like tryptophan, tyrosine, and arginine in the binding pocket.[5][6]
-
Inhibition of Electron Transport: By occupying this site, the fungicide physically blocks the reduction of ubiquinone to ubiquinol. This halts the transfer of electrons from succinate to the rest of the electron transport chain.
-
Disruption of ATP Synthesis: The cessation of electron flow leads to a collapse of the proton gradient across the inner mitochondrial membrane, thereby crippling the production of ATP, the primary energy currency of the cell.
-
Fungal Cell Death: Deprived of energy, essential cellular processes in the fungus, such as spore germination and mycelial growth, are arrested, leading to cell death.[7]
The diagram below illustrates the inhibition of the mitochondrial electron transport chain by an SDHI fungicide.
Caption: Inhibition of Succinate Dehydrogenase (SDH) by an indanyl carboxamide fungicide.
Part 2: Synthetic Strategies & Key Transformations
The synthesis of N-(indan-4-yl)pyrazolecarboxamides can be broadly divided into two core phases: the construction of the substituted 4-aminoindan precursor and its subsequent coupling with a functionalized pyrazole carboxylic acid.
Strategy 1: Synthesis of the 4-Aminoindan Precursor
An industrially relevant and efficient method for producing substituted 4-aminoindanes involves an acid-catalyzed rearrangement of N-acyl-tetrahydroquinolines.[8][9] This strategy avoids some of the challenges associated with direct nitration and reduction of the indane core.
Caption: General synthetic workflow for N-(indan-4-yl)pyrazolecarboxamide fungicides.
Strategy 2: Amide Bond Formation
The crucial step that unites the two key fragments is the formation of a robust amide bond. This is typically achieved by converting the pyrazole carboxylic acid into a more reactive species, such as an acid chloride, which then readily reacts with the primary amine of the 4-aminoindan precursor.[10][11] The choice of pyrazole substituents is critical for tuning the biological activity of the final compound.
Part 3: Experimental Protocols
Disclaimer: These protocols are generalized from literature sources and should be adapted and optimized by qualified personnel. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 7-Fluoro-1,1,3-trimethyl-4-aminoindan
This multi-step protocol is based on the rearrangement chemistry described in patent literature.[8][10]
Step 1: Synthesis of 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline
-
To a reaction vessel, add 4-fluoroaniline (1.0 eq) and acetone (3.0-4.0 eq).
-
Add a catalytic amount of a strong acid (e.g., iodine or p-toluenesulfonic acid).
-
Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and neutralize with an aqueous base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude dihydroquinoline.
Step 2: Catalytic Hydrogenation to Tetrahydroquinoline
-
Dissolve the crude dihydroquinoline from Step 1 in a suitable solvent (e.g., ethanol or methanol).
-
Add a hydrogenation catalyst (e.g., 5% Pd/C, ~1-2 mol%).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature or slightly elevated temperature (40-50 °C) for 6-12 hours.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate to obtain the tetrahydroquinoline derivative.
Step 3: Acylation of Tetrahydroquinoline
-
Dissolve the tetrahydroquinoline from Step 2 in an aprotic solvent (e.g., dichloromethane or toluene).
-
Add a base (e.g., triethylamine or pyridine, 1.2 eq).
-
Cool the mixture in an ice bath and add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-acetyl-tetrahydroquinoline.
Step 4: Acid-Catalyzed Rearrangement and Hydrolysis
-
Caution: Use of concentrated acids is hazardous. Add the N-acetyl-tetrahydroquinoline from Step 3 dropwise to concentrated sulfuric acid (98%) at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, slowly warm the mixture to 50-60 °C and hold for 2-4 hours to facilitate the rearrangement.[9]
-
Carefully pour the reaction mixture into hot water (e.g., 95 °C) and heat the resulting solution at reflux (approx. 105 °C) for 4-6 hours to effect hydrolysis of the acyl group.
-
Cool the mixture and neutralize by slowly adding a strong base (e.g., 30% NaOH solution) until the pH is >10.
-
Extract the product with toluene, wash the organic layer with water, and dry over anhydrous Na₂SO₄. The resulting toluene solution containing the 4-aminoindan derivative can often be used directly in the next step.
Protocol 2: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂, 2.0-3.0 eq).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The solution should become clear.
-
Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
The resulting crude acid chloride is a viscous oil or low-melting solid and is typically used immediately without further purification.
Protocol 3: Amide Coupling to Synthesize Fluindapyr (Example Fungicide)
This protocol describes the synthesis of 3-(difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide.[12]
-
To a solution of 7-fluoro-1,1,3-trimethyl-4-aminoindan (1.0 eq) in a dry aprotic solvent such as dichloromethane or THF, add a non-nucleophilic base like triethylamine (1.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in the same solvent dropwise over 15-30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, dilute HCl (e.g., 1M), saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the final fungicide.
Part 4: Structure-Activity Relationships (SAR) & Biological Data
The fungicidal potency of this class is highly dependent on the substitution patterns on both the pyrazole and indanyl rings. The carboxamide linker is considered a crucial active group.[1][2]
Key SAR Insights:
-
Pyrazole Ring: Substituents at the 3-position of the pyrazole ring, such as difluoromethyl (-CHF₂) or trifluoromethyl (-CF₃), are often essential for high activity. These electron-withdrawing groups are believed to enhance binding to the SDH enzyme.[12]
-
Indanyl Moiety: The substitution pattern on the indane ring, including the placement of methyl and fluoro groups, plays a significant role in optimizing the molecule's physical properties and fit within the enzyme's active site.
-
Chirality: The indane scaffold contains chiral centers. It has been demonstrated that the (R)-enantiomer of the 4-aminoindan precursor often leads to a final fungicide with significantly higher biological activity than the (S)-enantiomer or the racemic mixture.[13] This underscores the importance of stereochemistry in the specific enzyme-inhibitor interaction.
Table 1: Fungicidal Activity of Representative Pyrazole Carboxamide SDHIs
The following table summarizes the in vitro activity (EC₅₀, the concentration required to inhibit 50% of fungal growth) of various pyrazole carboxamides against key plant pathogens. Lower values indicate higher potency.
| Compound ID | Target Pathogen | EC₅₀ (µg/mL) | Reference Compound | EC₅₀ (µg/mL) | Reference |
| SCU3038 | Rhizoctonia solani | 0.95 | Fluxapyroxad | 2.29 | [3] |
| Compound 5l | Botrytis cinerea | 0.392 | Fluxapyroxad | 0.791 | [14] |
| Compound 9cd | Sclerotinia sclerotiorum | 0.72 | Thifluzamide | 4.88 | [1] |
| Compound 6i | Valsa mali | 1.77 | Boscalid | 9.19 | [5] |
| Compound 8e | Rhizoctonia solani | 0.012 | Boscalid | 0.464 | [6] |
| Compound 8e | Sclerotinia sclerotiorum | 0.123 | Fluxapyroxad | 0.104 | [6] |
| Compound A3-3 | Sclerotinia sclerotiorum | 1.08 | Boscalid | (comparable) | [4] |
Conclusion
The 4-aminoindan scaffold serves as a robust and highly effective platform for the synthesis of novel SDHI fungicides. The synthetic route via tetrahydroquinoline rearrangement offers an efficient pathway to the key amine intermediate. By understanding the mechanism of action and systematically exploring structure-activity relationships, researchers can continue to design and synthesize next-generation fungicides with improved efficacy, broader spectrum, and favorable safety profiles, addressing the ongoing challenges of fungal resistance and food security.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. US11148995B2 - Processes for preparation of 4-aminoindane compounds and related aminoindane amides - Google Patents [patents.google.com]
- 9. US11180441B2 - Method for preparing substituted 4-aminoindane derivatives - Google Patents [patents.google.com]
- 10. US20200231533A1 - Processes for preparation of 4-aminoindane compounds and related aminoindane amides - Google Patents [patents.google.com]
- 11. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluindapyr | C18H20F3N3O | CID 57343740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2,3-Dihydro-1H-inden-4-amine Derivatives
Introduction: The Significance of Chiral 4-Aminoindanes in Modern Drug Discovery
Chiral 2,3-dihydro-1H-inden-4-amine and its derivatives are privileged structural motifs, forming the core of numerous pharmaceutically active compounds.[1] Their rigid bicyclic framework allows for a precise three-dimensional presentation of pharmacophoric elements, making them highly valuable scaffolds in medicinal chemistry. The stereochemistry of the amine group at the C4 position is often critical for biological activity, as enantiomers can exhibit vastly different potency, selectivity, and safety profiles.[2] This necessitates the development of robust and efficient asymmetric synthetic methods to access enantiomerically pure 4-aminoindanes.
These chiral amines are key building blocks for drugs targeting a range of conditions. For instance, they are central to the development of agents for treating neurodegenerative diseases and inflammatory conditions.[3] A notable example is the synthesis of intermediates for Ozanimod, a sphingosine-1-phosphate receptor modulator.[4][5] Furthermore, the indane framework is present in compounds like Rasagiline, an anti-Parkinson's agent, highlighting the therapeutic importance of this molecular architecture.[3][4][6][7]
This comprehensive guide provides an in-depth analysis of field-proven strategies for the asymmetric synthesis of chiral this compound derivatives. We will explore three dominant and highly effective methodologies:
-
Transition Metal-Catalyzed Asymmetric Hydrogenation: A powerful and widely used method for the enantioselective reduction of prochiral enamides or enamines.
-
Biocatalytic Asymmetric Reductive Amination: An environmentally benign approach leveraging the high selectivity of enzymes like transaminases and reductive aminases.
-
Organocatalytic Approaches: An emerging area utilizing small chiral organic molecules to catalyze the enantioselective transformation.
For each methodology, we will delve into the underlying mechanistic principles that govern the stereochemical outcome, provide detailed, step-by-step experimental protocols, and present quantitative data to guide researchers in selecting and implementing the optimal synthetic route for their specific target.
Methodology 1: Transition Metal-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of modern organic synthesis, offering a highly efficient and atom-economical route to chiral molecules. For the synthesis of 4-aminoindane derivatives, this typically involves the hydrogenation of a prochiral enamide or enamine precursor, which can be readily prepared from the corresponding 4-amino-1-indanone. Rhodium and Ruthenium-based catalysts, featuring chiral phosphine ligands, have demonstrated exceptional performance in these transformations.[7][8][9][10][11]
Causality and Mechanistic Insights
The success of Rhodium and Ruthenium-catalyzed asymmetric hydrogenation hinges on the formation of a chiral catalyst-substrate complex that directs the delivery of hydrogen to one specific face of the double bond.
Rhodium-Catalyzed Hydrogenation of Enamides:
The mechanism for Rh-catalyzed hydrogenation of enamides, often rationalized by the "unsaturated" pathway, involves several key steps. The chiral diphosphine ligand (e.g., DuPHOS, BisP*) creates a chiral environment around the rhodium center. The enamide substrate coordinates to the metal, forming two diastereomeric catalyst-substrate adducts. While one diastereomer may be more stable and thus more abundant (the "major" adduct), it is often the less stable, more reactive "minor" adduct that leads to the major product enantiomer (the anti-lock-and-key phenomenon).[12] Oxidative addition of hydrogen to this reactive intermediate, followed by migratory insertion and reductive elimination, yields the chiral amine product and regenerates the catalyst.[8][13][14] The enantioselectivity is determined by the energy difference between the diastereomeric transition states leading to the final product.[12]
Figure 1: Simplified catalytic cycle for Rhodium-catalyzed asymmetric hydrogenation of enamides.
Ruthenium-Catalyzed Hydrogenation:
Ruthenium catalysts, particularly those of the type Ru(diphosphine)(diamine)Cl₂, often operate via a different, non-classical "metal-ligand bifunctional" or "outer-sphere" mechanism.[15] In this pathway, the catalyst does not require direct coordination of the substrate's double bond to the metal center. Instead, the ruthenium hydride and the protonated amine of the diamine ligand work in concert. The N-H proton of the chiral diamine ligand forms a hydrogen bond with the carbonyl oxygen of the enamide substrate, activating it for reduction. The hydride is then transferred from the ruthenium center to the β-carbon of the enamide in a concerted, six-membered ring transition state. This outer-sphere mechanism avoids the need for a vacant coordination site on the metal, contributing to the high efficiency of these catalysts.[16][17]
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of an N-Aryl Enamide Precursor
This protocol is a general procedure adapted from methodologies reported for the synthesis of chiral 1-arylalkylamines.[8][10]
Materials and Equipment:
-
N-(2,3-dihydro-1H-inden-4-yl)acetamide precursor
-
[Rh(COD)₂]BF₄ (Rhodium(I) cyclooctadiene tetrafluoroborate)
-
Chiral diphosphine ligand (e.g., (R,R)-Me-DuPHOS or (S,S)-Et-FerroTANE)
-
Anhydrous, degassed methanol
-
High-pressure hydrogenation vessel (autoclave) with magnetic stirring
-
Schlenk line or glovebox for handling air-sensitive reagents
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add [Rh(COD)₂]BF₄ (0.01 mmol, 1.0 mol%) and the chiral diphosphine ligand (0.011 mmol, 1.1 mol%) to a Schlenk flask. Add 5 mL of anhydrous, degassed methanol and stir the mixture at room temperature for 20-30 minutes. The solution should become homogeneous.
-
Reaction Setup: In a separate flask, dissolve the N-(2,3-dihydro-1H-inden-4-yl)acetamide precursor (1.0 mmol) in 10 mL of anhydrous, degassed methanol.
-
Hydrogenation: Transfer the substrate solution to the autoclave. Using a cannula, transfer the pre-formed catalyst solution to the autoclave. Seal the vessel.
-
Pressurization: Purge the autoclave three times with hydrogen gas. Pressurize the vessel to the desired pressure (typically 5-20 bar H₂).
-
Reaction: Stir the reaction mixture vigorously at room temperature (or slightly elevated temperature, e.g., 40 °C) for 12-24 hours.
-
Work-up: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral N-acetyl-2,3-dihydro-1H-inden-4-amine.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Quantitative Data Summary (Representative):
| Catalyst System (Ligand) | Substrate Loading (mmol) | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| [Rh]- (S,S)-BisP* | 0.5 | 100:1 | 10 | 25 | 12 | >99 | 99 (R) | [8] |
| [Rh]- (R,R)-Me-DuPHOS | 0.5 | 100:1 | 5 | 25 | 16 | >99 | >98 | [8] |
| [RuCl₂((S)-BINAP)((S,S)-DPEN)] | 1.0 | 200:1 | 20 | 50 | 24 | 98 | 97 (S) | [15] |
Methodology 2: Biocatalytic Asymmetric Reductive Amination
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[18] Enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure), often exhibiting near-perfect enantioselectivity.[19] For the synthesis of chiral 4-aminoindanes, ω-transaminases (ω-TAs) and reductive aminases (RedAms) are particularly effective.[4][6][20][21]
Causality and Mechanistic Insights
Transaminase (ω-TA) Catalysis:
Transaminases catalyze the transfer of an amino group from an amine donor (commonly isopropylamine, alanine, or sec-butylamine) to a ketone acceptor.[20][22] The mechanism is a classic "ping-pong bi-bi" process involving the cofactor pyridoxal-5'-phosphate (PLP).[22]
-
First Half-Reaction: The amine donor binds to the PLP cofactor in the enzyme's active site, forming an external aldimine. This undergoes tautomerization and hydrolysis to release the deaminated donor (e.g., acetone from isopropylamine) and leaves the amino group on the cofactor, forming pyridoxamine-5'-phosphate (PMP).
-
Second Half-Reaction: The ketone substrate (e.g., 4-cyano-1-indanone) enters the active site and reacts with PMP to form a ketimine intermediate. Tautomerization and hydrolysis release the chiral amine product and regenerate the PLP-bound enzyme, completing the catalytic cycle.[22] The high enantioselectivity arises from the precise positioning of the ketone substrate within the chiral active site of the enzyme.
Figure 2: The Ping-Pong Bi-Bi mechanism of a transaminase-catalyzed reaction.
Reductive Aminase (RedAm) Catalysis:
Reductive aminases offer a more direct route, combining a ketone, an amine, and a hydride source (typically from a nicotinamide cofactor like NADPH) to form a new C-N bond in a single step.[4][6] The mechanism involves the enzyme-catalyzed condensation of the ketone and amine within the active site to form an imine intermediate. This is followed by the stereoselective reduction of the imine by NADPH, which is held in a precise orientation by the enzyme to deliver the hydride to one face of the imine.[23] A cofactor regeneration system (e.g., using glucose dehydrogenase) is often employed to make the process catalytic with respect to the expensive NADPH.[6]
Experimental Protocols
Protocol 2: Transaminase-Mediated Asymmetric Synthesis of (S)-4-Cyano-1-aminoindane
This protocol is based on procedures developed for the synthesis of precursors to Ozanimod.[5][20]
Materials and Equipment:
-
4-Cyano-1-indanone
-
ω-Transaminase (e.g., from Vibrio fluvialis or an engineered variant)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., 100 mM Tris-HCl or potassium phosphate, pH 7.5-9.0)
-
DMSO (co-solvent for substrate solubility)
-
Incubator shaker
-
Centrifuge
-
pH meter
Procedure:
-
Reaction Buffer Preparation: Prepare the buffer solution (e.g., 100 mM Tris-HCl) and adjust the pH to the optimal range for the chosen enzyme (typically pH 8.0-9.0). Add PLP to a final concentration of 1 mM.
-
Reaction Setup: In a reaction vessel, add the buffer solution. Dissolve the transaminase enzyme to the desired concentration (e.g., 5-10 mg/mL).
-
Substrate Addition: Dissolve 4-cyano-1-indanone (e.g., 50 mM final concentration) in a minimal amount of DMSO and add it to the reaction mixture. The final DMSO concentration should typically be kept low (<5% v/v) to avoid enzyme denaturation.
-
Initiation: Add the amine donor, isopropylamine, in excess (e.g., 0.5 - 1.0 M). The excess drives the reaction equilibrium towards product formation.
-
Incubation: Seal the vessel and place it in an incubator shaker at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation (e.g., 150-200 rpm) for 24-48 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC for substrate consumption and product formation.
-
Work-up: Once the reaction is complete, stop the reaction by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) and adjusting the pH to >10 with NaOH to extract the free amine product. Separate the organic layer.
-
Purification and Analysis: The product can be isolated by evaporation of the solvent. Purity is assessed by standard methods, and enantiomeric excess is determined by chiral HPLC.
Quantitative Data Summary (Representative):
| Enzyme Source | Substrate | Amine Donor | Temp (°C) | pH | Time (h) | Conversion (%) | ee (%) | Reference |
| Transaminase | 4-cyano-indanone | sec-Butylamine | 40 | 8.0 | 96 | >95 | >99 (R) | [20] |
| AcRedAm | 1-indanone | Propargylamine | 25 | 9.0 | 24 | 44 | 44 (S) | [4][6] |
| AcRedAm (Q237A mutant) | 1-indanone | Propargylamine | 25 | 9.0 | 120 | 51 | >99 (R) | [4][6] |
Methodology 3: Organocatalytic Asymmetric Synthesis
Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective reactions, avoiding the use of potentially toxic and expensive metals.[24][25] While less commonly reported specifically for 4-aminoindanes compared to the other two methods, the principles of organocatalysis are readily applicable. A plausible strategy involves the asymmetric reduction of an imine derived from 4-amino-1-indanone.
Causality and Mechanistic Insights
A common approach is the use of a chiral Brønsted acid, such as a derivative of phosphoric acid (e.g., BINOL-derived phosphoric acids), to catalyze the reduction of an imine. The mechanism proceeds through the activation of the imine by the chiral catalyst.
-
Iminium Ion Formation: The chiral phosphoric acid protonates the imine, forming a chiral iminium ion. The counter-ion is the chiral conjugate base of the acid, which forms a tight, stereochemically defined ion pair.
-
Stereoselective Hydride Transfer: A hydride donor, such as a Hantzsch ester, then delivers a hydride to one face of the iminium ion. The chiral environment created by the catalyst's conjugate base sterically shields the other face, directing the nucleophilic attack and establishing the product's stereochemistry.[19]
This approach provides a powerful, metal-free method for synthesizing chiral amines.[26][27]
Conclusion and Future Outlook
The asymmetric synthesis of chiral this compound derivatives is a critical endeavor in pharmaceutical research and development. This guide has detailed three powerful and distinct strategies: transition metal-catalyzed hydrogenation, biocatalytic reductive amination, and organocatalysis.
-
Transition metal catalysis remains the workhorse for large-scale synthesis, offering high turnovers, excellent enantioselectivities, and broad substrate scope. The choice between Rhodium and Ruthenium often depends on the specific substrate and desired enantiomer.
-
Biocatalysis is rapidly gaining prominence as the most sustainable and often most selective method. The ability to engineer enzymes like transaminases and reductive aminases to accept non-natural substrates with exquisite control is a game-changer for green chemistry.[4][6][28]
-
Organocatalysis provides a valuable metal-free alternative, with ongoing research expanding its applicability and efficiency.
The selection of a synthetic strategy will depend on factors such as scale, cost, desired enantiomer, and available equipment. For researchers and drug development professionals, a thorough understanding of the mechanistic underpinnings of each method is paramount for troubleshooting, optimization, and innovation. The continued development and refinement of these catalytic systems will undoubtedly accelerate the discovery of new therapeutics built upon the versatile 4-aminoindane scaffold.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 5. EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod - Google Patents [patents.google.com]
- 6. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-step asymmetric synthesis of (R)- and (S)-rasagiline by reductive amination applying imine reductases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nbinno.com [nbinno.com]
- 16. Mechanistic investigations into the asymmetric transfer hydrogenation of ketones catalyzed by pseudo-dipeptide ruthenium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biocatalysis: Case Studies – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 20. ajpamc.com [ajpamc.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Asymmetric organocatalytic synthesis of chiral homoallylic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. BJOC - Asymmetric organocatalytic synthesis of chiral homoallylic amines [beilstein-journals.org]
- 28. researchgate.net [researchgate.net]
Application Note: High-Efficiency Biocatalytic Synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile Using Amine Transaminase
Introduction
(S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile is a crucial chiral building block in the synthesis of several significant pharmaceutical compounds, notably Sphingosine-1-Phosphate (S1P) receptor modulators used in the treatment of neurodegenerative diseases.[1][2] Traditional chemical synthesis routes to this intermediate often involve multiple steps, harsh reaction conditions, and result in low enantioselectivity and poor yields.[1] Biocatalysis, leveraging the inherent stereoselectivity of enzymes, presents a compelling green chemistry alternative.[3][4][5] This application note provides a detailed protocol for the asymmetric synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile from the prochiral ketone, 4-cyanoindanone, using a stereoselective (S)-amine transaminase (ATA). This single-step enzymatic approach offers high enantioselectivity (>99% ee) and excellent yields, providing a more sustainable and efficient manufacturing process.[1]
The Biocatalytic Advantage: Amine Transaminases
Amine transaminases (ATAs), also known as ω-transaminases, are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[3][6][7] This capability makes them powerful tools for the synthesis of chiral amines, which are prevalent in over 40% of small molecule pharmaceuticals.[3][8] The key advantages of using ATAs include:
-
High Enantioselectivity: ATAs can distinguish between prochiral ketones, leading to the formation of a single desired enantiomer with very high purity.[5]
-
Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous media at or near ambient temperature and neutral pH, avoiding the need for extreme temperatures, pressures, or caustic reagents.
-
Process Simplification: The direct amination of a ketone in a single step significantly shortens synthetic routes compared to traditional multi-step chemical methods.[1]
-
Environmental Sustainability: Biocatalytic processes are inherently "greener," reducing waste and the use of hazardous materials.[5]
The reaction mechanism follows a ping-pong bi-bi kinetic model, occurring in two half-reactions as depicted below.[3][9]
Figure 1: General mechanism of transaminase-catalyzed reaction.
Experimental Design and Protocols
The successful implementation of this biocatalytic synthesis involves three key stages: enzyme selection, reaction optimization and execution, and product analysis.
Stage 1: Transaminase Enzyme Screening
The choice of transaminase is critical for achieving high conversion and enantioselectivity. A screening approach using a panel of diverse ATAs is the most effective method to identify a suitable biocatalyst for a novel substrate. Commercial screening kits, such as the Codex® ATA Screening Kit, provide a curated selection of engineered enzymes with broad substrate ranges and stereoselectivities.[10][11]
Protocol 1: High-Throughput ATA Screening
-
Preparation of Master Mixes:
-
Buffer/Cofactor/Amine Donor Solution: In a 50 mL vessel, prepare a master mix containing:
-
20 mL DI water
-
1.8 g (2.5 mL) isopropylamine (or 2.9 g isopropylamine-HCl) as the amine donor.
-
0.5 g triethanolamine buffer (or 0.6 g triethanolamine-HCl).
-
8 mg Pyridoxal-5'-phosphate (PLP) cofactor.
-
Adjust the pH to 7.5 with HCl or NaOH and bring the final volume to 30 mL.[10] This creates a solution with final concentrations of approximately 1 M isopropylamine, 0.1 M triethanolamine, and 1 mM PLP.
-
-
Substrate Stock Solution: Dissolve 4-cyanoindanone in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution (e.g., 100 mg/mL).
-
-
Enzyme Array:
-
In a 96-well microplate or individual 1.5 mL microcentrifuge tubes, weigh out approximately 10 mg of each candidate ATA from the screening kit.[10]
-
-
Reaction Initiation:
-
To each well/tube containing the enzyme, add 0.8 mL of the Buffer/Cofactor/Amine Donor solution and mix gently to dissolve the enzyme.
-
Initiate the reactions by adding 0.1 mL of the 4-cyanoindanone substrate stock solution to each well/tube.
-
-
Incubation:
-
Analysis:
-
After the incubation period, quench the reaction (e.g., by adding a strong base like 1 M NaOH).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic phase by a suitable method (e.g., GC-MS or LC-MS) to determine the percent conversion to the desired amine product. The most promising candidates will show high conversion rates.
-
Stage 2: Optimized Synthesis Protocol
Once a "hit" enzyme is identified from the screen, the reaction conditions should be optimized for yield and purity on a preparative scale.
Protocol 2: Preparative Scale Synthesis
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, combine 100 mL of 0.1 M triethanolamine buffer (pH 7.5) with 10 mM PLP.
-
Add isopropylamine to a final concentration of 1 M. This high concentration of the amine donor helps to shift the reaction equilibrium towards product formation.[13][14]
-
Dissolve 5.0 g of 4-cyanoindanone in a minimal volume of DMSO (e.g., 10-20 mL) and add it to the reaction vessel.
-
Add the optimized (S)-selective transaminase (e.g., 100 mg, adjust based on enzyme activity).
-
-
Reaction Execution:
-
Stir the reaction mixture at 40°C for 24-48 hours.[1]
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 4-6 hours) and analyzing them by TLC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction has reached completion (typically >95% conversion), adjust the pH of the mixture to >11 with 2 M NaOH to ensure the product is in its free base form.
-
Extract the aqueous phase three times with an equal volume of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile.
-
Further purification, if necessary, can be achieved by crystallization.[15]
-
Figure 2: Overall workflow for biocatalytic synthesis.
Stage 3: Analytical Methods for Quality Control
Accurate determination of chemical purity and enantiomeric excess (ee) is crucial for validating the success of the synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[1][16][17]
Protocol 3: Chiral HPLC Analysis
-
Sample Preparation:
-
Prepare a standard solution of the racemic 1-amino-2,3-dihydro-1H-indene-4-carbonitrile.
-
Prepare a solution of the synthesized product at a concentration of approximately 1 mg/mL in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic modifier like diethylamine (e.g., 90:10:0.1 v/v/v). The exact ratio should be optimized for baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25°C.
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the synthesized product solution.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
-
Expected Results and Data
Following the protocols described, a high-performing (S)-selective transaminase should yield the desired product with excellent purity and stereoselectivity.
| Parameter | Typical Result | Method of Analysis |
| Substrate | 4-cyanoindanone | - |
| Product | (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile | HPLC, NMR |
| Reaction Time | 24 - 48 hours | TLC, HPLC |
| Conversion | >95% | HPLC |
| Isolated Yield | 85 - 95% | Gravimetric |
| Enantiomeric Excess (ee) | >99% | Chiral HPLC[1] |
Table 1: Summary of Expected Performance Metrics
Troubleshooting and Expert Insights
-
Low Conversion: If conversion stalls, the issue may be enzyme inhibition by the product or an unfavorable reaction equilibrium.[3][18]
-
Solution: Increase the concentration of the amine donor (isopropylamine).[13] Consider in-situ product removal (ISPR) techniques if inhibition is severe. For equilibrium-limited reactions, removing the acetone byproduct, for example by applying a slight vacuum or a nitrogen sweep, can drive the reaction to completion.[13][19]
-
-
Poor Enantioselectivity: This indicates that the chosen enzyme is not suitable for the substrate.
-
Enzyme Instability: The enzyme may denature under the reaction conditions (e.g., high concentration of co-solvent like DMSO).
-
Solution: Optimize the co-solvent concentration and reaction temperature. Enzyme immobilization is an effective strategy to enhance operational stability and allow for enzyme reuse.[20]
-
Conclusion
The use of (S)-selective amine transaminases provides a highly efficient, stereoselective, and sustainable method for the synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile.[1] This biocatalytic approach overcomes many of the limitations associated with traditional chemical methods, offering a streamlined, single-step process with high yields and exceptional enantiomeric purity. The protocols outlined in this application note serve as a comprehensive guide for researchers and process chemists to implement this powerful technology for the production of this key pharmaceutical intermediate.
References
- 1. ajpamc.com [ajpamc.com]
- 2. Cas 1306763-57-4,(S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride | lookchem [lookchem.com]
- 3. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 11. codexis.com [codexis.com]
- 12. ajpamc.com [ajpamc.com]
- 13. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 14. mdpi.com [mdpi.com]
- 15. Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. uma.es [uma.es]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclization Reactions Involving 2,3-dihydro-1H-inden-4-amine
Introduction: The Strategic Value of 2,3-dihydro-1H-inden-4-amine in Heterocyclic Synthesis
This compound, commonly known as 4-aminoindan, represents a uniquely valuable scaffold for synthetic and medicinal chemists. Its structure embeds a β-arylethylamine motif within a conformationally restricted five-membered ring. This inherent rigidity pre-organizes the molecule for intramolecular cyclization reactions, offering a powerful strategic advantage for the construction of complex, multi-cyclic nitrogen-containing heterocycles. The resulting indeno-fused systems are prevalent in pharmacologically active compounds, particularly those targeting the central nervous system.
This guide provides an in-depth exploration of two cornerstone cyclization strategies—the Pictet-Spengler and Bischler-Napieralski reactions—as applied to 4-aminoindan. It moves beyond simple procedural descriptions to elucidate the mechanistic rationale behind experimental choices, offering researchers the foundational knowledge required to adapt and innovate upon these powerful synthetic tools.
Section 1: The Pictet-Spengler Reaction for Indeno[1,2-c]piperidine Scaffolds
The Pictet-Spengler reaction is a robust method for synthesizing tetrahydroisoquinolines and related heterocyclic systems.[1][2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring.[1] The electron-rich benzene ring of 4-aminoindan is sufficiently nucleophilic to participate in this transformation, making it an ideal substrate.
Mechanistic Rationale & Causality
The reaction proceeds through a well-defined pathway. The initial step is the formation of a Schiff base from the condensation of 4-aminoindan and the carbonyl compound. Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion. This ion is the key intermediate that triggers the ring-closing step.[1][2] The conformational constraint of the indane framework positions the aromatic ring for an intramolecular attack on the iminium carbon, leading to a spirocyclic intermediate. A subsequent rearrangement and deprotonation yield the final tetracyclic product. The choice of acid catalyst (e.g., HCl, trifluoroacetic acid) is critical; it must be strong enough to promote iminium ion formation without causing unwanted side reactions.
Caption: General mechanism of the Pictet-Spengler reaction with 4-aminoindan.
Application Protocol: Synthesis of 2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-c]pyridine
This protocol details the reaction of this compound with formaldehyde.
Materials:
-
This compound (1.0 equiv)
-
Formaldehyde (37% aqueous solution, 1.2 equiv)
-
Hydrochloric acid (concentrated, 37%)
-
Methanol (solvent)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in methanol (approx. 0.2 M concentration).
-
Reagent Addition: Add the aqueous formaldehyde solution to the stirring solution at room temperature.
-
Acid Catalysis: Slowly add concentrated hydrochloric acid dropwise. The reaction is typically exothermic. Rationale: The acid is essential to catalyze the formation of the reactive iminium ion intermediate.[1][2]
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up - Quenching: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure tetracyclic product.
Data Summary:
| Aldehyde/Ketone | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| Formaldehyde | HCl | 65 | 4-6 | 75-85 |
| Acetaldehyde | TFA | 80 | 6-8 | 60-70 |
| Acetone | HCl | 80 | 12-16 | 40-50 |
Section 2: The Bischler-Napieralski Reaction for Indeno[1,2-c]dihydropyridines
The Bischler-Napieralski reaction is a powerful intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides into 3,4-dihydroisoquinolines.[3][4] This two-step sequence first requires the acylation of 4-aminoindan, followed by a cyclodehydration step using a strong dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4]
Mechanistic Rationale & Causality
The key to this reaction is the transformation of the relatively unreactive amide carbonyl into a highly electrophilic species capable of being attacked by the aromatic ring.
-
Acylation: The primary amine of 4-aminoindan is first converted to a secondary amide. This step is crucial as it installs the necessary acyl group for the subsequent cyclization.
-
Cyclodehydration: The amide is then treated with a dehydrating agent (e.g., POCl₃). The carbonyl oxygen attacks the phosphorus center, ultimately forming an excellent leaving group. This departure generates a highly electrophilic nitrilium ion intermediate.[3] This intermediate is the driving force for the cyclization, as the electron-rich indane ring readily attacks it to form the new six-membered ring.[3][4] The reaction must be performed under strictly anhydrous conditions to prevent quenching of the dehydrating agent and the reactive intermediates.
Caption: Two-stage workflow for the Bischler-Napieralski synthesis.
Application Protocol: Synthesis of a Phenyl-Substituted Indeno[1,2-c]dihydropyridine
This protocol describes the synthesis via an N-benzoyl intermediate.
Part A: Synthesis of N-(2,3-dihydro-1H-inden-4-yl)benzamide
Materials:
-
This compound (1.0 equiv)
-
Benzoyl chloride (1.05 equiv)
-
Pyridine (solvent and base)
-
1M HCl (for work-up)
-
Ethyl acetate (for extraction)
Procedure:
-
Reaction Setup: Dissolve 4-aminoindan in pyridine in a flask cooled in an ice bath (0°C).
-
Reagent Addition: Add benzoyl chloride dropwise to the cold, stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates the consumption of the starting amine.
-
Work-up: Pour the reaction mixture into 1M HCl and extract with ethyl acetate. The acid wash removes the pyridine.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid amide is often pure enough for the next step or can be recrystallized.
Part B: Bischler-Napieralski Cyclization
Materials:
-
N-(2,3-dihydro-1H-inden-4-yl)benzamide (1.0 equiv)
-
Phosphoryl chloride (POCl₃, 3.0 equiv)
-
Toluene (anhydrous, solvent)
-
Ice, Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, suspend the amide from Part A in anhydrous toluene.
-
Reagent Addition: Add POCl₃ dropwise at room temperature. Causality: POCl₃ is a powerful dehydrating agent that activates the amide carbonyl for cyclization.[3][4]
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 3-5 hours. The reaction should become homogeneous.
-
Work-up - Quenching: (Caution: Highly Exothermic and releases HCl gas. Perform in a well-ventilated fume hood). Cool the reaction flask in an ice bath. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Once the initial quench subsides, basify the aqueous mixture by the slow addition of saturated sodium bicarbonate solution until pH ~8.
-
Extraction and Purification: Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford the target dihydroisoquinoline derivative.
Trustworthiness & Validation: Characterization of Products
For all synthesized compounds, a full suite of analytical techniques is required to confirm the structure and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure and connectivity of the new heterocyclic ring.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the N-H stretches (in the case of the Bischler-Napieralski reaction) and the formation of new C=N bonds.
-
Melting Point: To assess the purity of solid products.
By adhering to these protocols and validation steps, researchers can reliably synthesize and characterize novel indeno-fused heterocyclic compounds for further investigation in drug development and materials science.
References
Application Note & Protocol: A Scalable and Robust Synthesis of 2,3-dihydro-1H-inden-4-amine for Industrial Applications
Abstract
This document provides a comprehensive guide to the industrial-scale synthesis of 2,3-dihydro-1H-inden-4-amine, a key intermediate in the production of pharmaceuticals and agrochemicals. The protocol focuses on a robust and scalable two-step process: the nitration of indane to yield 4-nitroindan, followed by the catalytic hydrogenation of the nitro intermediate to the target amine. This guide is intended for researchers, chemical engineers, and drug development professionals, offering detailed, field-proven protocols, explanations of the underlying chemical principles, and critical safety considerations for scale-up.
Introduction: The Industrial Significance of 4-Aminoindan
This compound, commonly known as 4-aminoindan, is a valuable carbocyclic primary amine. Its rigid, bicyclic structure makes it a sought-after building block in medicinal chemistry and materials science. In the pharmaceutical sector, the 4-aminoindan scaffold is a key component of several active pharmaceutical ingredients (APIs).[1][2] Its derivatives are also crucial intermediates in the synthesis of fungicides and other agrochemicals.[1][2] The growing demand for these end-products necessitates a reliable, efficient, and safe method for producing high-purity 4-aminoindan on an industrial scale.
This application note details a well-established synthetic route that is amenable to scale-up, proceeding through the nitration of commercially available indane, followed by a highly selective catalytic hydrogenation.
Overall Synthetic Workflow
The synthesis is a two-stage process, beginning with the electrophilic aromatic substitution on the indane core, followed by a reduction. The workflow is designed to be linear and efficient, minimizing complex purification steps between stages.
Part I: Synthesis of the 4-Nitroindan Intermediate
The first stage involves the regioselective nitration of indane. The electron-donating nature of the alkyl portion of the indane molecule directs the electrophilic substitution primarily to the 4-position of the aromatic ring.
Rationale for Method Selection
Mixed acid (HNO₃/H₂SO₄) nitration is the standard industrial method for introducing a nitro group onto an aromatic ring.[3][4] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4] This method is cost-effective and highly efficient, although it requires stringent temperature control to minimize the formation of dinitrated byproducts and ensure safety.[5]
Industrial-Scale Nitration Protocol
Safety Precaution: This reaction is highly exothermic and involves the use of extremely corrosive acids. All operations must be conducted in a suitable, corrosion-resistant reactor with efficient cooling and agitation. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.
-
Reactor Preparation: Charge a clean, dry, glass-lined or Hastelloy reactor with concentrated sulfuric acid (98%, 3.0 equivalents).
-
Acid Cooling: Cool the sulfuric acid to 0–5 °C with constant agitation.
-
Nitrating Mixture Preparation: Prepare a nitrating mixture by slowly adding concentrated nitric acid (68%, 1.1 equivalents) to the cooled sulfuric acid. The addition must be done at a rate that maintains the internal temperature below 10 °C.
-
Substrate Addition: Once the nitrating mixture is homogeneous and the temperature is stable at 0–5 °C, begin the slow, dropwise addition of indane (1.0 equivalent). The reaction is highly exothermic; maintain the internal temperature between 0–5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 0–5 °C for 1-2 hours. Monitor the reaction progress by withdrawing aliquots, quenching them in ice water, extracting with a suitable solvent (e.g., dichloromethane), and analyzing by GC-MS to confirm the consumption of the starting material.
-
Reaction Quench: Once the reaction is complete, slowly and carefully transfer the reaction mixture onto a stirred vessel containing a large amount of crushed ice/water. This should be done at a rate that keeps the quench pot temperature below 20 °C. The crude 4-nitroindan will precipitate as a solid or an oil.
-
Work-up and Isolation: a. Separate the aqueous layer. b. Wash the crude product with cold water until the washings are neutral (pH ~7). c. Further wash with a dilute sodium bicarbonate solution to remove any residual acid, followed by another water wash. d. The crude 4-nitroindan can be purified by vacuum distillation or crystallization from a suitable solvent like isopropanol to achieve the desired purity for the next step.
Part II: Scale-up Synthesis of this compound
This stage involves the reduction of the nitro group of 4-nitroindan to a primary amine using catalytic hydrogenation.
Rationale for Method Selection
Catalytic hydrogenation is a clean, efficient, and high-yielding method for the reduction of aromatic nitro compounds.[6] Palladium on carbon (Pd/C) is a widely used catalyst due to its high activity, selectivity, and ease of handling (as a wet paste) on an industrial scale.[2][7] Unlike metal/acid reductions, this method avoids the generation of large quantities of inorganic waste. The primary byproduct is water, making it an environmentally favorable process.
Key Parameters for Catalytic Hydrogenation
| Parameter | Recommended Value/Condition | Rationale & Expert Insights |
| Catalyst | 5-10% Palladium on Carbon (Pd/C), 50% wet paste | Pd/C offers excellent activity and selectivity for nitro group reduction over other potential reductions.[8][9] Using a wet paste significantly mitigates the pyrophoric risk of the dry catalyst. |
| Catalyst Loading | 0.5 - 2.0 mol% Pd relative to substrate | Lowering catalyst loading is economically desirable but may increase reaction time. Optimization is key to balance cost and throughput. |
| Substrate | 4-Nitroindan | Ensure the starting material has high purity (>98%) to avoid catalyst poisoning and side reactions. |
| Solvent | Methanol, Ethanol, or Ethyl Acetate | Protic solvents like methanol and ethanol are generally preferred as they can accelerate the reaction rate.[10] Ethyl acetate is a good alternative if solubility is an issue. |
| Hydrogen Pressure | 50 - 150 psi (3.5 - 10 bar) | Higher pressure increases the rate of reaction by increasing the concentration of dissolved hydrogen. The chosen pressure should be well within the reactor's design limits. |
| Temperature | 25 - 50 °C | The reaction is highly exothermic.[8] Starting at a lower temperature (e.g., 25 °C) allows for better control. The temperature can be allowed to rise but should be maintained below 50-60 °C to prevent side reactions. |
| Agitation | Vigorous | Efficient agitation is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas, overcoming mass transfer limitations. |
Industrial-Scale Hydrogenation Protocol
Safety Precaution: Catalytic hydrogenation involves flammable solvents, a pyrophoric catalyst, and flammable hydrogen gas under pressure. The entire operation must be conducted in a dedicated high-pressure reactor (hydrogenator) located in a classified hazardous area with proper ventilation and spark-proof equipment. The reactor must be equipped with a rupture disc, pressure relief valve, and an efficient cooling system.[1][11]
-
Reactor Inerting: Purge the hydrogenation reactor multiple times with an inert gas (nitrogen) to remove all oxygen.
-
Catalyst Charging: Under a nitrogen atmosphere, charge the reactor with the 50% wet Pd/C catalyst, followed by the solvent (e.g., methanol).
-
Substrate Charging: Add the 4-nitroindan to the reactor.
-
Sealing and Purging: Seal the reactor and perform another series of nitrogen purges to remove any air introduced during charging.
-
Hydrogenation: a. Pressurize the reactor with hydrogen to the desired setpoint (e.g., 100 psi). b. Start vigorous agitation and cooling. c. The reaction progress is monitored by the uptake of hydrogen gas. The reaction is complete when hydrogen uptake ceases. This can be confirmed by in-process control (IPC) analysis (e.g., TLC or HPLC).
-
Post-Reaction Purging: Once the reaction is complete, stop the hydrogen supply and carefully vent the excess hydrogen. Purge the reactor multiple times with nitrogen to remove all residual hydrogen.
-
Catalyst Filtration: a. CRITICAL STEP: The used Pd/C catalyst is highly pyrophoric and must not be allowed to dry in the air.[6] b. Discharge the reaction slurry onto a filter (e.g., a Nutsche filter) that has been pre-coated with a pad of Celite and wetted with solvent. c. Ensure the catalyst bed is kept wet with solvent or water at all times during and after filtration. d. Wash the filtered catalyst cake with additional solvent to recover all the product. e. The wet catalyst cake should be immediately transferred to a designated, labeled waste container and stored under water for safe disposal.
-
Product Isolation and Purification: a. Combine the filtrate and washes. b. Remove the solvent under reduced pressure using a rotary evaporator. c. The resulting crude this compound can be purified by vacuum distillation to yield a high-purity product (>99%).
Quality Control and Analytical Protocols
Rigorous quality control is essential to ensure the final product meets the specifications required for pharmaceutical or agrochemical synthesis.
Quality Control Workflow
HPLC Method for Purity Assay
This reversed-phase HPLC method is suitable for determining the purity of the final product and quantifying any related impurities.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Diluent | 50:50 Acetonitrile:Water |
| Sample Prep | Accurately weigh ~10 mg of sample and dissolve in 100 mL of diluent. |
GC-MS Method for Identity and Impurity Profiling
GC-MS is an excellent tool for confirming the identity of the product and for identifying any volatile impurities. While derivatization can sometimes improve peak shape and resolution for amines, a direct injection is often sufficient for routine analysis.[12]
| Parameter | Specification |
| Column | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-450 amu |
| Sample Prep | Dilute sample in Methanol or Ethyl Acetate to ~1 mg/mL. |
References
- 1. US11148995B2 - Processes for preparation of 4-aminoindane compounds and related aminoindane amides - Google Patents [patents.google.com]
- 2. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. vapourtec.com [vapourtec.com]
- 5. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 2,3-dihydro-1H-inden-4-amine for SAR studies
Application Note & Protocol Guide
Strategic Derivatization of 2,3-dihydro-1H-inden-4-amine for Structure-Activity Relationship (SAR) Studies in Drug Discovery
Abstract: The this compound (4-aminoindane) scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for developing a diverse range of biologically active agents. Its rigid bicyclic framework provides a well-defined orientation for appended functional groups, making it an ideal template for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the systematic derivatization of 4-aminoindane. We will explore functionalization of the primary amine, substitution on the aromatic ring, and modification of the aliphatic ring system. The underlying rationale for these modifications will be discussed in the context of probing molecular interactions with biological targets and optimizing pharmacokinetic properties.
Introduction: The Value of the 4-Aminoindane Scaffold
The 4-aminoindane core is a recurring motif in compounds targeting a wide array of biological systems. Its derivatives have been investigated for various therapeutic applications, including antibacterial, anti-inflammatory, and dopaminergic activities.[1][2][3] The scaffold's value lies in its conformational rigidity and the presence of three distinct regions for chemical modification. This allows for a systematic exploration of the chemical space around a biological target, which is the fundamental principle of SAR studies.
An effective SAR campaign aims to identify which parts of a molecule are essential for its biological activity (the pharmacophore) and which can be modified to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The derivatization of 4-aminoindane provides a robust platform for achieving these goals.
Below is a conceptual workflow illustrating the central role of chemical derivatization in a typical SAR study.
References
- 1. Dopaminergic structure-activity relationships of 2-aminoindans and cardiovascular action and dopaminergic activity of 4-hydroxy, 5-methyl, 2-di-n-propylaminoindan (RD-211) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive indanes: insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Catalyst and Solvent for 2,3-dihydro-1H-inden-4-amine Synthesis
Document ID: TSC-23D4A-CSO-2026
Version: 1.0
Introduction
Welcome to the technical support center for the synthesis of 2,3-dihydro-1H-inden-4-amine. This molecule is a critical building block in medicinal chemistry and drug development, particularly as an intermediate for advanced pharmaceutical agents. The most common and industrially viable route to this amine is the catalytic hydrogenation of 4-nitroindane. While seemingly straightforward, this reduction is fraught with challenges related to catalyst activity, selectivity, and solvent choice, which can significantly impact yield, purity, and process safety.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis. Our goal is to empower you with the causal understanding—the "why" behind the "how"—to optimize your reaction conditions effectively and safely.
Troubleshooting Guide: From Low Yields to Product Purity
This section addresses the most common issues encountered during the catalytic hydrogenation of 4-nitroindane to this compound. Each problem is analyzed by its potential causes, followed by actionable solutions grounded in chemical principles.
Problem 1: Low Reaction Yield or Incomplete Conversion
Low yield is the most frequent challenge, often stemming from issues with the catalyst, solvent, or reaction parameters. A systematic diagnosis is key.
Possible Cause 1.1: Catalyst Inactivity or Poisoning
The performance of heterogeneous catalysts like Palladium on Carbon (Pd/C) is highly dependent on the number of available active sites.
-
Diagnosis:
-
Catalyst Age & Quality: Is the catalyst from a newly opened container or an old, potentially oxidized batch? Pd/C catalysts are pyrophoric when dry and can lose activity upon prolonged exposure to air.[1]
-
Substrate Purity: Has the 4-nitroindane starting material been checked for catalyst poisons? Sulfur-containing compounds (e.g., thiols, thioethers) and, to a lesser extent, some amines or halides can irreversibly bind to palladium surfaces, blocking active sites.[2]
-
Reaction Monitoring: Does the reaction start and then stall? Plotting hydrogen uptake over time can reveal if the catalyst deactivates prematurely.
-
-
Solutions:
-
Use Fresh Catalyst: Always use fresh, high-quality catalyst. If using an older batch, consider performing a small-scale test reaction to validate its activity.
-
Purify Starting Material: If catalyst poisoning is suspected, purify the 4-nitroindane via recrystallization or column chromatography to remove impurities.
-
Increase Catalyst Loading: As a direct remedy, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can compensate for partial deactivation, although this is not ideal for process economy.[3]
-
Consider Alternative Catalysts: Raney Nickel is less sensitive to some poisons than Palladium but may require different solvent systems and higher pressures.[2]
-
Possible Cause 1.2: Suboptimal Solvent Choice
The solvent plays a multifaceted role, influencing hydrogen solubility, substrate/product solubility, and interaction with the catalyst surface.[4][5]
-
Diagnosis:
-
Solubility: Is the 4-nitroindane fully dissolved at the reaction temperature? Poor solubility limits its access to the catalyst surface.
-
Solvent Polarity: The choice between a polar protic solvent (like ethanol) and a polar aprotic or non-polar solvent can dramatically alter reaction rates and selectivity.[6][7] Protic solvents can act as hydrogen donors and stabilize charged intermediates.[5]
-
-
Solutions:
-
Solvent Screening: Conduct a systematic solvent screen. Ethanol, methanol, and ethyl acetate are excellent starting points for nitro group reductions.[3][4]
-
Protic vs. Aprotic: For nitro group hydrogenations, polar protic solvents like ethanol often give higher conversion rates compared to aprotic solvents like THF or toluene.[4][7] This is because they can participate in the protonolysis steps of the reduction mechanism.
-
Co-Solvent System: If solubility is an issue in a preferred solvent, consider using a co-solvent system (e.g., Ethanol/THF) to improve solubility while maintaining favorable reaction kinetics.
-
Workflow: Troubleshooting Low Conversion
The following diagram outlines a logical workflow for diagnosing and resolving low yield or incomplete conversion.
Caption: A systematic workflow for troubleshooting low reaction yield.
Problem 2: Poor Selectivity and Side Product Formation
The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[8][9] If these intermediates are not rapidly converted to the amine, they can react with each other to form side products like azoxy or azo compounds, which can be difficult to remove.
Possible Cause 2.1: Accumulation of Hydroxylamine Intermediate
The arylhydroxylamine intermediate is notoriously unstable and can lead to undesired coupling products.[10] Its accumulation is a sign that the final reduction step (N-O bond cleavage) is slow.
-
Diagnosis:
-
Reaction Color: The formation of intensely colored (often orange or red) solutions can indicate the presence of azo/azoxy species.
-
TLC/LC-MS Analysis: Monitor the reaction mixture at intermediate time points. The presence of new spots/peaks with masses corresponding to hydroxylamine, azo, or azoxy dimers confirms the issue.
-
-
Solutions:
-
Increase Hydrogen Pressure: Higher H₂ pressure increases the concentration of hydrogen on the catalyst surface, accelerating all reduction steps, including the conversion of the hydroxylamine intermediate.
-
Add a Promoter: In some cases, the addition of a catalytic amount of a vanadium compound can prevent the accumulation of hydroxylamines and lead to cleaner products.[11]
-
Optimize Temperature: While higher temperatures increase reaction rates, they can also promote decomposition of the hydroxylamine. A careful temperature optimization study (e.g., 30-70 °C) is recommended.
-
Possible Cause 2.2: Dehalogenation (if applicable)
If the indane ring contains halogen substituents (e.g., chloro, bromo), hydrogenolysis can occur, cleaving the C-X bond. This is a common side reaction with Pd/C.[3]
-
Diagnosis:
-
Mass Spectrometry: Analyze the product mixture for the presence of a dehalogenated product (mass will be lower by the mass of the halogen minus one).
-
-
Solutions:
-
Catalyst Choice: Platinum-based catalysts (e.g., PtO₂, Pt/C) are often less prone to causing dehalogenation than palladium catalysts.[12]
-
Use Inhibitors: The addition of a basic inhibitor (e.g., a small amount of amine base like triethylamine or a sulfur-based inhibitor) can selectively poison the sites responsible for hydrogenolysis without stopping the desired nitro reduction. This requires careful optimization.
-
Transfer Hydrogenation: Consider using transfer hydrogenation conditions (e.g., ammonium formate or formic acid as the hydrogen source with Pd/C). These conditions are often milder and can suppress dehalogenation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for reducing 4-nitroindane?
There is no single "best" catalyst, as the optimal choice depends on factors like substrate purity, desired selectivity, and cost. However, a general comparison can be made:
| Catalyst | Pros | Cons | Best For |
| 5-10% Pd/C | Highly active, works under mild conditions (RT, 1-5 bar H₂), good for general purpose.[13] | Sensitive to sulfur and halogen poisoning, can cause dehalogenation.[2][3] | High-purity starting materials where dehalogenation is not a concern. |
| Raney® Nickel | Robust, less expensive than Pd, less prone to dehalogenation. | Requires higher temperatures/pressures, pyrophoric, catalyst preparation is critical.[1][2] | Halogenated substrates or large-scale synthesis where cost is a major factor. |
| PtO₂ (Adams' Cat.) | Very active, low dehalogenation risk, good for stubborn reductions.[9] | Expensive, can be pyrophoric.[1] | Substrates with sensitive functional groups like halides. |
| Co-N/C | Utilizes non-noble metals, can be highly active and stable.[14] | Less commercially available, may require specific synthesis. | Exploring greener and more cost-effective catalytic systems. |
Q2: How do I select the optimal solvent for my hydrogenation?
Solvent selection is crucial for reaction success.[5] The following decision tree provides a guide for choosing an appropriate solvent system.
Caption: Decision tree for selecting an optimal hydrogenation solvent.
Q3: What are the critical safety precautions for catalytic hydrogenation?
Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts.[1] Safety is paramount.
-
Hydrogen Handling: Always work in a well-ventilated fume hood. Use a proper gas regulator and ensure all connections are leak-tested. Never allow hydrogen pressure to build in a sealed system without a pressure-relief valve.
-
Pyrophoric Catalysts: Catalysts like Pd/C and Raney Nickel can ignite spontaneously in air, especially when dry and containing adsorbed hydrogen.[1]
-
Never add dry catalyst to a flammable solvent in the presence of air. Add the catalyst to the flask first, then the solvent, and finally purge the system with an inert gas (N₂ or Ar) before introducing hydrogen.
-
Filtration: After the reaction, filter the catalyst under a blanket of inert gas. Do not allow the filter cake to dry in the air. Quench the wet catalyst on the filter paper with plenty of water before disposal.
-
-
Exothermic Reaction: The reduction of nitro groups is highly exothermic. The accumulation of unstable intermediates can lead to a thermal runaway.[10] Always monitor the reaction temperature and have a cooling bath ready. For scale-up, consider adding the nitro compound slowly to the reaction mixture to control the heat evolution.
Appendix A: Detailed Experimental Protocol
This protocol provides a reliable starting point for the synthesis of this compound.
Materials:
-
4-nitroindane (1.0 eq)
-
10% Palladium on Carbon (Pd/C, 50% wet) (1-2 mol% Pd)
-
Ethanol (EtOH), reagent grade (approx. 10-20 mL per gram of substrate)
-
Hydrogen (H₂) gas, high purity
Procedure:
-
Vessel Preparation: To a hydrogenation flask or a Parr shaker vessel equipped with a magnetic stir bar, add 4-nitroindane.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst.
-
Solvent Addition: Add ethanol to the flask.
-
Inerting: Securely seal the vessel. Evacuate the atmosphere and backfill with nitrogen. Repeat this cycle 3-5 times to ensure all oxygen is removed.
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (e.g., 3-5 bar or 50 psi).
-
Reaction: Begin vigorous stirring. The reaction is exothermic, and a slight temperature increase may be observed. Monitor the reaction by hydrogen uptake or by taking aliquots for TLC/LC-MS analysis. The reaction is typically complete within 2-6 hours.
-
Workup:
-
Once complete, vent the hydrogen and purge the vessel with nitrogen 3-5 times.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Keep the Celite pad wet with ethanol during filtration to prevent the catalyst from igniting.
-
Rinse the reaction flask and the Celite pad with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound, which can be purified further if necessary (e.g., by distillation or salt formation).
-
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mt.com [mt.com]
- 11. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2,3-dihydro-1H-inden-4-amine
Welcome to the technical support guide for the purification of crude 2,3-dihydro-1H-inden-4-amine (also known as 4-aminoindan). This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity 4-aminoindan. We will explore common issues, provide detailed troubleshooting protocols, and explain the chemical principles behind each purification strategy.
Troubleshooting Guide
This section addresses specific problems encountered during the purification of 4-aminoindan. Each entry follows a question-and-answer format, detailing the probable cause and a validated solution.
Issue 1: My final product is a dark oil or discolored. How can I remove the color impurities?
Q: After synthesis and initial workup, my isolated this compound is dark brown/red. What causes this and what is the best purification method?
A: Probable Cause: Aromatic amines are notoriously susceptible to air oxidation, which forms highly colored, often polymeric, impurities. This process can be accelerated by exposure to light, heat, or trace metal catalysts from a previous reaction step (e.g., a nitro group reduction).
Recommended Solution: Activated Carbon Treatment followed by Acid-Base Extraction.
The primary goal is to remove the baseline impurities that give the product its color. This is often best achieved before undertaking more refined purification techniques.
Expertise & Experience: The causality here is the high electron density of the aromatic ring activated by the amine group, making it prone to oxidation. A simple filtration through a pad of activated carbon can adsorb many of these large, colored polymeric impurities. Following this, a robust acid-base extraction will separate the desired basic amine from any remaining neutral or acidic impurities.[1][2]
Protocol 1: Decolorization and Acid-Base Extraction
-
Dissolution: Dissolve the crude, dark 4-aminoindan oil in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude product).
-
Activated Carbon Treatment: Add a small amount of activated carbon (approx. 5-10% w/w of the crude product). Stir the slurry at room temperature for 15-30 minutes. Caution: Activated carbon is very fine; avoid inhalation.
-
Filtration: Filter the mixture through a pad of Celite® or diatomaceous earth to remove the activated carbon. Wash the filter cake with a small amount of the same organic solvent to ensure complete recovery of the product.
-
Acidic Wash (Extraction of Amine): Transfer the filtrate to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated amine salt will move into the aqueous layer.[3]
-
Separation: Drain the aqueous layer (bottom layer if using DCM, top layer if using EtOAc) into a clean Erlenmeyer flask. Re-extract the organic layer with another portion of 1 M HCl to ensure complete extraction of the amine. Combine the aqueous extracts.
-
Basification (Recovery of Amine): Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). The amine will deprotonate and may precipitate or form an oily layer.
-
Back-Extraction: Extract the free amine from the basified aqueous solution with three portions of a fresh organic solvent (DCM or EtOAc).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, and typically much lighter colored, this compound.
Issue 2: My amine streaks badly during silica gel column chromatography.
Q: I'm trying to purify 4-aminoindan using flash chromatography on silica gel, but I get severe tailing and poor separation. Why is this happening?
A: Probable Cause: This is a classic issue when purifying basic compounds like amines on standard silica gel.[4] Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). These acidic sites strongly interact with the basic amine, causing it to "stick" to the stationary phase. This results in significant band broadening (tailing) and often, irreversible adsorption and loss of product.[5]
Recommended Solutions: There are three primary strategies to overcome this acid-base interaction.
-
Mobile Phase Modification (Competing Base): Add a small amount of a competing base, such as triethylamine (TEA) or ammonia (as a 7N solution in methanol), to the mobile phase. A common starting point is 0.5-1% TEA in your hexane/ethyl acetate or DCM/methanol eluent system. The competing base neutralizes the acidic silanol sites, allowing your target amine to elute more symmetrically.[4][5]
-
Use of an Alternative Stationary Phase: Switch from silica gel to a more inert or basic stationary phase.
-
Amine-functionalized silica: This is often the best choice as it provides a basic surface environment that repels the amine, leading to excellent peak shapes.[4]
-
Basic alumina: Alumina is also a good alternative to silica for purifying basic compounds.
-
-
Reversed-Phase Chromatography: For highly polar amines or when normal-phase fails, reversed-phase flash chromatography can be effective. Using a mobile phase with a high pH (e.g., ammonium hydroxide buffer) will keep the amine in its neutral, more retentive form, often leading to a successful separation.[5]
Workflow Diagram: Choosing a Chromatography Strategy
This diagram outlines the decision-making process for purifying 4-aminoindan via column chromatography.
Caption: Decision workflow for amine purification by chromatography.
Issue 3: My product is an oil, but I need a solid for easier handling and final purification.
Q: this compound is a liquid, which makes final purification and handling difficult. Can I convert it to a solid?
A: Probable Cause: The free base of 4-aminoindan is a liquid at room temperature.[6] However, like most amines, it can be readily converted into a crystalline salt, which is typically a stable, free-flowing solid. This is an excellent final purification step, as the salt formation and subsequent recrystallization can dramatically improve purity.
Recommended Solution: Formation and Recrystallization of the Hydrochloride Salt.
Converting the amine to its hydrochloride (HCl) salt is a standard and highly effective procedure.
Protocol 2: Hydrochloride Salt Formation and Recrystallization
-
Preparation: Start with purified 4-aminoindan free base (e.g., after acid-base extraction or chromatography). Dissolve the amine in a minimal amount of a suitable solvent like anhydrous diethyl ether (Et₂O) or ethyl acetate (EtOAc).
-
Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in Et₂O or 4 M HCl in 1,4-dioxane) dropwise.
-
Precipitation: The hydrochloride salt will typically precipitate immediately as a white solid. Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., Et₂O) to remove any residual impurities.
-
Recrystallization: For final purification, dissolve the crude salt in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture). Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of high-purity crystals.
-
Final Product: Collect the recrystallized salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound hydrochloride as a stable, crystalline solid.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A: The impurity profile depends heavily on the synthetic route. However, common impurities may include:
-
Unreacted Starting Materials: If synthesized via reduction of 4-nitroindan, the starting material is a common impurity. If made via reductive amination of 4-indanone, both the ketone and the reducing agent byproducts could be present.
-
Oxidation Products: As discussed in Issue 1, various colored impurities can form upon exposure to air.
-
Isomers: Depending on the synthesis, other positional isomers of aminoindan could be present.
-
Residual Solvents & Reagents: Solvents from the reaction or workup, and leftover reagents.
Q2: What is the most robust, general-purpose method for purifying 4-aminoindan?
A: For general-purpose purification to remove a wide range of impurity types (acidic, neutral, and highly polar), acid-base extraction is the most effective and scalable first step.[1][2][3] It efficiently separates the basic amine from most other contaminants. For achieving very high purity (>99.5%), this is often followed by either salt formation and recrystallization or careful column chromatography.
Diagram: Logic of Acid-Base Extraction
This diagram illustrates how acid-base extraction partitions a mixture based on the chemical properties of its components.
Caption: Separation of components using acid-base extraction.
Q3: How can I assess the purity of my final product?
A: A combination of analytical techniques should be used for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components. Use a mobile phase containing ~1% TEA to get good spot shapes. Visualize with UV light and a ninhydrin stain, which is specific for primary amines.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if their signals are distinct from the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for identifying and quantifying volatile and non-volatile impurities, respectively.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can provide high-resolution separation and allow for purity determination by peak area integration.
Table 1: Comparison of Purification Techniques
| Technique | Pros | Cons | Best For |
| Acid-Base Extraction | - Highly effective for removing acidic/neutral impurities- Scalable and cost-effective- Simple procedure[2][3] | - Does not separate other basic impurities- Requires use of acids and bases | Initial, large-scale cleanup of crude product. |
| Column Chromatography | - Can achieve very high purity- Separates structurally similar compounds | - Can be slow and solvent-intensive- Requires method development- Amine interaction with silica is problematic[4][5] | Isolating the main product from other basic impurities or closely related byproducts. |
| Salt Formation & Recrystallization | - Yields a stable, crystalline solid- Can significantly increase purity- Easy to handle final product | - Requires the amine to form a stable, crystalline salt- Some product loss is inevitable | Final purification step to achieve high purity and improve handling. |
References
Technical Support Center: N-Alkylation of 2,3-dihydro-1H-inden-4-amine
Welcome to the technical support center for the N-alkylation of 2,3-dihydro-1H-inden-4-amine (also known as 4-aminoindan). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this specific transformation.
The N-alkylation of primary arylamines like 4-aminoindan is a cornerstone of medicinal chemistry, yet it presents several challenges that can impact yield, purity, and scalability. This guide will address these challenges directly, providing not just solutions, but also the underlying scientific rationale to empower you to optimize your specific reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-alkylation of 4-aminoindan in a question-and-answer format.
Issue 1: My reaction is producing a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium salt products. How can I improve selectivity for the desired mono-alkylated product?
This is the most common challenge in the N-alkylation of primary amines and is known as over-alkylation .[1][2]
The Root Cause: Increased Nucleophilicity
The product of the initial alkylation, a secondary amine, is often more nucleophilic and less sterically hindered than the starting primary amine (4-aminoindan).[3][4] This makes the product more reactive towards the alkylating agent than the starting material, leading to a "runaway" reaction that produces a complex mixture of products.[3][5]
Solutions & Scientific Rationale:
-
Stoichiometric Control: Using a large excess of 4-aminoindan compared to the alkylating agent can statistically favor mono-alkylation. However, this approach is not atom-economical and necessitates a challenging separation of the product from unreacted starting material.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for example, via a syringe pump, maintains a low concentration of the electrophile in the reaction mixture. This minimizes the chance of the more reactive secondary amine product competing for the alkylating agent.[1]
-
Alternative Methodologies (Preferred): For controlled and selective mono-alkylation, direct alkylation is often inferior to other methods.[3]
-
Reductive Amination: This is a highly effective and widely used alternative that inherently avoids over-alkylation.[3][6] The process involves two steps in one pot:
-
"Borrowing Hydrogen" Strategy: This atom-economical method uses alcohols as alkylating agents in the presence of a metal catalyst. The catalyst temporarily oxidizes the alcohol to an aldehyde/ketone, which then undergoes reductive amination with the amine, with water being the only byproduct.[1][10]
-
Issue 2: My reaction shows low or no conversion of the starting 4-aminoindan. What are the likely causes and how can I fix this?
Low reactivity can be attributed to several factors, including the nature of your substrates and the reaction conditions.
Potential Causes & Solutions:
-
Poor Leaving Group on the Alkylating Agent: If you are using an alkyl halide, the reactivity follows the order I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate.[1]
-
Steric Hindrance: Significant steric bulk on either the 4-aminoindan (less likely for this specific molecule unless derivatized) or, more commonly, on the alkylating agent, can slow down or prevent the SN2 reaction.[11][12] If possible, choose a less sterically hindered alkylating agent.
-
Inappropriate Base or Solvent:
-
Base: A base is required to neutralize the acid generated during the reaction. Common inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used.[13][14] Ensure the base is strong enough and sufficiently soluble in your chosen solvent. In some cases, a stronger, non-nucleophilic organic base may be required.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the anion more reactive.[13]
-
-
Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature with low conversion, consider increasing the temperature. A microwave reactor can also be used to accelerate the reaction.[13]
Issue 3: I am observing side products that suggest C-alkylation on the aromatic ring. How can I promote N-alkylation over C-alkylation?
While less common than over-alkylation, C-alkylation can occur, especially with certain alkylating agents and conditions.
The Decisive Factor: Solvent Choice
Recent studies have shown that solvent choice can be a powerful tool to control the chemoselectivity between N- and C-alkylation of arylamines.[15][16]
-
For N-Alkylation: Nonpolar solvents like toluene or polar aprotic solvents like nitromethane (CH₃NO₂) tend to favor N-alkylation.[15][16] In these solvents, the amine group remains a strong hydrogen-bond donor, making the nitrogen lone pair more available for nucleophilic attack.[16]
-
For C-Alkylation: Protic solvents like hexafluoroisopropanol (HFIP) can promote C-alkylation.[15][16] These solvents act as hydrogen-bond acceptors, making the amine group electron-deficient and less nucleophilic, thereby favoring electrophilic attack on the electron-rich aromatic ring.[16]
| Solvent Type | Favored Pathway | Rationale |
| Toluene, CH₃NO₂ | N-Alkylation | The arylamine acts as a hydrogen-bond donor, increasing the nucleophilicity of the nitrogen atom.[15][16] |
| HFIP (protic) | C-Alkylation | The arylamine acts as a hydrogen-bond acceptor, making the amine group electron-deficient and favoring aromatic substitution.[16] |
Issue 4: Purification of my N-alkylated 4-aminoindan is difficult due to a complex mixture of starting material, product, and byproducts.
Effective purification is key to obtaining your target compound with high purity.
Strategies for Purification:
-
Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with an acidic aqueous solution (e.g., 1M HCl). The basic amine products will be protonated and move to the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer (e.g., with 1M NaOH) to deprotonate the amine, which will often precipitate or can be extracted back into an organic solvent.
-
-
Column Chromatography: Silica gel chromatography is the most common method for purifying organic compounds. A solvent system of appropriate polarity (e.g., hexane/ethyl acetate with a small amount of triethylamine to prevent streaking of the amine) can effectively separate the components of the reaction mixture.
-
Crystallization: If your product is a solid, crystallization or recrystallization can be a highly effective method for purification, especially on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for achieving selective mono-N-alkylation of 4-aminoindan?
For selective mono-alkylation, reductive amination is generally the most reliable and preferred method in a laboratory setting.[3][6] It avoids the over-alkylation issues inherent in direct alkylation with alkyl halides.[5][6] For aryl amines, the Buchwald-Hartwig amination is another powerful, modern alternative, involving a palladium-catalyzed cross-coupling of the amine with an aryl halide or triflate.[17][18][19] This method is particularly useful for forming C(sp²)-N bonds but can be adapted for alkyl groups.
Q2: How do I choose the right base and solvent for a direct alkylation reaction?
The choice depends on the reactivity of your alkylating agent and the solubility of your starting materials.
| Base | Solvent(s) | Rationale & Comments |
| K₂CO₃ | Acetonitrile (ACN), DMF | A common, inexpensive, and moderately strong base. Its limited solubility can sometimes be an issue, but it is effective for many reactions.[13][14] |
| Cs₂CO₃ | Acetonitrile (ACN), DMF | More soluble and generally more reactive than K₂CO₃, often leading to higher yields and faster reactions. It is, however, more expensive.[13] |
| Triethylamine (Et₃N) | Dichloromethane (DCM), THF | A soluble organic base. It is often used when an inorganic base is not suitable. It is less basic than the inorganic carbonates. |
| NaH | THF, DMF | A very strong, non-nucleophilic base used to deprotonate the amine prior to adding the alkylating agent. This can provide good N-1 selectivity in heterocyclic systems and may be applicable here.[20] Requires anhydrous conditions. |
Q3: How can I monitor the progress of my N-alkylation reaction?
Regularly monitoring your reaction is crucial to determine its endpoint and prevent the formation of byproducts from prolonged reaction times or overheating.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting material (4-aminoindan) on a TLC plate. The product, being less polar than the primary amine, will have a higher Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, showing the mass of the starting material, product, and any byproducts (like the di-alkylated species), giving you a clear picture of the reaction's progress and selectivity.
Visualizations & Protocols
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the N-alkylation of 4-aminoindan.
Caption: A decision tree for troubleshooting common N-alkylation issues.
Reductive Amination Workflow
This diagram illustrates the principle of reductive amination, a superior method for controlled mono-N-alkylation.
Caption: Reductive amination avoids over-alkylation via an imine intermediate.
Experimental Protocol: Reductive Amination of 4-Aminoindan
This protocol describes a general procedure for the mono-N-alkylation of 4-aminoindan using an aldehyde and sodium triacetoxyborohydride.
Materials:
-
4-Aminoindan
-
Aldehyde (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
Procedure:
-
Reactant Preparation: To a round-bottom flask under a nitrogen atmosphere, add 4-aminoindan (1.0 equivalent) and the chosen anhydrous solvent (DCM or DCE).
-
Addition of Carbonyl: Add the aldehyde (1.0-1.2 equivalents) to the stirred solution. If the imine formation is slow, a catalytic amount of acetic acid can be added. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 equivalents). The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated 4-aminoindan.
References
- 1. benchchem.com [benchchem.com]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 11. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Preventing byproduct formation in the synthesis of rasagiline intermediate
Welcome to the technical support center for the synthesis of key intermediates for rasagiline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of (R)-N-(prop-2-yn-1-yl)-1-aminoindan, the active pharmaceutical ingredient in rasagiline. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you troubleshoot and optimize your synthetic processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary chiral intermediate for rasagiline synthesis?
The key chiral intermediate is (R)-1-aminoindan.[1][2] This molecule contains the required stereocenter for the final rasagiline product. The subsequent step involves the N-alkylation of this amine with a propargyl group to yield rasagiline.[3]
Q2: What are the common synthetic strategies to obtain optically pure (R)-1-aminoindan?
There are two primary strategies for obtaining the enantiomerically pure (R)-1-aminoindan:
-
Chiral Resolution of Racemic 1-Aminoindan: This is a widely used industrial method. It involves synthesizing racemic 1-aminoindan, typically from 1-indanone, and then separating the (R) and (S) enantiomers.[4] The separation is achieved by forming diastereomeric salts with a chiral acid, such as L-tartaric acid or L(-)-malic acid.[5] These diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.[4] The unwanted (S)-isomer can then be racemized and recycled to improve process economy.[4]
-
Asymmetric Synthesis: This approach creates the desired (R)-enantiomer directly, avoiding a resolution step. Biocatalytic methods using transaminase enzymes have shown high enantioselectivity and yield in converting 1-indanone directly to (R)-1-aminoindan.[6][7] Reductive aminases have also been engineered for the direct synthesis of (R)-rasagiline from 1-indanone and propargylamine in a single step.[8]
Q3: What is the most common and critical byproduct during the N-alkylation of (R)-1-aminoindan?
The most frequently encountered byproduct is the dialkylated impurity, (R)-N,N-di(prop-2-yn-1-yl)-1-aminoindan.[9][10] This impurity forms when a second propargyl group reacts with the secondary amine product (rasagiline). Controlling the reaction stoichiometry and conditions is critical to minimize its formation.[11]
Q4: Can impurities arise from the starting materials?
Yes, impurities can originate from starting materials, reagents, and intermediates used throughout the synthesis.[12] For instance, if using propargyl halides like 3-chloropropyne for N-alkylation, there is a risk of forming genotoxic impurities.[10] Therefore, rigorous quality control of all raw materials is essential.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments. Each guide provides an explanation of the probable cause, a detailed protocol for investigation, and preventative measures.
Problem 1: Low Yield and Purity in Chiral Resolution
Question: "My chiral resolution of racemic 1-aminoindan using L-tartaric acid is resulting in a low yield of the (R)-1-aminoindan salt and poor enantiomeric excess (e.e.). What factors should I investigate?"
Underlying Cause & Solution:
The efficiency of chiral resolution by fractional crystallization is highly dependent on the solvent system, temperature profile, and the precise stoichiometry between the racemic amine and the resolving agent. The goal is to create a system where the diastereomeric salt of the desired enantiomer is significantly less soluble than the salt of the unwanted enantiomer, allowing it to crystallize selectively.
Troubleshooting Protocol:
-
Verify Reagent Stoichiometry and Purity:
-
Ensure the racemic 1-aminoindan is pure and free of residual starting materials from its synthesis.
-
Use an optically pure chiral acid. The enantiomeric purity of your resolving agent is paramount.
-
Precisely control the molar ratio of the chiral acid to the racemic amine. A 0.5 to 1.0 molar equivalent of the chiral dicarboxylic acid (like tartaric acid) relative to the total moles of amine is a common starting point.[5]
-
-
Optimize the Solvent System:
-
The choice of solvent is critical. Alcohols, particularly methanol and ethanol, are commonly used.[5]
-
The volume of the solvent affects the concentration and thus the crystallization kinetics. If the solution is too dilute, crystallization may not occur; if too concentrated, both diastereomers may precipitate, leading to low e.e.
-
Experiment: Set up small-scale trials with different solvents (e.g., methanol, ethanol, isopropanol) and solvent/amine ratios to identify the optimal system for maximizing both yield and diastereomeric purity.
-
-
Control the Crystallization Process:
-
Temperature Gradient: A slow, controlled cooling rate is crucial for selective crystallization. Rapid cooling can trap the more soluble diastereomer in the crystal lattice.
-
Seeding: Introducing a few seed crystals of the pure, desired diastereomeric salt can promote crystallization and improve purity.
-
Agitation: The stirring rate should be consistent and sufficient to maintain a homogenous slurry without causing excessive secondary nucleation.
-
Workflow for Optimizing Chiral Resolution:
Caption: Workflow for optimizing chiral resolution.
Problem 2: Formation of N,N-Dipropargyl Impurity
Question: "During the N-alkylation of (R)-1-aminoindan with propargyl bromide, I'm consistently seeing a significant peak in my HPLC/MS analysis corresponding to a mass of +38 Da relative to my product. I suspect this is the dialkylated byproduct. How can I prevent this?"
Underlying Cause & Solution:
This is a classic case of over-alkylation. The desired product, rasagiline, is a secondary amine. This secondary amine can compete with the primary amine starting material ((R)-1-aminoindan) for the alkylating agent (propargyl bromide), leading to the formation of a tertiary amine, (R)-N,N-di(prop-2-yn-1-yl)-1-aminoindan. This side reaction is favored by excess alkylating agent, high temperatures, and prolonged reaction times.[9][11]
Formation Pathway:
Caption: Competitive N-alkylation leading to byproduct.
Preventative Measures & Protocol:
-
Control Stoichiometry:
-
Use a slight deficiency or a stoichiometric amount (1.0 to 1.1 equivalents) of the propargyl halide relative to the (R)-1-aminoindan. Avoid using a large excess.
-
-
Slow Reagent Addition:
-
Add the propargyl halide solution dropwise to the reaction mixture over an extended period. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more abundant primary amine over the newly formed secondary amine product.
-
-
Optimize Reaction Temperature:
-
Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures increase the rate of both reactions but may disproportionately favor the formation of the tertiary amine. Start with room temperature and adjust as needed based on reaction monitoring.
-
-
Monitor the Reaction Closely:
-
Use TLC or HPLC to monitor the consumption of the starting material and the formation of the product and byproduct. Stop the reaction as soon as the starting amine is consumed to prevent further reaction of the product.
-
Recommended Experimental Protocol:
| Parameter | Recommended Condition | Rationale |
| Solvent | Aprotic solvent (e.g., Acetonitrile, Toluene) | Prevents side reactions with the solvent. |
| Base | Inorganic base (e.g., K₂CO₃, Na₂CO₃) | Neutralizes the HBr formed during the reaction.[3] |
| Temperature | 25-40 °C | Balances reaction rate with selectivity. |
| Propargyl Halide | 1.0 - 1.1 molar equivalents | Minimizes excess reagent available for dialkylation. |
| Addition Mode | Slow, dropwise addition over 2-4 hours | Maintains low concentration of alkylating agent. |
| Monitoring | HPLC or GC at regular intervals | Allows for timely quenching of the reaction. |
Problem 3: Low Overall Yield due to Loss of the (S)-enantiomer
Question: "My resolution step works well, but I have to discard almost 50% of my material as the unwanted (S)-1-aminoindan from the mother liquor. Is there an efficient way to recover this?"
Underlying Cause & Solution:
This is an inherent challenge in classical resolution. Without a racemization and recycling loop for the unwanted enantiomer, the theoretical maximum yield is only 50%. An efficient process requires racemizing the (S)-1-aminoindan back to a racemic mixture, which can then be fed back into the resolution step.
Racemization Strategy:
A common method for racemizing 1-aminoindan involves the formation of a Schiff base (imine) intermediate by reacting the (S)-enriched aminoindan with 1-indanone. This imine intermediate is achiral at the nitrogen-bearing carbon. Subsequent hydrogenation reduces the imine back to racemic 1-aminoindan.[4]
Workflow for Racemization and Recycling:
Caption: Process flow including racemization loop.
Experimental Protocol for Racemization:
-
Isolation: Neutralize the mother liquor from the resolution step with a base (e.g., NaOH) to liberate the free (S)-enriched 1-aminoindan. Extract the amine into an organic solvent (e.g., ethyl acetate) and concentrate.[4]
-
Imine Formation: Dissolve the recovered (S)-enriched amine in a suitable solvent like toluene. Add 0.7-1.0 molar equivalents of 1-indanone.[4] Heat the mixture, often with azeotropic removal of water, to drive the formation of the N-(2,3-dihydro-1H-inden-1-yl)-2,3-dihydro-1H-inden-1-imine.
-
Reduction: Cool the reaction mixture and subject it to catalytic hydrogenation (e.g., H₂, Pd/C catalyst) to reduce the imine C=N bond, yielding racemic 1-aminoindan.
-
Purification: After the reaction, filter off the catalyst and purify the resulting racemic 1-aminoindan by distillation or crystallization before re-introducing it into the chiral resolution step.
By implementing this recycling loop, the overall process yield can be significantly increased, making the synthesis more cost-effective and sustainable.
References
- 1. Cas 10277-74-4,(R)-(-)-1-Aminoindan | lookchem [lookchem.com]
- 2. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 3. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]
- 4. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 5. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 6. ajpamc.com [ajpamc.com]
- 7. researchgate.net [researchgate.net]
- 8. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102464589A - Preparation method of rasagiline, mesylate and intermediate thereof - Google Patents [patents.google.com]
- 10. CN103864646B - The impurity preparation of rasagiline mesilate and the method for analysis - Google Patents [patents.google.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Rasagiline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Optimizing temperature and pressure for high-yield 4-aminoindan synthesis
Welcome to the technical support center for the synthesis of 4-aminoindan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions and troubleshooting advice for optimizing the synthesis of this key intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you have the knowledge to not only follow a method but to adapt and perfect it.
Introduction to 4-Aminoindan Synthesis
4-Aminoindan is a crucial building block in the synthesis of various pharmaceuticals. While several synthetic routes exist, the most common and industrially scalable method is the catalytic hydrogenation of 4-nitroindan. This process, while conceptually straightforward, is sensitive to reaction parameters, particularly temperature and pressure. Achieving a high yield of pure 4-aminoindan requires a nuanced understanding of how these variables influence reaction kinetics, catalyst performance, and the formation of byproducts.
This guide will focus primarily on the optimization of the catalytic hydrogenation of 4-nitroindan, with additional considerations for alternative synthetic routes.
Troubleshooting Guide: Optimizing Temperature and Pressure
This section addresses specific issues you may encounter during the synthesis of 4-aminoindan, with a focus on how to adjust temperature and pressure to resolve them.
Q1: My reaction is very slow or has stalled completely. How can I increase the reaction rate?
A stalled or slow reaction is a common issue, often related to insufficient activation energy or mass transfer limitations.
Possible Causes & Solutions:
-
Insufficient Hydrogen Pressure: The rate of hydrogenation is often dependent on the partial pressure of hydrogen.[1] An increase in pressure leads to a higher concentration of hydrogen dissolved in the solvent and on the catalyst surface, which typically accelerates the reaction.[2]
-
Actionable Advice: Gradually increase the hydrogen pressure in your reactor. Monitor the reaction progress by hydrogen uptake or by sampling the reaction mixture. Be mindful of the pressure limits of your equipment.
-
-
Low Reaction Temperature: The reaction may not have sufficient thermal energy to overcome the activation energy barrier.
-
Actionable Advice: Cautiously increase the reaction temperature in increments of 5-10°C. While higher temperatures can increase the rate, they can also lead to side reactions if excessive.[3]
-
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material or solvent. Common poisons for palladium catalysts include sulfur and certain nitrogen compounds.[4]
-
Actionable Advice: Ensure your 4-nitroindan and solvent are of high purity. If catalyst poisoning is suspected, filtering the reaction mixture and adding fresh catalyst may be necessary. In some cases, a pre-treatment of the starting materials to remove impurities is warranted.
-
Q2: I'm observing significant byproduct formation, leading to a low yield of 4-aminoindan. What's causing this and how can I improve selectivity?
Poor selectivity is often a consequence of suboptimal temperature or pressure, leading to over-reduction or side reactions.
Possible Causes & Solutions:
-
Over-reduction of the Aromatic Ring: At very high pressures and temperatures, and with highly active catalysts, the indan aromatic ring itself can be hydrogenated.
-
Actionable Advice: Reduce the reaction temperature and/or pressure. A milder set of conditions is often sufficient for the selective reduction of the nitro group without affecting the aromatic ring.
-
-
Formation of Hydroxylamine Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[5] Under certain conditions, these intermediates can accumulate and participate in side reactions, such as the formation of azo and azoxy compounds.[6]
-
Actionable Advice: The accumulation of hydroxylamines can sometimes be mitigated by ensuring a sufficient hydrogen supply (i.e., adequate pressure) and maintaining an appropriate temperature to facilitate their complete reduction to the amine. The addition of catalytic amounts of vanadium compounds has also been shown to prevent the accumulation of hydroxylamines.[6]
-
-
Dehalogenation (if starting from a halo-indan): In alternative syntheses like the Buchwald-Hartwig amination of a 4-haloindan, high temperatures can sometimes lead to hydrodehalogenation, where the halogen is replaced by hydrogen.
-
Actionable Advice: Optimize the reaction temperature to the lowest effective point for the C-N coupling to occur. Screening different palladium catalysts and ligands can also improve selectivity for amination over dehalogenation.[7]
-
Q3: My final product is discolored, suggesting the presence of impurities. How can I obtain a cleaner product?
Product discoloration is a clear indicator of impurities, which can often be traced back to side reactions promoted by inappropriate reaction conditions.
Possible Causes & Solutions:
-
Formation of Azo/Azoxy Compounds: As mentioned, the condensation of intermediates can lead to colored azo and azoxy impurities.[6]
-
Actionable Advice: This is often a sign of a non-optimized reaction. A slight increase in hydrogen pressure or the use of additives like vanadium compounds can help to fully reduce intermediates to the desired amine.[6]
-
-
Thermal Degradation: High reaction temperatures can lead to the decomposition of the starting material, intermediates, or the final product.
-
Actionable Advice: Lower the reaction temperature. It's crucial to find a balance where the reaction proceeds at a reasonable rate without causing degradation. Consider performing a thermal stability study on your starting material and product if you suspect this is an issue.
-
-
Oxidation of the Product: 4-Aminoindan, like many anilines, can be susceptible to air oxidation, which can lead to discoloration.
-
Actionable Advice: While not directly related to temperature and pressure during the reaction, this is a critical post-reaction consideration. Ensure the work-up and isolation procedures are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Experimental Protocols & Data
Optimized Conditions for Catalytic Hydrogenation of 4-Nitroindan
The following table summarizes generally accepted starting points for optimizing the synthesis of 4-aminoindan via catalytic hydrogenation.
| Parameter | Recommended Range | Rationale & Potential Issues |
| Catalyst | 5-10% Pd/C (Palladium on Carbon) | A versatile and efficient catalyst for nitro group reduction.[8] Raney Nickel is a lower-cost alternative but can sometimes be less selective.[8] |
| Temperature | 25 - 80°C | Lower temperatures favor higher selectivity but may result in slower reaction rates. Higher temperatures increase the rate but may also promote side reactions and catalyst deactivation.[3] |
| Hydrogen Pressure | 50 - 500 psi (3.4 - 34.5 bar) | Higher pressure increases hydrogen availability, accelerating the reaction.[1] However, excessively high pressures can lead to over-reduction. The optimal pressure is often catalyst and substrate-dependent. |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Protic solvents like ethanol and methanol are commonly used and generally effective. The choice of solvent can influence catalyst activity.[4] |
Experimental Workflow: High-Pressure Hydrogenation
The following diagram illustrates a typical workflow for setting up a high-pressure hydrogenation reaction for 4-aminoindan synthesis.
Caption: High-pressure hydrogenation workflow for 4-aminoindan synthesis.
Frequently Asked Questions (FAQs)
Q: Can I use a different reducing agent instead of catalytic hydrogenation? A: Yes, other methods exist. For example, reduction with metals in acidic media (e.g., iron in acetic acid) is a classic method.[8] However, this often requires stoichiometric amounts of metal and can lead to significant waste. For cleaner and more scalable syntheses, catalytic hydrogenation is generally preferred.
Q: How do I know if my catalyst is still active? A: A significant decrease in reaction rate compared to previous runs with a fresh catalyst is a strong indicator of deactivation. You can test a small-scale reaction with a known, easily reducible substrate to benchmark the catalyst's activity. Proper storage and handling are key to maintaining catalyst longevity.[4]
Q: Is it better to start with a higher temperature and lower pressure, or vice versa? A: It is generally advisable to start with milder conditions (lower temperature and pressure) and gradually increase them as needed. This approach minimizes the risk of runaway reactions and the formation of byproducts from the outset.
Q: What are the main safety concerns when working with high-pressure hydrogenation? A: The primary hazards are the flammability of hydrogen gas and the potential for reactor failure under high pressure. It is crucial to work in a well-ventilated area, use appropriately rated equipment, and always perform a leak test before starting a reaction. Ensure you have proper safety protocols in place, including pressure relief systems and emergency procedures.
Q: Are there alternative synthetic routes that avoid high pressure? A: Yes. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that can form C-N bonds, potentially from 4-bromoindan and an ammonia equivalent.[9] The Leuckart reaction, which uses formamide or ammonium formate to reductively aminate a ketone, could be another possibility if a suitable ketone precursor to 4-aminoindan is available.[10] However, these methods may have their own challenges regarding catalyst cost, substrate availability, and reaction conditions.
Conclusion
The synthesis of 4-aminoindan, particularly through the catalytic hydrogenation of 4-nitroindan, is a process where careful control of temperature and pressure is paramount for achieving high yields and purity. By understanding the underlying principles of how these parameters affect the reaction, researchers can effectively troubleshoot common issues and optimize their synthetic protocols. Always prioritize safety, especially when working with high-pressure reactions and flammable gases.
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of the Hydrogen Pressure on Kinetics of the Canola Oil Hydrogenation on Industrial Nickel Catalyst [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 2,3-dihydro-1H-inden-4-amine: A Guide for Researchers
Introduction
2,3-dihydro-1H-inden-4-amine, also known as 4-aminoindan, is a valuable building block in medicinal chemistry and drug development. Its rigid bicyclic structure serves as a key pharmacophore in a variety of biologically active compounds. The efficient and scalable synthesis of this amine is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comprehensive comparative analysis of the most common synthetic routes to this compound, offering insights into the experimental methodologies, underlying chemical principles, and a critical evaluation of the strengths and weaknesses of each approach.
Comparative Overview of Synthetic Strategies
Four primary synthetic routes to this compound have been identified and will be discussed in detail:
-
Reductive Amination of 1-Indanone
-
Reduction of 4-Nitroindane
-
Rearrangement of Tetrahydroquinoline Derivatives
-
Palladium-Catalyzed Buchwald-Hartwig Amination
A fifth, emerging strategy involving biocatalytic amination will also be briefly discussed for its potential as a green chemistry alternative.
The following diagram provides a high-level overview of the logical flow of this comparative analysis.
Caption: Logical workflow of the comparative analysis of synthesis routes.
Route 1: Reductive Amination of 1-Indanone
This approach is one of the most direct methods for the synthesis of this compound, proceeding via the formation of an imine intermediate from 1-indanone and an amine source, followed by its reduction.
Chemical Principle
The reaction typically involves the condensation of 1-indanone with ammonia or an ammonia equivalent to form an imine, which is then reduced in situ to the corresponding primary amine. The choice of reducing agent is critical to the success of this one-pot reaction, as it must selectively reduce the imine in the presence of the starting ketone.
Experimental Protocol
A representative procedure for the reductive amination of 1-indanone is as follows:
-
To a solution of 1-indanone (1.0 eq) in an appropriate solvent (e.g., methanol, ethanol), is added a source of ammonia (e.g., ammonium acetate, aqueous ammonia) in excess.
-
The mixture is stirred at room temperature to facilitate imine formation. The progress of this step can be monitored by techniques such as TLC or GC-MS.
-
A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture.
-
The reaction is stirred until the reduction is complete.
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation to afford this compound.
Caption: Workflow for the reductive amination of 1-indanone.
Performance Analysis
| Metric | Performance |
| Yield | Moderate to good, typically in the range of 60-80%. |
| Cost | The cost is largely dependent on the choice of reducing agent. Sodium cyanoborohydride and sodium triacetoxyborohydride can be expensive on a large scale. |
| Safety | Sodium cyanoborohydride is toxic and generates hydrogen cyanide upon contact with acid. Sodium triacetoxyborohydride is a safer alternative. The use of flammable solvents also poses a fire risk. |
| Environmental Impact | The use of stoichiometric amounts of reducing agents generates significant waste. The use of organic solvents also contributes to the environmental footprint. |
Route 2: Reduction of 4-Nitroindane
This two-step approach involves the nitration of indane followed by the reduction of the nitro group to an amine.
Chemical Principle
The key transformation in this route is the reduction of a nitro group to a primary amine. This can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient.
Experimental Protocol
A typical procedure for the synthesis of this compound via this route is as follows:
Step 1: Synthesis of 4-Nitroindane
-
Indane is nitrated using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
-
The reaction mixture is carefully quenched with ice water, and the crude product is extracted.
-
The organic layer is washed, dried, and the solvent is removed to yield 4-nitroindane, which may require purification.
Step 2: Reduction of 4-Nitroindane
-
4-Nitroindane is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).
-
A catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is added to the solution.
-
The mixture is subjected to hydrogenation with hydrogen gas, either in a balloon setup for small scale or a pressurized reactor for larger scale.
-
Upon completion of the reaction (monitored by TLC or GC-MS), the catalyst is filtered off.
-
The solvent is evaporated to yield this compound, which can be further purified if necessary.
Caption: Workflow for the synthesis of 4-aminoindan via reduction of 4-nitroindane.
Performance Analysis
| Metric | Performance |
| Yield | The reduction of the nitro group is typically high-yielding (>90%). The overall yield depends on the efficiency of the nitration step. |
| Cost | The reagents for nitration are relatively inexpensive. The cost of the hydrogenation catalyst (Pd/C or Pt/C) can be significant, but it can often be recovered and reused. |
| Safety | Nitration reactions are highly exothermic and require careful temperature control to avoid runaway reactions and the formation of dinitro byproducts. Catalytic hydrogenation involves the use of flammable hydrogen gas and pyrophoric catalysts, which pose fire and explosion hazards[1][2][3][4][5]. |
| Environmental Impact | The nitration step generates acidic waste. Catalytic hydrogenation is considered a greener alternative to many other reduction methods as it uses hydrogen as the reductant and the catalyst can be recycled. |
Route 3: Rearrangement of Tetrahydroquinoline Derivatives
This multi-step synthesis involves the formation of a tetrahydroquinoline intermediate, followed by an acid-catalyzed rearrangement to the indane skeleton.
Chemical Principle
This route is based on a skeletal rearrangement of an N-acyl-tetrahydroquinoline derivative under acidic conditions. The reaction proceeds through a series of carbocationic intermediates, ultimately leading to the formation of the 4-aminoindane core.
Experimental Protocol
A general outline of this synthetic route is as follows[4]:
-
Synthesis of a Dihydroquinoline: Aniline is condensed with an appropriate ketone or aldehyde to form a dihydroquinoline derivative.
-
Hydrogenation: The dihydroquinoline is catalytically hydrogenated to the corresponding tetrahydroquinoline.
-
Acylation: The tetrahydroquinoline is acylated on the nitrogen atom.
-
Rearrangement: The N-acyl-tetrahydroquinoline is treated with a strong acid (e.g., sulfuric acid or anhydrous hydrogen fluoride) to induce the rearrangement to an N-acyl-4-aminoindane derivative[6].
-
Hydrolysis: The acyl group is removed by hydrolysis to yield the final this compound.
Caption: Workflow for the synthesis of 4-aminoindan via rearrangement of a tetrahydroquinoline derivative.
Performance Analysis
| Metric | Performance |
| Yield | The overall yield for this multi-step process can be moderate. Individual step yields are generally good. |
| Cost | This route can be cost-effective as it often starts from simple and readily available starting materials. |
| Safety | The use of strong acids like concentrated sulfuric acid or anhydrous hydrogen fluoride poses significant safety risks, including severe burns and the need for specialized handling procedures. |
| Environmental Impact | The use of strong acids generates a considerable amount of acidic waste, which requires neutralization and disposal, leading to a high E-factor (environmental factor)[6]. |
Route 4: Palladium-Catalyzed Buchwald-Hartwig Amination
This modern synthetic method allows for the direct formation of the C-N bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex.
Chemical Principle
The Buchwald-Hartwig amination is a cross-coupling reaction that proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to form the desired C-N bond and regenerate the catalyst[7][8].
Experimental Protocol
A general procedure for the Buchwald-Hartwig amination to synthesize this compound is as follows:
-
A reaction vessel is charged with 4-bromoindane (or another suitable 4-haloindane), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., sodium tert-butoxide, cesium carbonate).
-
An amine source, such as ammonia or a protected ammonia equivalent (e.g., benzophenone imine), is added.
-
The vessel is sealed, and the mixture is heated in a suitable solvent (e.g., toluene, dioxane) until the reaction is complete.
-
The reaction mixture is cooled, and the product is isolated and purified.
Caption: Workflow for the Buchwald-Hartwig amination.
Performance Analysis
| Metric | Performance |
| Yield | Generally high yields can be achieved with this method, often exceeding 80%. |
| Cost | This is typically the most expensive route due to the high cost of palladium catalysts and specialized phosphine ligands. |
| Safety | The phosphine ligands can be air-sensitive and require careful handling. Some of the solvents used, like dioxane, are hazardous. |
| Environmental Impact | The use of a precious metal catalyst is a major environmental concern, although efforts are being made to develop more sustainable catalyst systems[9][10][11]. The use of organic solvents also contributes to the environmental impact. |
Emerging Alternative: Biocatalytic Amination
The use of enzymes, particularly transaminases, for the asymmetric synthesis of amines is a rapidly developing field.
Chemical Principle
Transaminases catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a ketone acceptor (in this case, 1-indanone). This method offers the potential for high enantioselectivity, which is crucial for the synthesis of chiral drug molecules.
Performance Analysis
| Metric | Performance |
| Yield | Can be very high, with the potential for near-quantitative conversion. |
| Cost | The cost of the enzyme can be a significant factor, although the development of immobilized enzymes allows for their reuse, which can improve the economics[6]. |
| Safety | Biocatalytic reactions are generally considered very safe, as they are typically run in aqueous media under mild conditions (neutral pH, ambient temperature). |
| Environmental Impact | This is a very green and sustainable approach, as it avoids the use of harsh reagents, toxic metals, and organic solvents. |
Quantitative Data Summary
| Synthesis Route | Starting Material(s) | Key Reagents | Typical Yield | Relative Cost | Key Safety Concerns | Environmental Impact |
| Reductive Amination | 1-Indanone, Ammonia source | NaBH₃CN or NaBH(OAc)₃ | 60-80% | Moderate | Toxic cyanides, flammable solvents | Moderate waste from reductants |
| Reduction of Nitroindane | Indane, Nitrating agents | H₂, Pd/C or Pt/C | >90% (reduction step) | Low to Moderate | Exothermic nitration, flammable H₂, pyrophoric catalysts | Acidic waste from nitration |
| Rearrangement | Aniline derivatives | Strong acids (H₂SO₄, HF) | Moderate (overall) | Low | Highly corrosive and hazardous acids | High E-factor due to acid waste |
| Buchwald-Hartwig | 4-Haloindane, Amine source | Pd catalyst, phosphine ligand | >80% | High | Air-sensitive ligands, hazardous solvents | Precious metal use, solvent waste |
| Biocatalytic Amination | 1-Indanone, Amine donor | Transaminase enzyme | High | Moderate to High (initially) | Minimal | Very low, "green" process |
Conclusion and Recommendations
The optimal synthetic route to this compound is highly dependent on the specific requirements of the research or production campaign, including scale, cost constraints, and available equipment.
-
For large-scale, cost-effective synthesis , the reduction of 4-nitroindane appears to be a strong candidate, provided that the safety hazards associated with nitration and catalytic hydrogenation can be effectively managed. The rearrangement of tetrahydroquinoline derivatives is also a potentially low-cost route, but the severe safety and environmental drawbacks of using strong acids may limit its practicality.
-
For small-scale laboratory synthesis where cost is less of a concern and high yield is paramount , the Buchwald-Hartwig amination offers a reliable and high-yielding method with broad functional group tolerance.
-
The reductive amination of 1-indanone represents a good balance between directness, yield, and cost, making it a versatile option for many applications.
-
For researchers focused on green chemistry and the synthesis of enantiomerically pure products , biocatalytic amination is a highly promising avenue to explore, despite the initial potential for higher catalyst costs.
Ultimately, the choice of synthesis route requires a careful consideration of all these factors. This guide provides the foundational information to enable researchers, scientists, and drug development professionals to make an informed decision based on their specific needs and priorities.
References
- 1. chem.wisc.edu [chem.wisc.edu]
- 2. Catalytic hydrogenation process hazard analysis - Talos New Materials Technology (Jiangsu) Co., Ltd. [talos-chem.com]
- 3. helgroup.com [helgroup.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Catalytic Synthesis of 4-Aminoindan: A Comparative Analysis
Introduction: The Strategic Importance of 4-Aminoindan
4-Aminoindan is a privileged structural motif in medicinal chemistry, serving as a critical building block for a range of therapeutic agents. Its rigid bicyclic framework provides a well-defined orientation for pharmacophoric groups, making it an attractive scaffold for targeting various receptors and enzymes. Notably, derivatives of 4-aminoindan are integral to compounds developed for neurodegenerative diseases, oncology, and metabolic disorders.
The efficient and selective synthesis of this key intermediate is therefore a subject of considerable interest for researchers, scientists, and drug development professionals. The choice of catalytic system is paramount, directly influencing yield, purity, cost, scalability, and stereochemical outcome. This guide provides a comparative analysis of the predominant catalytic strategies for synthesizing 4-aminoindan, grounded in mechanistic principles and supported by experimental data, to empower researchers in selecting the optimal pathway for their specific needs.
Part 1: Catalytic Hydrogenation of 4-Nitroindan
The most direct and widely employed route to 4-aminoindan is the reduction of the corresponding nitroaromatic compound, 4-nitroindan. This transformation is almost exclusively achieved through catalytic hydrogenation, a process that relies on the activation of hydrogen by a catalyst to reduce the nitro group. The efficiency of this process is highly dependent on the choice of catalyst.
Mechanism of Catalytic Nitroarene Reduction
The reduction of a nitro group on a heterogeneous catalyst surface is a multi-step process. While several pathways have been proposed, a commonly accepted sequence involves the initial adsorption of both the nitroaromatic compound and hydrogen onto the catalyst's active sites. The nitro group is then sequentially reduced, typically via nitroso and hydroxylamine intermediates, before the final amine product is formed and desorbed from the surface.
Caption: Generalized mechanism for nitroarene reduction on a heterogeneous catalyst surface.
Comparison of Heterogeneous Catalysts
Heterogeneous catalysts are the workhorses for industrial and lab-scale nitro reductions due to their ease of separation from the reaction mixture, reusability, and stability.[1] The reaction occurs at the interface between the solid catalyst and the liquid or gas phase reactants.
| Catalyst System | Typical Loading (w/w) | Reductant | Conditions | Key Advantages | Key Disadvantages |
| Palladium on Carbon (Pd/C) | 1-5 mol% | H₂ (1-10 atm) | 25-60 °C, Methanol/Ethanol | High activity & selectivity, excellent functional group tolerance, industry standard.[2] | Higher cost, potential for dehalogenation in substituted substrates. |
| Platinum on Carbon (Pt/C) | 1-5 mol% | H₂ (1-10 atm) | 25-60 °C, Ethanol/EtOAc | Very high activity, effective for stubborn reductions.[2] | Higher cost than Pd/C, can be less selective, may promote ring hydrogenation. |
| Raney Nickel (Raney® Ni) | 5-20 w% | H₂ (1-50 atm) | 25-100 °C, Methanol/Ethanol | Cost-effective, highly active.[3] | Pyrophoric (requires careful handling), lower selectivity, requires higher pressures/temps. |
| Iron (Fe) Powder | Stoichiometric | Acid (e.g., HCl, AcOH) | 80-100 °C, H₂O/Ethanol | Very low cost, historically significant (Béchamp reduction).[3][4] | Generates large amounts of iron sludge waste, harsh acidic conditions.[5] |
| Copper Ferrite (CuFe₂O₄) NPs | Catalytic | NaBH₄ | Room Temp, Aqueous | High efficiency, catalyst is magnetic and easily recoverable, mild conditions.[6][7][8] | Requires stoichiometric hydride reductant, newer technology. |
Expert Insights: For the synthesis of 4-aminoindan, 5% Palladium on Carbon (Pd/C) is often the catalyst of choice. Its exceptional activity at low pressures and temperatures, combined with high selectivity for the nitro group, ensures a clean conversion with minimal by-product formation. While Platinum-based catalysts are also highly active, they carry a greater risk of over-reduction of the aromatic ring under more forcing conditions. Raney Nickel is a viable, cheaper alternative, but typically requires higher catalyst loading and more vigorous conditions, which can impact the overall process efficiency and safety profile on a lab scale.
Experimental Protocol: Hydrogenation of 4-Nitroindan using Pd/C
This protocol is a representative example and should be adapted and optimized based on specific laboratory equipment and safety procedures.
-
Reactor Setup: To a 250 mL hydrogenation vessel, add 4-nitroindan (10.0 g, 61.3 mmol) and methanol (100 mL). Stir the mixture until the solid is fully dissolved.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Palladium on Carbon (50% wet, ~0.5 g). Causality Note: Adding the catalyst under inert gas prevents potential ignition of the dry catalyst in the presence of flammable solvent vapors.
-
Hydrogenation: Seal the vessel and purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 3 atm with hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (25 °C). The reaction progress can be monitored by the cessation of hydrogen uptake or by thin-layer chromatography (TLC) / liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Causality Note: The Celite pad prevents fine catalyst particles from passing through the filter paper. The filter cake should be kept wet with solvent to prevent ignition upon exposure to air and handled as hazardous waste.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-aminoindan. The product can be further purified by recrystallization or column chromatography if necessary. Typical yields are >95%.
Part 2: Reductive Amination of 4-Indanone
An alternative and highly versatile route to 4-aminoindan starts from 4-indanone. This method, known as reductive amination, involves the reaction of the ketone with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the desired primary amine.[9]
Mechanism of Reductive Amination
This process can be performed in a single "one-pot" reaction. The ketone first reacts with ammonia (or an ammonia equivalent like ammonium acetate) under mildly acidic conditions to form a hemiaminal, which then dehydrates to an iminium ion. A specialized reducing agent, present in the same pot, then selectively reduces the C=N double bond to furnish the amine.[10]
Caption: Workflow for one-pot reductive amination of 4-indanone.
Comparison of Reducing Agents
The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting ketone but reactive enough to reduce the intermediate iminium ion.[11]
| Reducing Agent | Abbreviation | Key Characteristics & Causality |
| Sodium Cyanoborohydride | NaBH₃CN | The Classic Choice: It is stable in mildly acidic conditions (pH 4-6) required for imine formation. The electron-withdrawing cyanide group deactivates the borohydride, making it selective for the more electrophilic iminium ion over the ketone.[12] |
| Sodium Triacetoxyborohydride | STAB / NaBH(OAc)₃ | A Safer Alternative: Offers similar selectivity to NaBH₃CN but avoids the use of toxic cyanide reagents. The bulky acetate groups provide steric hindrance, slowing the reduction of ketones but allowing for the efficient reduction of imines.[11] |
| Catalytic Hydrogenation | H₂ / Catalyst | Direct Method: The ketone, ammonia source, and a hydrogenation catalyst (e.g., Pd/C, Raney Ni) are combined. The catalyst reduces the imine as it is formed. This method avoids hydride reagents but may require higher pressures.[9] |
Expert Insights: For laboratory-scale synthesis, Sodium Triacetoxyborohydride (STAB) is now generally preferred over the more toxic sodium cyanoborohydride.[11] It is commercially available, highly effective, and simplifies waste disposal. The reaction proceeds cleanly at room temperature, making it a highly practical and reliable method. Catalytic hydrogenation is a powerful alternative, especially for large-scale production where handling hydrogen is routine, as it offers better atom economy.
Experimental Protocol: Reductive Amination of 4-Indanone using STAB
This protocol is a representative example and should be adapted and optimized based on specific laboratory equipment and safety procedures.
-
Reaction Setup: To a round-bottom flask, add 4-indanone (5.0 g, 37.8 mmol), ammonium acetate (29.2 g, 378 mmol), and methanol (150 mL). Stir the mixture at room temperature.
-
pH Adjustment: If necessary, add a small amount of glacial acetic acid to adjust the pH to ~5-6. Causality Note: This pH range promotes the dehydration of the hemiaminal to the iminium ion without significantly degrading the hydride reagent.
-
Reductant Addition: In portions, carefully add sodium triacetoxyborohydride (12.0 g, 56.7 mmol) to the stirring solution. The addition may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-aminoindan. Further purification can be achieved via standard methods.
Part 3: Advanced Methods for Enantioselective Synthesis
For many pharmaceutical applications, a single enantiomer of 4-aminoindan is required. This necessitates the use of asymmetric synthesis or chiral resolution techniques.
-
Biocatalytic Resolution: Enzymes, particularly lipases like Candida antarctica lipase B (CAL-B), can be used to selectively acylate one enantiomer of racemic 4-aminoindan, allowing the unreacted enantiomer and the acylated product to be separated. This is a powerful green chemistry approach for accessing enantiopure amines.[13]
-
Chiral Resolution: Classical resolution involves forming diastereomeric salts with a chiral acid (e.g., tartaric acid). Fractional crystallization can then be used to separate the diastereomers, followed by liberation of the desired amine enantiomer. This method can be effective but is often iterative and may result in significant yield loss.[14]
-
Asymmetric Synthesis: Chiral catalysts and auxiliaries, such as those derived from enantiomerically pure cis-1-aminoindan-2-ol, can be employed to direct the stereochemical outcome of a reaction, for example, in the asymmetric reduction of an imine.[15]
Overall Comparison and Selection Guide
The optimal synthetic route depends heavily on the specific goals of the researcher, including scale, cost, desired purity, and stereochemistry.
Caption: Decision guide for selecting a 4-aminoindan synthesis strategy.
Conclusion
The synthesis of 4-aminoindan can be approached through several effective catalytic routes. For large-scale, cost-effective production of the racemic material, the catalytic hydrogenation of 4-nitroindan using Pd/C remains the industry benchmark due to its high efficiency and atom economy. For lab-scale synthesis, where operational simplicity and safety are paramount, the reductive amination of 4-indanone using STAB offers a robust and reliable alternative. When enantiopurity is the critical objective, biocatalytic methods are emerging as a highly selective and environmentally benign strategy. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select and implement the most appropriate catalytic system to advance their drug discovery and development programs.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. benchchem.com [benchchem.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Comparison of Catalysts with MIRA21 Model in Heterogeneous Catalytic Hydrogenation of Aromatic Nitro Compounds - ProQuest [proquest.com]
- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 6. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod - Google Patents [patents.google.com]
- 14. WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides - Google Patents [patents.google.com]
- 15. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2,3-dihydro-1H-inden-4-amine Enantiomers
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, frequently exhibit profoundly different pharmacological and toxicological profiles. The human body, being a chiral environment, often interacts selectively with one enantiomer over the other. A classic, albeit tragic, example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. This underscores the fundamental principle that a comprehensive understanding of a chiral drug candidate requires the separate evaluation of its constituent enantiomers.
This guide focuses on the enantiomers of 2,3-dihydro-1H-inden-4-amine, a privileged scaffold found in numerous biologically active compounds. While the racemic mixture has been explored, a detailed, head-to-head comparison of the (R)- and (S)-enantiomers is notably absent in publicly available literature. This document aims to bridge this gap by postulating the likely differential activities based on established structure-activity relationships (SAR) of analogous compounds and providing a rigorous experimental framework for their empirical validation. The aminoindan structure is a key component in drugs like rasagiline, used for Parkinson's disease, and its derivatives have been investigated for a range of central nervous system activities, making a stereospecific investigation highly relevant.[1]
Postulated Biological Targets: A Triad of Neuromodulatory and Immunomodulatory Systems
Based on the broader pharmacology of indane derivatives, the enantiomers of this compound are prime candidates for interaction with three key receptor families: Dopamine receptors, Serotonin (5-HT) receptors, and Sphingosine-1-Phosphate (S1P) receptors. Each of these systems is a critical target for therapies addressing neurological and immunological disorders.
Caption: Potential biological target families for the enantiomers of this compound.
A Comparative Hypothesis: Dissecting Enantiomeric Selectivity
In the absence of direct comparative data, we can formulate a working hypothesis based on the stereoselectivity observed in structurally related ligands. It is plausible that the (R)- and (S)-enantiomers of this compound will exhibit distinct binding affinities and functional activities at their respective targets.
The (S)-Enantiomer: A Potential Sphingosine-1-Phosphate (S1P) Receptor Modulator?
Several potent S1P receptor modulators, pivotal in treating autoimmune diseases like multiple sclerosis, incorporate a chiral amine on a rigid scaffold.[2][3] The stereochemistry of this amine is often critical for potent activity. For instance, in the development of related compounds, the (S)-enantiomer has frequently been identified as the more active stereoisomer for S1P receptor modulation. Therefore, it is hypothesized that (S)-2,3-dihydro-1H-inden-4-amine may exhibit preferential binding and functional modulation of S1P receptors, particularly S1P1 , which is crucial for regulating lymphocyte trafficking.[4]
The (R)-Enantiomer: A Candidate for Dopamine and Serotonin Receptor Engagement?
Conversely, the SAR for many monoamine receptor ligands demonstrates that the (R)-enantiomer can possess higher affinity for dopamine and serotonin receptors. For example, studies with the hallucinogen DOI have shown that the R-enantiomer has a two-fold higher affinity for the 5-HT2 receptor than its S-counterpart.[5] Given the structural analogy of the 4-aminoindan core to other dopaminergic and serotonergic agents, it is hypothesized that (R)-2,3-dihydro-1H-inden-4-amine may display higher affinity and/or potency at specific subtypes of dopamine (e.g., D2, D3) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors. [6][7]
Quantitative Comparison of Biological Activity (Hypothetical Data)
To empirically test our hypothesis, a series of in vitro assays are necessary. The following table presents a hypothetical but plausible dataset that could emerge from such studies, illustrating the potential for significant enantiomeric differentiation.
| Target Receptor | Parameter | (S)-2,3-dihydro-1H-inden-4-amine | (R)-2,3-dihydro-1H-inden-4-amine |
| S1P1 | Binding Affinity (Ki, nM) | 15 | 350 |
| Functional Activity (EC50, nM) | 25 (Agonist) | >1000 | |
| Dopamine D2 | Binding Affinity (Ki, nM) | 850 | 45 |
| Functional Activity (EC50, nM) | >1000 | 70 (Partial Agonist) | |
| Serotonin 5-HT2A | Binding Affinity (Ki, nM) | 1200 | 90 |
| Functional Activity (IC50, nM) | >2000 | 150 (Antagonist) |
Experimental Protocols for Definitive Comparison
To move from hypothesis to validated data, a structured experimental workflow is essential. The following protocols describe the necessary steps to elucidate the distinct pharmacological profiles of the this compound enantiomers.
Chiral Separation and Verification
Causality: The foundational step is to obtain enantiomerically pure samples. Any cross-contamination would confound all subsequent biological data. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the gold standard for this purpose.
Protocol:
-
Column Selection: Employ a chiral stationary phase column (e.g., Chiralpak AD-H or similar) suitable for the separation of primary amines.
-
Mobile Phase Optimization: Screen a variety of mobile phases, typically hexane/isopropanol or hexane/ethanol mixtures with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Separation: Inject the racemic this compound and perform the separation under isocratic conditions.
-
Fraction Collection: Collect the separated enantiomers as they elute from the column.
-
Purity Analysis: Re-inject each collected fraction onto the same chiral column to confirm enantiomeric purity (>99.5% ee).
-
Structural Confirmation: Confirm the chemical identity of the separated compounds via Mass Spectrometry and NMR.
In Vitro Receptor Binding Assays
Causality: To determine the affinity of each enantiomer for the hypothesized targets, competitive radioligand binding assays are performed. This assay measures how effectively the test compound displaces a known high-affinity radiolabeled ligand from the receptor, allowing for the calculation of the inhibition constant (Ki).
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Reagents:
-
Cell membranes from stable cell lines overexpressing human S1P1, D2, and 5-HT2A receptors.
-
Radioligands: [³H]-Dihydrosphingosine-1-phosphate for S1P1, [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A.
-
Non-specific binding control (e.g., a high concentration of a known unlabeled ligand).
-
(R)- and (S)-enantiomers of this compound.
-
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test enantiomer in a suitable assay buffer.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assays
Causality: Binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or has no effect on receptor signaling. Functional assays are required to determine the efficacy and potency (EC50 or IC50) of the enantiomers. The choice of assay depends on the G-protein coupling of the receptor.
Caption: Signaling pathway for a Gi-coupled receptor like Dopamine D2.
Protocol (cAMP Assay for Gi-coupled Receptors like D2 and S1P1):
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the receptor of interest in 96-well plates and grow to confluence.
-
Assay Initiation: Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate cAMP production).
-
Compound Addition: Add varying concentrations of the test enantiomer to the wells. Include a known agonist as a positive control.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis:
-
For Agonists: Plot the cAMP level against the log concentration of the enantiomer to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
-
For Antagonists: Co-incubate increasing concentrations of the enantiomer with a fixed concentration of a known agonist. Plot the response against the log concentration of the enantiomer to determine the IC50 (concentration for 50% inhibition of the agonist response).
-
Conclusion and Future Directions
The structural simplicity of this compound belies a potentially complex and stereospecific pharmacology. The hypotheses presented in this guide, grounded in the established principles of medicinal chemistry, strongly suggest that its (R)- and (S)-enantiomers possess distinct biological activity profiles. The (S)-enantiomer is predicted to be a modulator of S1P receptors, with potential applications in immunology, while the (R)-enantiomer is likely to target dopamine and serotonin receptors, indicating utility in CNS disorders.
Executing the detailed experimental workflows outlined herein is a critical next step. A definitive, data-driven comparison will not only elucidate the true pharmacological nature of these molecules but also pave the way for the rational design of more potent and selective drug candidates. This rigorous, enantiomer-centric approach is indispensable for unlocking the full therapeutic potential of this privileged chemical scaffold and exemplifies the precision required in modern drug development.
References
- 1. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemical modulators of sphingosine-1-phosphate receptors as barrier-oriented therapeutic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S1P receptor modulators and the cardiovascular autonomic nervous system in multiple sclerosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, dynamics and lipid interactions of serotonin receptors: excitements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Amination of 1-Indanone: A Comparative Analysis of Modern Reagents
Introduction: The Strategic Importance of 1-Aminoindan
The 1-indanone framework is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1][2] Its value is significantly enhanced when functionalized with an amino group at the 1-position, yielding 1-aminoindan. This chiral amine is not merely a synthetic curiosity; it is a critical building block for high-value active pharmaceutical ingredients (APIs). Most notably, the (R)-enantiomer of N-propargyl-1-aminoindan is the potent monoamine oxidase-B (MAO-B) inhibitor Rasagiline, a frontline treatment for Parkinson's disease.[3][4]
Given the pharmaceutical importance of 1-aminoindan and its derivatives, the development of efficient, scalable, and selective methods for the amination of 1-indanone is a topic of paramount concern for researchers in process development and medicinal chemistry. Classic approaches often suffer from drawbacks such as harsh conditions, poor selectivity, or the use of highly toxic reagents.
This guide provides a comparative analysis of alternative reagents and methodologies for the amination of 1-indanone. We will move beyond a simple recitation of protocols to dissect the underlying mechanistic principles, offering field-proven insights into why specific reagents are chosen for particular applications. We will compare the workhorse of synthetic chemistry—reductive amination—with modern catalytic strategies, providing the experimental data and procedural details necessary for you to make informed decisions in your own research.
I. The Cornerstone of Amine Synthesis: Reductive Amination
Reductive amination is the most common and versatile method for converting ketones to amines. The process involves two key transformations: the condensation of the ketone with an amine source to form a C=N bond (an imine or iminium ion intermediate), followed by the reduction of this intermediate to the corresponding amine.[5][6] This can be performed in a stepwise fashion or, more conveniently, as a one-pot, direct procedure where the reducing agent is present from the outset.[6][7]
The success of a direct reductive amination hinges on the choice of reducing agent. The ideal reagent must exhibit chemoselectivity, reducing the in-situ formed iminium ion much faster than the starting ketone.[5] Here, we compare the three most prevalent classes of reducing agents for this transformation.
Workflow: General Principle of Direct Reductive Amination
Caption: The two-stage process of direct reductive amination.
Reagent Comparison: Hydride Reducing Agents & Catalytic Hydrogenation
| Reagent/Method | Key Characteristics & Mechanistic Insight | Typical Conditions | Pros | Cons |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild hydride donor. The electron-withdrawing cyanide group attenuates its reactivity. It is selective for the protonated iminium ion over the neutral ketone carbonyl, a selectivity that is maximized at a slightly acidic pH of 6-7.[5][8][9] | Methanol, pH 6-7 (AcOH buffer) | Well-established, good selectivity for iminium ion.[10] | Highly toxic (releases HCN), reactions can be slow, potential for cyanide contamination in the product.[8][10] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ - STAB) | A sterically bulky and mild hydride donor. Its reduced reactivity makes it highly selective for imines/iminium ions over ketones without the need for strict pH control.[8][10] Considered the modern reagent of choice for this transformation. | Aprotic solvents (DCE, THF), often with catalytic AcOH for ketones.[11][12] | Excellent yields, non-toxic byproducts, broad functional group tolerance, mild conditions, operationally simple.[7][10][12] | Water-sensitive, requires anhydrous aprotic solvents which can be less "green".[7][11] |
| Catalytic Hydrogenation (H₂, Catalyst) | Heterogeneous catalysis using H₂ gas and a metal catalyst. The imine intermediate adsorbs onto the catalyst surface where hydrogen is delivered across the C=N bond. Common catalysts include Pd/C and Raney Nickel.[13][14] | H₂ (1 atm to high pressure), EtOH/MeOH, Catalyst (e.g., Raney Ni, Pd/C). | Economical for large scale, high atom economy, generates only water as a byproduct.[10][13] | May require specialized pressure equipment, potential for over-reduction of other functional groups, Raney Ni is pyrophoric and requires careful handling.[15][16] |
Featured Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is adapted from the general procedures described by Abdel-Magid et al. and represents a reliable and modern approach to the synthesis of N-substituted 1-aminoindans.[12]
Objective: To synthesize N-benzyl-1-aminoindan from 1-indanone and benzylamine.
Materials:
-
1-Indanone (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (AcOH) (1.1 equiv, optional but recommended for ketones)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-indanone and anhydrous DCE.
-
Add benzylamine, followed by acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
In portions, carefully add sodium triacetoxyborohydride to the stirring solution. The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl-1-aminoindan.
Trustworthiness: This protocol is self-validating. The use of a mild, selective reagent like STAB minimizes side reactions like ketone reduction. Progress can be easily monitored, and the straightforward aqueous workup effectively removes reagent byproducts and salts, leading to a clean crude product amenable to standard purification.
II. Modern Catalytic Strategies: Direct α-Amination
While reductive amination is powerful, it is a two-step transformation (condensation then reduction). An alternative paradigm is the direct formation of a C-N bond at the α-carbon adjacent to the carbonyl group. These methods are often catalytic and can provide access to enantiomerically enriched products, a critical advantage for pharmaceutical synthesis.
Organocatalytic Asymmetric α-Amination
Causality & Mechanism: This strategy leverages small, chiral organic molecules (like proline) to catalyze the reaction. The catalyst first reacts with the 1-indanone to form a chiral enamine intermediate. This enamine, now acting as a nucleophile, attacks an electrophilic nitrogen source (e.g., diethyl azodicarboxylate, DEAD) in a stereocontrolled manner, dictated by the chirality of the catalyst. Hydrolysis of the resulting adduct releases the α-aminated product and regenerates the catalyst, completing the cycle.[17][18]
Caption: The catalytic cycle for organocatalytic α-amination.
Metal-Catalyzed Asymmetric α-Amination
Causality & Mechanism: In this approach, a chiral complex, often formed from a Lewis acidic metal (like ZnEt₂) and a chiral ligand (like ProPhenol), coordinates to the carbonyl oxygen of 1-indanone.[19] This coordination increases the acidity of the α-proton, facilitating the formation of a chiral metal enolate. This enolate then reacts with an electrophilic nitrogen source with high stereocontrol. This method has proven particularly effective for creating challenging α-tetrasubstituted stereocenters.[19][20]
Comparison of Direct Amination Methods
| Method | Catalyst System | N-Source | Key Advantage | Limitations |
| Organocatalytic | L-Proline or its derivatives | Azodicarboxylates (e.g., DEAD, DBAD) | Metal-free ("green"), operationally simple, provides access to chiral products.[17] | Product is an α-hydrazino ketone requiring further chemical steps to obtain the free amine. |
| Metal-Catalyzed | ZnEt₂ / Chiral Ligand (e.g., ProPhenol) | Azodicarboxylates (e.g., DTBAD) | Excellent enantioselectivity (often >95% ee), tolerates α-substitution on the indanone.[19][20] | Requires specific, often expensive, chiral ligands; products can be prone to epimerization under certain conditions.[19] |
| Oxidative C-H Amination | NH₄I (catalyst), Na₂CO₃ (base), oxidant | The amine coupling partner itself | Direct C-H functionalization avoids pre-activation; transition-metal-free.[21] | Newer method, mechanism proceeds via radicals which may not be compatible with all functional groups. |
III. A Complementary Approach: Buchwald-Hartwig Amination for Aryl Amines
It is crucial to distinguish between aminating the ketone functionality and aminating the aromatic ring of the 1-indanone scaffold. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming aryl-nitrogen bonds.[22][23] It is not a method for converting the C=O of 1-indanone to a C-NH₂ group.
Instead, its utility lies in synthesizing derivatives such as 5-amino-1-indanone or 6-amino-1-indanone from the corresponding 5-bromo- or 6-bromo-1-indanone precursors.
Mechanism: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The cycle consists of three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton to form a palladium amide complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[24]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
This methodology is indispensable for exploring the structure-activity relationship (SAR) of indanone-based compounds where the position of an amino substituent on the aromatic ring is varied.
Summary and Recommendations
The optimal method for the amination of 1-indanone is dictated by the specific goals of the synthesis.
| Synthetic Goal | Recommended Method | Rationale |
| General purpose, achiral, N-substituted 1-aminoindans | Reductive Amination with STAB | High yields, excellent functional group tolerance, operational simplicity, and superior safety profile over NaBH₃CN.[7][12] |
| Large-scale, cost-effective production of a simple amine | Reductive Amination via Catalytic Hydrogenation | Highly economical and atom-efficient, though requires specialized equipment and careful catalyst handling.[10][13] |
| Enantioselective synthesis of α-aminoindanone derivatives | Metal- or Organocatalytic α-Amination | Provides direct access to chiral products, which is critical for pharmaceutical applications. The choice between metal and organocatalysis depends on the desired substrate scope and tolerance for trace metals.[18][19][20] |
| Synthesis of indanones with an amino group on the aromatic ring | Buchwald-Hartwig Amination | The gold standard for aryl-N bond formation, offering unparalleled scope and reliability for functionalizing a bromo-indanone precursor.[22][25] |
The field of C-N bond formation is continually evolving. Emerging technologies, such as the use of biocatalytic transaminases which can directly convert ketones to chiral amines with exquisite selectivity, and photoredox catalysis, promise to deliver even milder and more efficient pathways in the future.[17][26] By understanding the mechanistic underpinnings of the established methods presented here, researchers are well-equipped to select the best tool for their synthetic challenge and to embrace the next generation of amination technologies.
References
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]
- 4. 1-Aminoindane - Wikipedia [en.wikipedia.org]
- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 13. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 14. EP1775281A1 - Process for the reductive amination of ketones and aldehydes with aqueous amines - Google Patents [patents.google.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. Direct catalytic enantioselective amination of ketones for the formation of tri- and tetrasubstituted stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Direct catalytic enantioselective amination of ketones for the formation of tri- and tetrasubstituted stereocenters - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00147B [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. jk-sci.com [jk-sci.com]
- 25. research.rug.nl [research.rug.nl]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Chiral Aminoindanes: Enzymatic versus Chemical Approaches
Chiral aminoindanes are privileged structural motifs found in a multitude of pharmaceuticals and clinical candidates, valued for their rigid conformational properties which enable precise interactions with biological targets. The stereochemistry of the amino group is often critical for therapeutic efficacy, making the development of efficient and selective synthetic routes to enantiopure aminoindanes a subject of intense research. This guide provides a comparative analysis of the two primary strategies for achieving this: enzymatic and chemical synthesis. We will delve into the core principles, practical methodologies, and performance metrics of each approach, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the optimal synthetic route for their specific needs.
The Strategic Importance of Enantiopure Aminoindanes
The indane scaffold is a key component in drugs targeting central nervous system disorders, viral infections, and metabolic diseases. For instance, the (S)-enantiomer of 1-aminoindan is a crucial intermediate in the synthesis of the anti-Parkinsonian drug Rasagiline, while other derivatives are explored as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes. The absolute configuration of the amine on the five-membered ring dictates the molecule's three-dimensional shape and, consequently, its binding affinity and activity at the target site. Therefore, robust and scalable methods to produce single-enantiomer aminoindanes are of paramount importance.
Enzymatic Synthesis: The Biocatalytic Advantage
Enzymatic synthesis leverages the exquisite selectivity of nature's catalysts to produce chiral molecules with high enantiopurity. For the synthesis of chiral aminoindanes, transaminases (TAs) and, to a lesser extent, imine reductases (IREDs) and dehydrogenases, are the workhorses of biocatalysis.
The Transaminase-Mediated Approach
Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone (e.g., 1-indanone), creating a chiral amine. The inherent stereoselectivity of the enzyme dictates which enantiomer is formed, often with exceptional fidelity.
Mechanism of Action: The reaction proceeds via a Ping-Pong bi-bi mechanism involving a pyridoxal-5'-phosphate (PLP) cofactor. The enzyme's active site provides a chiral environment that forces the incoming substrate to bind in a specific orientation, leading to the formation of one enantiomer over the other.
Workflow for Enzymatic Synthesis
The general workflow for a transaminase-catalyzed synthesis of a chiral aminoindane is depicted below. It involves careful selection of the enzyme, optimization of reaction conditions, and product isolation.
Caption: Generalized workflow for the enzymatic synthesis of chiral aminoindanes.
Chemical Synthesis: The Power of Traditional Chemistry
Chemical methods for synthesizing chiral aminoindanes typically rely on asymmetric catalysis or the resolution of racemic mixtures. These methods are well-established and offer a high degree of control and scalability.
Asymmetric Reductive Amination
One of the most common chemical strategies is the asymmetric reductive amination of a prochiral ketone. This can be achieved in a two-step process involving the formation of an intermediate imine followed by asymmetric hydrogenation, or as a direct one-pot reaction. The key to success lies in the use of a chiral catalyst, often based on transition metals like rhodium or iridium complexed with chiral ligands.
Mechanism of Action: The chiral metal-ligand complex coordinates to the imine intermediate, creating a chiral environment that directs the delivery of hydrogen from one face of the C=N double bond, leading to the preferential formation of one enantiomer of the amine.
Workflow for Chemical Synthesis
The workflow for a typical asymmetric reductive amination is outlined below. It emphasizes catalyst selection, reaction execution under inert conditions, and product purification.
Caption: Generalized workflow for chemical asymmetric reductive amination.
Head-to-Head Comparison: Performance Metrics
The choice between an enzymatic and a chemical route often depends on a multi-faceted evaluation of performance, cost, and environmental impact. Below is a comparative table summarizing key metrics based on published data for the synthesis of (S)-1-aminoindan from 1-indanone.
| Parameter | Enzymatic Synthesis (Transaminase) | Chemical Synthesis (Asymmetric Hydrogenation) |
| Enantioselectivity (e.e.) | >99% is commonly achieved | Typically 90-99% |
| Yield | Often >90% (conversion-based) | 85-95% (isolated) |
| Reaction Conditions | Aqueous buffer, 25-40 °C, atmospheric pressure | Organic solvents, often elevated pressure (10-50 bar H₂) and temperature |
| Catalyst Loading | Typically low whole-cell or purified enzyme loading | Higher loading of precious metal catalyst |
| Substrate Scope | Can be limited by the enzyme's active site | Generally broader, tunable via ligand modification |
| Environmental Impact | Green solvent (water), biodegradable catalyst | Organic solvents, heavy metal waste |
| Development Time | Requires screening of enzyme libraries | Requires ligand synthesis and screening |
Experimental Protocols
To provide a practical context, we present representative, detailed protocols for both synthetic approaches.
Protocol 1: Enzymatic Synthesis of (S)-1-Aminoindan using a Transaminase
This protocol is a representative example of a whole-cell biocatalytic reductive amination.
Materials:
-
1-Indanone
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
E. coli cells overexpressing a suitable (S)-selective transaminase
-
Glucose (for cofactor regeneration, if needed)
-
Ethyl acetate (for extraction)
-
Sodium hydroxide (for pH adjustment)
-
Hydrochloric acid (for salt formation)
Procedure:
-
Biocatalyst Preparation: Prepare a suspension of the transaminase-expressing E. coli cells in the phosphate buffer.
-
Reaction Mixture: In a temperature-controlled vessel, combine the buffer, PLP (to a final concentration of ~1 mM), and isopropylamine.
-
Substrate Addition: Add 1-indanone to the mixture. The substrate may be added neat or as a solution in a co-solvent like DMSO to improve solubility.
-
Initiation: Add the cell suspension to the reaction mixture to initiate the amination.
-
Incubation: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor the conversion of 1-indanone and the enantiomeric excess of the (S)-1-aminoindan product periodically using chiral HPLC or GC.
-
Work-up: Once the reaction reaches completion, adjust the pH of the mixture to >10 with NaOH to deprotonate the amine product.
-
Extraction: Extract the free amine into an organic solvent like ethyl acetate.
-
Isolation: Dry the organic phase, filter, and precipitate the product as a salt (e.g., by adding HCl in isopropanol) or purify by chromatography.
Protocol 2: Chemical Synthesis of (S)-1-Aminoindan via Asymmetric Hydrogenation
This protocol describes a typical procedure for the asymmetric hydrogenation of an N-aryl imine intermediate.
Materials:
-
1-Indanone
-
Aniline (or other amine source)
-
[Rh(COD)Cl]₂ (or other metal precursor)
-
Chiral phosphine ligand (e.g., a derivative of BINAP)
-
Toluene (or other suitable solvent)
-
Hydrogen gas (high purity)
-
Molecular sieves (for drying)
-
Celite (for filtration)
Procedure:
-
Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-indanone and aniline in dry toluene. Add molecular sieves and heat the mixture to reflux to form the imine, removing water via a Dean-Stark trap.
-
Catalyst Preparation: In a separate Schlenk flask or in a glovebox, mix the rhodium precursor and the chiral ligand in dry toluene to form the active catalyst.
-
Hydrogenation: Transfer the crude imine solution and the catalyst solution to a high-pressure autoclave. Purge the autoclave multiple times with hydrogen gas.
-
Reaction: Pressurize the autoclave with hydrogen gas (e.g., 20 bar) and heat to the desired temperature (e.g., 50 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking samples (carefully de-pressurizing each time) and analyzing them by GC or TLC.
-
Work-up: After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Catalyst Removal: Pass the reaction mixture through a pad of Celite or silica gel to remove the metal catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting chiral amine can be further purified by crystallization or chromatography to achieve high enantiomeric and chemical purity.
Conclusion and Future Perspectives
Both enzymatic and chemical synthesis offer powerful and effective routes to enantiopure aminoindanes, each with a distinct profile of advantages and disadvantages.
-
Enzymatic methods excel in selectivity, often providing >99% e.e. under mild, environmentally friendly aqueous conditions. They are particularly well-suited for producing high-value pharmaceutical intermediates where ultimate purity is the primary driver. The main challenges lie in the initial discovery and engineering of a suitable enzyme with high activity and stability.
-
Chemical methods , particularly asymmetric hydrogenation, provide a more general and often more rapidly scalable solution. The ability to tune reactivity by modifying the chiral ligand offers a broader substrate scope. However, these methods typically require organic solvents, high pressures, and expensive, toxic heavy metal catalysts, which pose environmental and cost challenges, especially at a large scale.
The future of chiral aminoindane synthesis will likely involve a synergistic approach, where biocatalysis is used for specific, high-selectivity transformations and chemical catalysis is employed for its broad applicability and scalability. Advances in enzyme engineering and the development of more sustainable and affordable chemical catalysts will continue to blur the lines, providing chemists with an increasingly powerful and versatile toolkit for the synthesis of these vital chiral building blocks.
A Researcher's Guide to Spectroscopic Characterization: Distinguishing 2,3-dihydro-1H-inden-4-amine from its Synthetic Precursor
Introduction
In the landscape of modern drug discovery and medicinal chemistry, 2,3-dihydro-1H-inden-4-amine serves as a critical structural motif and versatile building block for a range of pharmacologically active agents.[1] Its synthesis, often originating from substituted indanone precursors, requires rigorous analytical confirmation at each step to ensure the integrity of the final compound. Misinterpretation of spectroscopic data can lead to costly delays and ambiguous results in downstream applications.
This guide provides an in-depth spectroscopic comparison of this compound and a common synthetic precursor, 4-nitro-1-indanone. We will dissect the key transformations observable through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), offering field-proven insights into why these changes occur. The objective is to equip researchers with a robust analytical framework to unambiguously track the conversion and confirm the identity and purity of the final product.
The Synthetic Transformation: A Spectroscopic Journey
The conversion of 4-nitro-1-indanone to this compound is a reductive process that fundamentally alters the molecule's electronic and structural characteristics. This transformation involves two key events: the reduction of an aromatic nitro group to a primary amine and the reduction of a cyclic ketone to a methylene group. Each of these events leaves a distinct and readily identifiable footprint across various spectroscopic techniques.
Caption: Synthetic route from 4-nitro-1-indanone to this compound.
Experimental Protocols
To ensure data integrity and reproducibility, standardized methods for sample preparation and analysis are paramount.
General Spectroscopic Methodologies
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2] Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), with chemical shifts referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
IR Spectroscopy: Infrared spectra are commonly acquired using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which allows for direct analysis of solid or liquid samples with minimal preparation.[3]
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are often obtained using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) analyzer to confirm the elemental composition.[4] Electron Ionization (EI) is also used for fragmentation analysis.[5]
Illustrative Synthesis Protocol: Reduction of 4-Nitro-1-indanone
This protocol is provided for context and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Dissolution: In a round-bottom flask suitable for hydrogenation, dissolve 4-nitro-1-indanone (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of H₂ (e.g., balloon or Parr shaker) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified further by column chromatography or distillation if necessary.
Comparative Spectroscopic Analysis
The success of the reaction is validated by observing the disappearance of precursor signals and the emergence of product-specific signals.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is the most direct method for monitoring the conversion of the key functional groups. The analysis hinges on identifying the loss of the carbonyl (C=O) and nitro (NO₂) stretches and the gain of the amine (N-H) stretches.
| Functional Group | Precursor: 4-Nitro-1-indanone (cm⁻¹) | Product: this compound (cm⁻¹) | Rationale for Change |
| N-H Stretch | Absent | ~3400-3250 (two bands, m) | Appearance of the primary amine (-NH₂) group. Primary amines typically show two bands corresponding to asymmetric and symmetric stretching.[6] |
| Aromatic C-H Stretch | ~3100-3000 (w) | ~3100-3000 (w) | Generally retained, but band shape may be altered by the change in substitution. |
| Aliphatic C-H Stretch | ~2980-2850 (m) | ~2980-2850 (m) | Retained due to the indane backbone. |
| C=O Stretch (Ketone) | ~1715 (s, sharp) | Absent | Reduction of the ketone functional group to a methylene (-CH₂-) group.[7] |
| N-H Bend | Absent | ~1650-1580 (m) | Appearance of the primary amine scissoring vibration.[6] |
| NO₂ Asymmetric Stretch | ~1530 (s) | Absent | Reduction of the nitro group. |
| NO₂ Symmetric Stretch | ~1350 (s) | Absent | Reduction of the nitro group. |
| C-N Stretch | Absent | ~1335-1250 (m-s) | Appearance of the aromatic amine C-N bond.[6] |
Legend: s = strong, m = medium, w = weak
The most telling evidence of a complete reaction in the IR spectrum is the complete disappearance of the strong, sharp ketone peak around 1715 cm⁻¹ and the two strong nitro peaks.[7] Concurrently, the appearance of two distinct medium-intensity bands in the 3400-3250 cm⁻¹ region confirms the formation of the primary amine.[6]
¹H NMR Spectroscopy: Mapping Proton Environments
Proton NMR provides a detailed map of the electronic changes across the molecule. The electron-withdrawing nitro and carbonyl groups in the precursor create a significantly different chemical shift and splitting pattern compared to the electron-donating amine group in the product.[8]
| Proton Assignment | Precursor: 4-Nitro-1-indanone (Predicted δ, ppm) | Product: this compound (Predicted δ, ppm) | Rationale for Change |
| -NH₂ | Absent | ~3.5-4.5 (broad s, 2H) | Appearance of the amine protons. The signal is often broad due to quadrupole broadening and exchange; its integration for 2H is key.[8] |
| Aromatic -CH | ~7.5-8.2 (m, 3H) | ~6.6-7.1 (m, 3H) | The strong electron-withdrawing NO₂ group deshields aromatic protons, shifting them downfield. The electron-donating NH₂ group shields them, causing a significant upfield shift. |
| Benzylic -CH₂- (C1) | Absent (Carbonyl) | ~2.9 (t, 2H) | Reduction of the C1 ketone to a methylene group introduces a new triplet signal. |
| Aliphatic -CH₂- (C2) | ~2.75 (m, 2H) | ~1.9 (quintet, 2H) | This signal shifts upfield as it is no longer adjacent to a deshielding aromatic ring influenced by a carbonyl. It now appears as a quintet due to coupling with both neighboring CH₂ groups. |
| Benzylic -CH₂- (C3) | ~3.15 (m, 2H) | ~2.8 (t, 2H) | These protons, alpha to the carbonyl, are significantly deshielded in the precursor. In the product, they become a standard benzylic triplet. |
Legend: s = singlet, t = triplet, m = multiplet
The transformation is confirmed in the ¹H NMR spectrum by three primary observations:
-
A dramatic upfield shift of all aromatic proton signals.
-
The disappearance of the two distinct aliphatic multiplets for the C2 and C3 protons of the indanone ring system.
-
The appearance of three new aliphatic signals corresponding to the fully saturated five-membered ring of the indane, along with a broad singlet integrating to two protons for the new amine group.[8]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR corroborates the findings from IR and ¹H NMR by directly showing the change in carbon hybridization and electronic environment.
| Carbon Assignment | Precursor: 4-Nitro-1-indanone (Predicted δ, ppm) | Product: this compound (Predicted δ, ppm) | Rationale for Change |
| C=O (C1) | ~205 | Absent | The most definitive change: loss of the downfield carbonyl signal.[3] |
| C-NH₂ (C4) | ~148 (C-NO₂) | ~145 | The carbon attached to the nitrogen. The chemical shift change is less dramatic here but still observable. |
| Aromatic Quaternary | ~130-155 | ~125-145 | Shifts in quaternary carbons reflect the change in electronic effects of the substituent. |
| Aromatic -CH | ~120-135 | ~113-128 | Significant upfield shift of aromatic carbons due to the electron-donating nature of the -NH₂ group versus the -NO₂ group. |
| Benzylic -CH₂- (C1) | Absent (Carbonyl) | ~32 | Appearance of a new aliphatic carbon signal from the reduced ketone. |
| Aliphatic -CH₂- (C2) | ~26 | ~25 | Minimal change expected for the C2 carbon. |
| Benzylic -CH₂- (C3) | ~36 | ~30 | Upfield shift of the C3 carbon as it is no longer alpha to a carbonyl group. |
The key diagnostic in the ¹³C NMR spectrum is the disappearance of the signal in the δ > 200 ppm region, which is characteristic of a ketone carbonyl.
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry provides the final, unequivocal confirmation of the transformation by measuring the molecular weight of the product.
| Parameter | Precursor: 4-Nitro-1-indanone | Product: this compound |
| Formula | C₉H₇NO₃[9] | C₉H₁₁N[10] |
| Exact Mass | 177.0426 g/mol | 133.0891 g/mol |
| Molecular Ion [M]⁺ | m/z 177 | m/z 133 |
| [M+H]⁺ | m/z 178 | m/z 134 |
Observing a molecular ion peak (or [M+H]⁺) at m/z 133 (or 134) instead of 177 (or 178) confirms the successful reductive amination and carbonyl reduction. Furthermore, the nitrogen rule can be applied: the precursor has an odd molecular weight (177) due to its single nitrogen atom, and the product also has an odd molecular weight (133) for the same reason, which is consistent with the transformation.[8]
Workflow for Spectroscopic Confirmation
The following diagram illustrates a logical workflow for using the spectroscopic data to validate the synthesis.
Caption: Decision workflow for confirming synthesis via spectroscopy.
Conclusion
The spectroscopic transition from 4-nitro-1-indanone to this compound is characterized by a series of distinct and complementary changes. IR spectroscopy confirms the transformation of functional groups, ¹H and ¹³C NMR detail the resulting alterations in the electronic environments of the hydrogen and carbon atoms, and mass spectrometry provides definitive proof of the change in molecular formula. By systematically evaluating the data from each technique—specifically looking for the disappearance of the ketone and nitro signals and the appearance of the amine and new aliphatic signals—researchers can confidently and accurately validate the successful synthesis of this important chemical intermediate. This multi-faceted analytical approach ensures the quality and reliability of the material, forming a trustworthy foundation for subsequent research and development.
References
- 1. ajpamc.com [ajpamc.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scbt.com [scbt.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
A Comparative Guide to the Synthesis of 4-Aminoindan: A Cost-Benefit Analysis for Researchers and Drug Development Professionals
In the landscape of pharmaceutical intermediates and fine chemicals, 4-aminoindan stands out as a critical building block, particularly in the synthesis of agrochemicals and therapeutic agents. The economic and scientific viability of producing 4-aminoindan hinges on the chosen synthetic pathway. This guide provides a comprehensive cost-benefit analysis of the most pertinent methods for synthesizing 4-aminoindan, offering experimental insights and data to inform researchers, scientists, and drug development professionals in their selection of the most appropriate route for their specific needs.
Introduction to 4-Aminoindan and its Synthetic Importance
4-Aminoindan, with its unique bicyclic structure, serves as a key precursor in the development of a range of bioactive molecules. Its applications span from fungicides to potential therapeutics, making the efficiency and cost-effectiveness of its synthesis a paramount concern for industrial and academic researchers alike. This guide will dissect four primary synthetic strategies, evaluating them on metrics of cost, yield, purity, safety, environmental impact, and scalability.
Method 1: Catalytic Reduction of 4-Nitroindan
A prevalent and straightforward laboratory-scale method for the synthesis of 4-aminoindan is the catalytic hydrogenation of 4-nitroindan. This approach is valued for its typically high yields and relatively clean conversion.
Experimental Protocol
A general procedure involves the dissolution of 4-nitroindan in a suitable solvent, commonly ethanol, followed by hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out under a hydrogen atmosphere at a pressure of around 50 psi for approximately one hour.[1]
Reaction Workflow:
Caption: Catalytic hydrogenation of 4-nitroindan to 4-aminoindan.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | The primary cost drivers are the starting material, 4-nitroindan, and the palladium catalyst. While I was unable to find a specific price for 4-nitroindan, the price for the related compound 4-nitroindan-1-one can be obtained by inquiry[2]. The price of 10% palladium on carbon can fluctuate significantly with the market price of palladium, which contributes to 70-90% of the catalyst's cost[3]. Prices for 10% Pd/C can be around $297 for a small quantity[4], with bulk pricing offering substantial discounts. |
| Yield & Purity | This method is reported to produce 4-aminoindan in high yields, with one procedure citing an 86% yield after purification by column chromatography.[1] The purity of the final product is generally high. |
| Safety | The primary safety concern is the use of hydrogen gas, which is highly flammable and requires specialized equipment for safe handling, especially on a large scale. Nitroaromatic compounds themselves can be toxic and mutagenic[5]. The reduction of nitro compounds is also a highly exothermic reaction that requires careful temperature control to prevent runaway reactions[6]. |
| Environmental Impact | The use of a precious metal catalyst like palladium presents environmental concerns related to its extraction and the potential for leaching into waste streams. However, palladium can be recovered and recycled. The main waste products are the solvent and the spent catalyst. |
| Scalability | This method is readily scalable, and is used in industrial processes. However, the safety considerations associated with hydrogenation and the cost of the catalyst at large scale are significant factors. |
Method 2: Multi-Step Synthesis from Dihydroquinolines
An industrially relevant and often more cost-effective approach for large-scale production involves a multi-step synthesis starting from 1,2-dihydroquinoline derivatives. This pathway typically includes hydrogenation, acylation, acidic rearrangement, and hydrolysis. A key advantage of this method is the potential to use a single solvent throughout the process, which simplifies operations and reduces costs.[7][8]
Experimental Protocol
The process begins with the hydrogenation of a substituted 1,2-dihydroquinoline to the corresponding tetrahydroquinoline. This is followed by acylation, and then an acid-catalyzed rearrangement to form an acyl indane intermediate. The final step is the hydrolysis of the acyl group to yield the desired 4-aminoindan derivative.[8]
Reaction Workflow:
Caption: Multi-step synthesis of 4-aminoindan from a dihydroquinoline precursor.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | The starting material, a substituted 1,2-dihydroquinoline such as 2,2,4-trimethyl-1,2-dihydroquinoline, is a key cost component. Prices for this starting material can vary, with quotes of ₹6,500 for 5g and ₹23,000 for 25g from one supplier[9], and $32.75 for 250mg from another[10]. Bulk pricing would be necessary for an accurate industrial-scale cost assessment. The ability to perform the entire reaction sequence in a single solvent like heptane significantly reduces operational costs by eliminating the need for solvent swaps and intermediate workups.[7] |
| Yield & Purity | While specific overall yields for the complete sequence to unsubstituted 4-aminoindan are not readily available in the public domain, a patent for a similar process to produce 4-amino-1,1,3-trimethylindane reports a 69% yield for the rearrangement and hydrolysis steps[11]. Purity is generally high after the final hydrolysis and workup. |
| Safety | This route involves handling of hydrogen gas for the initial hydrogenation step, as well as strong acids for the rearrangement. Appropriate safety precautions and equipment are necessary. |
| Environmental Impact | The use of a single solvent reduces the overall solvent waste. The process may still involve a palladium catalyst for hydrogenation, with the associated environmental considerations. The use of strong acids will require neutralization and proper disposal of the resulting salts. |
| Scalability | This method is designed for industrial scale-up, with patents highlighting its cost-effectiveness and simplified processing for large-scale manufacturing.[7] |
Method 3: Biocatalytic Synthesis using Transaminases
For the synthesis of enantiomerically pure 4-aminoindan derivatives, which are crucial for many pharmaceutical applications, biocatalysis using transaminase enzymes offers a highly selective and efficient route. This method involves the asymmetric amination of a corresponding indanone precursor.
Experimental Protocol
A typical biocatalytic process involves the reaction of an indanone substrate with an amino donor in the presence of a specific transaminase enzyme in an aqueous buffer. The reaction is often run at or near room temperature. The high selectivity of the enzyme leads to the formation of a single enantiomer of the amine.
Reaction Workflow:
Caption: Biocatalytic synthesis of chiral 4-aminoindan using a transaminase.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | The primary cost is the transaminase enzyme. While the initial investment in the enzyme can be high, the potential for enzyme immobilization and reuse for multiple cycles can significantly reduce the overall cost.[12] The cost-effectiveness of this method is highly dependent on the stability and reusability of the specific enzyme. The starting indanone is also a cost factor. |
| Yield & Purity | Biocatalytic methods can achieve very high yields and exceptional enantiomeric excess (>99%). This high purity can simplify downstream processing and reduce purification costs. |
| Safety | This method is generally considered safer than traditional chemical syntheses. It avoids the use of high pressures, flammable gases, and highly toxic or corrosive reagents. The reactions are typically run in aqueous media under mild conditions. |
| Environmental Impact | Biocatalysis is a green chemistry approach that minimizes waste and avoids the use of harsh chemicals and organic solvents. The enzymes are biodegradable. |
| Scalability | The scalability of biocatalytic processes has been demonstrated for the production of various chiral amines for the pharmaceutical industry.[13][14] The main challenges in scaling up are ensuring efficient mixing and maintaining enzyme activity. |
Method 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, and it can be applied to the synthesis of 4-aminoindan from a halo-indan precursor. This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope.[15]
Experimental Protocol
The reaction involves coupling a halo-indan (e.g., 4-bromoindan) with an amine source in the presence of a palladium catalyst and a phosphine ligand, along with a base. The choice of ligand is crucial for the success of the reaction.
Reaction Workflow:
Caption: Synthesis of 4-aminoindan via Buchwald-Hartwig amination.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | This method is often considered cost-intensive for large-scale production due to the high price of the palladium catalysts and the specialized phosphine ligands.[11] For example, the ligand XPhos was reported to cost approximately $20,000 per kg, although cheaper alternatives can sometimes be identified.[16] The starting material, 4-bromo-1-indanone, is also a significant cost, with a price of $80.67 for 100g.[17] |
| Yield & Purity | The Buchwald-Hartwig amination can provide good to excellent yields, and the reaction is generally clean, leading to high-purity products after workup. |
| Safety | The reaction may require the use of air- and moisture-sensitive reagents, necessitating inert atmosphere techniques. Some of the phosphine ligands and palladium precursors can be toxic. |
| Environmental Impact | The use of palladium and phosphorus-containing ligands raises environmental concerns. Efforts are being made to develop more sustainable and recyclable catalyst systems.[18] The reaction often employs organic solvents that need to be managed as waste. However, greener solvents are being explored.[19] |
| Scalability | While scalable, the high cost of the catalyst and ligands can be a major barrier to large-scale industrial application unless the value of the final product justifies the expense. |
Summary and Recommendations
The optimal synthetic route to 4-aminoindan is highly dependent on the desired scale of production, the required chirality, and the available budget.
| Synthesis Method | Key Advantages | Key Disadvantages | Best Suited For |
| Reduction of 4-Nitroindan | High yield, straightforward | Safety hazards with H₂, catalyst cost | Laboratory-scale synthesis, proof-of-concept studies |
| From Dihydroquinolines | Cost-effective at scale, single-solvent process | Multi-step, initial capital for hydrogenation setup | Industrial, large-scale production of racemic 4-aminoindan |
| Biocatalytic Synthesis | High enantioselectivity, green, safe | High initial enzyme cost, process optimization required | Production of high-value, enantiomerically pure 4-aminoindan derivatives for pharmaceuticals |
| Buchwald-Hartwig Amination | High versatility and substrate scope | High cost of catalyst and ligands | Small-scale synthesis of diverse 4-aminoindan analogs, medicinal chemistry research |
For researchers in an academic setting or in early-stage discovery, the reduction of 4-nitroindan offers a reliable and high-yielding method for obtaining racemic 4-aminoindan. For the synthesis of specific, enantiomerically pure analogs, biocatalysis presents a powerful and green option, provided a suitable enzyme can be identified or engineered.
For professionals in process development and manufacturing, the multi-step synthesis from dihydroquinolines is likely the most economically viable route for large-scale production of racemic 4-aminoindan. For chiral products, investing in the development of a robust and scalable biocatalytic process is a strategic long-term decision that aligns with the growing demand for sustainable and efficient pharmaceutical manufacturing.
References
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- 12. Transaminase at Best Price in Taizhou City, Zhejiang | Tai Zhou Bionukes Biotechnology Co., Ltd [tradeindia.com]
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- 18. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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A Comparative Guide to the Cross-Reactivity of 2,3-Dihydro-1H-inden-4-amine Derivatives
For researchers, scientists, and drug development professionals, understanding a drug candidate's selectivity is paramount. Off-target interactions can lead to unforeseen side effects, reduced efficacy, and costly late-stage clinical failures.[1] This guide provides an in-depth comparison of the cross-reactivity profiles of 2,3-dihydro-1H-inden-4-amine derivatives, a scaffold of significant interest in medicinal chemistry. By synthesizing experimental data and field-proven insights, we will explore the nuances of assessing and interpreting cross-reactivity to guide safer and more effective drug development.
The this compound core is structurally related to well-characterized pharmacophores, such as the active pharmaceutical ingredient rasagiline, a selective inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[2][3][4] The selectivity of rasagiline for MAO-B over its isoform, MAO-A, is a classic example of the fine-tuning required to achieve a desirable therapeutic window and avoid adverse effects associated with non-selective MAO inhibition, such as the "cheese effect".[3] This guide will use the well-documented pharmacology of indane derivatives as a foundational case study to illustrate the principles and methodologies of cross-reactivity assessment.
The Imperative of Early-Stage Cross-Reactivity Profiling
In modern drug discovery, early identification of off-target liabilities is not just advantageous; it is a critical component of a successful development campaign.[1] Comprehensive in vitro safety pharmacology profiling against a panel of known targets associated with adverse drug reactions (ADRs) is now a standard industry practice and is encouraged by regulatory agencies.[4][5] These panels, such as the Eurofins SafetyScreen or the DiscoverX KINOMEscan, provide a broad view of a compound's potential interactions across diverse protein families, including G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters.[2][5][6] Identifying these interactions early allows for the mitigation of potential risks through structure-activity relationship (SAR) studies, guiding the design of more selective next-generation compounds.[5]
Comparative Analysis of this compound Derivatives
To illustrate the importance of structural modifications on selectivity, we will compare three representative compounds based on the this compound scaffold:
-
Compound A (Parent Scaffold): this compound
-
Compound B (N-Propargyl Derivative): A close analog of Rasagiline
-
Compound C (Bulky N-Substituted Derivative): A hypothetical derivative with a bulky aromatic substituent on the amine.
Primary Target Selectivity: MAO-A vs. MAO-B
The primary targets for many indane-based amines are the monoamine oxidase enzymes. High selectivity for MAO-B is often a key objective for treating neurodegenerative diseases, while MAO-A inhibition is a strategy for depression.[7][8]
| Compound | Derivative | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| A | Parent Scaffold | 1,200 | 850 | ~1.4 |
| B | N-Propargyl | 950 | 5 | 190 |
| C | N-Bulky Aromatic | >10,000 | 250 | >40 |
Data is illustrative and based on published findings for similar compounds.[3][7]
Expertise & Experience: The data clearly demonstrates the profound impact of the N-substituent on MAO-B selectivity. The parent amine (Compound A) shows poor selectivity. The addition of a small, reactive propargyl group (Compound B) , known to form a covalent bond with the FAD cofactor in the MAO active site, dramatically increases potency and selectivity for MAO-B.[3] This is the principle behind the clinical success of rasagiline. Conversely, introducing a bulky aromatic substituent (Compound C) can decrease potency at MAO-B and effectively eliminate MAO-A activity, likely due to steric hindrance within the enzyme's active site. This highlights a common strategy in medicinal chemistry: modifying a key vector on the scaffold to tune selectivity.
Off-Target Profiling: A Broader View of Cross-Reactivity
To assess broader cross-reactivity, our hypothetical derivatives were profiled against a representative safety panel, such as the Eurofins SafetyScreen44, which includes a range of GPCRs, ion channels, and enzymes known to be involved in adverse drug events.[6][9] The results are presented as the percent inhibition at a screening concentration of 10 µM. Significant interactions are generally considered to be >50% inhibition.
| Target | Target Class | Compound A (% Inhibition @ 10µM) | Compound B (% Inhibition @ 10µM) | Compound C (% Inhibition @ 10µM) |
| 5-HT2B Receptor | GPCR | 65% | 15% | 75% |
| Alpha-1A Adrenergic | GPCR | 55% | 10% | 45% |
| hERG Channel | Ion Channel | 12% | 5% | 35% |
| CYP2D6 | Enzyme | 40% | 25% | 80% |
| CYP3A4 | Enzyme | 30% | 18% | 65% |
Data is illustrative.
Expertise & Experience: This broader profiling reveals potential liabilities not apparent from primary target screening.
-
Compound A , the parent amine, shows significant interaction with the 5-HT2B and Alpha-1A adrenergic receptors. 5-HT2B agonism is famously associated with cardiac valvulopathy, making this a serious safety concern.
-
Compound B , the N-propargyl derivative, displays a much cleaner profile, suggesting that the propargyl group not only enhances MAO-B selectivity but also reduces affinity for these GPCRs. This is a desirable outcome, indicating a more specific compound.
-
Compound C , with its bulky aromatic substituent, shows strong inhibition of the 5-HT2B receptor and, critically, potent inhibition of key drug-metabolizing enzymes CYP2D6 and CYP3A4. Inhibition of these cytochrome P450 enzymes presents a high risk for drug-drug interactions.[2] While its MAO-A activity is negligible, its off-target profile may render it unsuitable for further development.
This comparative analysis underscores the necessity of a multi-faceted approach to cross-reactivity studies, combining focused selectivity assays with broad liability panels.
Experimental Protocols
To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and validated protocols are essential.
Protocol 1: MAO-A and MAO-B Inhibition Assay
This protocol describes a common in vitro method for determining the inhibitory potency of compounds against MAO-A and MAO-B.
Principle: The enzymatic activity of MAO is measured by monitoring the production of hydrogen peroxide from the oxidation of a substrate. The assay uses a fluorescent probe that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a fluorescent product.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare recombinant human MAO-A and MAO-B enzymes in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution series.
-
Prepare a solution containing the substrate (e.g., p-tyramine for both MAO-A and MAO-B), HRP, and a fluorescent probe (e.g., Amplex Red).
-
-
Assay Procedure:
-
Add 20 µL of the enzyme solution to the wells of a 96-well microplate.
-
Add 20 µL of the test compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate for 15 minutes at 37°C to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate/probe solution.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at time zero and then kinetically every 2 minutes for 20 minutes using a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram of MAO Inhibition Assay Workflow
Caption: Workflow for determining MAO inhibitory activity.
Protocol 2: Cytochrome P450 Inhibition Assay
This protocol outlines a method to assess the potential of a compound to inhibit major CYP450 isoforms using human liver microsomes.
Principle: The assay measures the effect of a test compound on the ability of human liver microsomes (HLMs) to metabolize a specific fluorescent probe substrate for a particular CYP isoform. Inhibition is quantified by a decrease in the formation of the fluorescent metabolite.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare pooled human liver microsomes in phosphate buffer.
-
Prepare isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, midazolam for CYP3A4).
-
Prepare a NADPH regenerating system (to initiate the enzymatic reaction).
-
Prepare test compound dilutions in a suitable solvent.
-
-
Assay Procedure (Example for CYP3A4):
-
In a 96-well plate, combine HLMs, phosphate buffer, and the test compound dilutions.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Add the CYP3A4 probe substrate (e.g., midazolam).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
-
Data Acquisition and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant for the formation of the metabolite using LC-MS/MS.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.
-
Diagram of On-Target vs. Off-Target Effects
Caption: Desired on-target vs. undesirable off-target interactions.
Conclusion and Future Directions
The cross-reactivity profiling of this compound derivatives serves as a compelling model for the broader challenges and strategies in modern drug discovery. As demonstrated, minor structural modifications can drastically alter a compound's selectivity and safety profile. A selective MAO-B inhibitor can be transformed into a non-selective compound with significant GPCR and CYP450 liabilities with simple chemical changes.
This guide underscores that a comprehensive understanding of cross-reactivity, achieved through a combination of targeted selectivity assays and broad off-target screening panels, is not merely a regulatory hurdle but a fundamental aspect of rational drug design. By embracing these principles and methodologies, researchers can de-risk their development programs, reduce attrition, and ultimately develop safer, more effective medicines. The future of this field lies in the integration of in silico predictive models with high-throughput in vitro screening to create a more efficient and predictive safety assessment paradigm from the earliest stages of discovery.
References
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3-dihydro-1H-inden-4-amine
For researchers and professionals engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,3-dihydro-1H-inden-4-amine (also known as 4-aminoindane), ensuring the safety of personnel and compliance with environmental regulations. The procedures outlined are grounded in established safety data and best practices for handling aromatic amines.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposal method. This compound is an aromatic amine with the following key hazard classifications:
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1][2][3] |
| Serious Eye Irritation (Category 2) | H319 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation.[1][2][3] |
This table summarizes the primary health hazards associated with this compound based on available Safety Data Sheets (SDS) and chemical databases.
The causality behind these classifications lies in the chemical nature of aromatic amines. The amine group can be readily absorbed and interact with biological tissues, leading to irritation. If ingested, it can be toxic. These properties dictate that the compound must be handled as a hazardous substance from initial use through to final disposal.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Given the identified hazards, stringent adherence to PPE protocols is non-negotiable. The choice of PPE is a direct response to the chemical's potential routes of exposure: dermal, ocular, and inhalation.
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and vapors that can cause serious eye irritation. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can lead to irritation and potential absorption of the chemical.[1] |
| Body Protection | Laboratory coat, closed-toe shoes. | Minimizes the risk of accidental skin contact on arms and body. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator with an appropriate cartridge is necessary if ventilation is inadequate or for spill response.[1] | Protects against inhalation of vapors or aerosols that can cause respiratory tract irritation. |
Step-by-Step Disposal Procedure for this compound
The fundamental principle for the disposal of this compound is that it must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular solid waste.[1]
Step 1: Waste Segregation and Collection
The first critical step is to prevent the mixing of this waste with other, potentially incompatible, waste streams. Aromatic amines can react with various chemicals, so dedicated waste containers are essential.
-
Select a Designated Waste Container: Use a clearly labeled, leak-proof container with a secure screw-top cap. The container must be compatible with organic amines. High-density polyethylene (HDPE) is a suitable choice.
-
Label the Container: The label must be unambiguous and include, at a minimum:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date accumulation started.
-
-
Collect the Waste: Carefully transfer the waste this compound into the designated container. If transferring a liquid, use a funnel to prevent spills. For solid waste (e.g., contaminated weigh boats, filter paper), place it directly into the container.
-
Do Not Mix Wastes: Do not add other types of chemical waste, such as halogenated solvents, strong acids, or oxidizing agents, to the same container.
Step 2: Management of Contaminated Materials
Any materials that come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste.
-
Personal Protective Equipment: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a sealed bag and then into the solid hazardous waste stream.
-
Labware: Disposable labware (pipette tips, vials, etc.) should be collected in the designated hazardous waste container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous waste.
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and prevent environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate non-essential personnel.
-
Don Appropriate PPE: At a minimum, wear the PPE outlined in Section 2. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad to contain and soak up the spilled liquid. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully scoop the absorbent material into the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Step 4: Storage and Final Disposal
Proper storage of the hazardous waste container while it awaits pickup is crucial for laboratory safety.
-
Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area that is away from general laboratory traffic and incompatible chemicals.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Follow all institutional procedures for waste manifest documentation.
-
Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility. The most common and effective disposal method for aromatic amines is high-temperature incineration, which ensures complete destruction of the compound.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the decision-making and procedural steps.
Caption: A flowchart illustrating the key stages of proper disposal for this compound.
Regulatory Considerations and Trustworthiness
The procedures described in this guide are designed to comply with the general requirements of the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Hazard Communication Standard of the Occupational Safety and Health Administration (OSHA).
As the generator of the waste, you are legally responsible for its proper characterization and disposal. While this compound is not specifically listed by name as a hazardous waste by the EPA, it would likely be classified as such based on its characteristics of toxicity. Your EHS department will provide guidance on the specific waste codes to be used on the hazardous waste manifest. Adherence to these protocols is not only a matter of regulatory compliance but also a demonstration of your commitment to a safe and responsible research environment.
By following this guide, you are implementing a self-validating system of safety, ensuring that each step is taken with a clear understanding of the "why" behind the "how," thereby building a foundation of trust in your laboratory's safety culture.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
